Wilfordinine D
Description
Properties
Molecular Formula |
C41H47NO19 |
|---|---|
Molecular Weight |
857.8 g/mol |
IUPAC Name |
[(1S,3R,18S,19R,20R,21R,22S,23R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-9-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate |
InChI |
InChI=1S/C41H47NO19/c1-19-9-10-25-11-13-42-15-27(25)37(50)54-17-38(7)28-29(55-21(3)44)33(57-23(5)46)40(18-53-20(2)43)34(58-24(6)47)30(59-36(49)26-12-14-52-16-26)32(60-35(19)48)39(8,51)41(40,61-38)31(28)56-22(4)45/h11-16,19,28-34,51H,9-10,17-18H2,1-8H3/t19?,28?,29-,30+,31-,32+,33-,34+,38+,39+,40-,41+/m1/s1 |
InChI Key |
MULDBYDFNDGEHV-KVITVWAGSA-N |
Isomeric SMILES |
CC1CCC2=C(C=NC=C2)C(=O)OC[C@]3(C4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1CCC2=C(C=NC=C2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Dual Mechanisms of Wilforine D: A Technical Guide
For Immediate Release
Yangling, SHAANXI – Wilforine D, a sesquiterpene pyridine alkaloid derived from the medicinal plant Tripterygium wilfordii Hook. f., is emerging as a compound of significant interest to the scientific community. Researchers have identified two primary and distinct mechanisms of action through which Wilforine D exerts its biological effects: the modulation of the Wnt/β-catenin signaling pathway, relevant to inflammatory diseases such as rheumatoid arthritis, and the disruption of calcium homeostasis in insect myocytes, indicating its potential as a botanical insecticide. This technical guide provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.
I. Anti-Inflammatory Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway
In the context of rheumatoid arthritis (RA), Wilforine D has been demonstrated to alleviate pathological symptoms by directly targeting and inhibiting the Wnt/β-catenin signaling pathway. This pathway is crucial in the proliferation of fibroblast-like synoviocytes (FLS), which are key players in the pathogenesis of RA.[1][2]
Core Mechanism: The primary molecular target of Wilforine D in this pathway is Wnt11.[1][2] By inhibiting Wnt11, Wilforine D prevents the activation of the downstream signaling cascade. This leads to a significant reduction in the expression of β-catenin and its subsequent nuclear translocation. The diminished nuclear β-catenin results in the decreased transcription of target genes, including Cyclin D1 (CCND1), Glycogen Synthase Kinase-3β (GSK-3β), and c-Myc, which are all implicated in cell proliferation and inflammation.[1][2]
The inhibition of this pathway by Wilforine D leads to a dose-dependent reduction in the proliferation of FLS and a decrease in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α) in collagen-induced arthritis (CIA) rat models.[1]
Quantitative Data:
Table 1: Effect of Wilforine D on Pro-inflammatory Cytokine Levels in CIA Rats
| Treatment Group | Dose (µg/kg) | IL-6 (pg/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) |
| Control (CIA) | - | ~180 | ~250 | ~150 |
| Wilforine D (Low) | 40 | ~120 | ~180 | ~100 |
| Wilforine D (Medium) | 48 | ~100 | ~150 | ~80 |
| Wilforine D (High) | 56 | ~80 | ~120 | ~60 |
Data adapted from a study on collagen-induced arthritis in rats, showing a dose-dependent decrease in serum cytokine levels after treatment with Wilforine D.[1]
Table 2: Inhibitory Effect of Wilforine D on Fibroblast-Like Synoviocytes (FLS) Proliferation
| Compound | Cell Line | IC50 | Assay |
| Wilforine D | Rheumatoid Arthritis FLS | Data not available | CCK-8 |
While the inhibitory effect is confirmed, specific IC50 values for Wilforine D on FLS proliferation are not detailed in the currently available literature.
Signaling Pathway Diagram:
II. Insecticidal Mechanism of Action: Disruption of Calcium Signaling
Wilforine D exhibits potent insecticidal properties by targeting the calcium signaling pathway in insect myocytes. This disruption leads to a state of calcium dyshomeostasis, ultimately causing paralysis and death in insects.[3]
Core Mechanism: The primary targets of Wilforine D in this pathway are the Ryanodine Receptor (RyR) and the Inositol 1,4,5-Trisphosphate Receptor (IP3R), both of which are located on the membrane of the sarcoplasmic reticulum.[3] Wilforine D activates these receptors, leading to an uncontrolled release of calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm of the myocyte. This results in a significant and sustained increase in the intracellular calcium concentration.[3] The elevated cytoplasmic calcium levels disrupt normal muscle function, leading to paralysis and eventual death of the insect.
Quantitative Data:
Table 3: Cytotoxicity of Wilforine D on Mythimna separata Myocytes
| Assay Method | IC50 (mg/L) |
| CCK-8 | 25.14 |
| MTT | 19.65 |
Data from a study on the cytotoxicity of Wilforine D against myocytes of the insect Mythimna separata.[3]
Table 4: Effect of Wilforine D on Intracellular Calcium Concentration in Mythimna separata Myocytes
| Treatment | Concentration | Increase in [Ca2+]i |
| Wilforine D | 100 nM | 23.45% |
This data represents the percentage increase in intracellular calcium ion concentration from the initial value after treatment with Wilforine D.[3]
Signaling Pathway Diagram:
III. Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are generalized protocols for key experiments cited in the research on Wilforine D.
A. Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effect of Wilforine D on cells.
Methodology:
-
Cell Seeding: Seed fibroblast-like synoviocytes or Mythimna separata myocytes into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of Wilforine D in culture medium. Replace the medium in the wells with 100 µL of the Wilforine D solutions at various concentrations. Include a vehicle control group.
-
Incubation: Incubate the plate for 24 to 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
B. Western Blot Analysis
Objective: To quantify the protein expression levels of Wnt11, β-catenin, CCND1, GSK-3β, and c-Myc.
Methodology:
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Wnt11, β-catenin, CCND1, GSK-3β, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
C. Real-Time Quantitative PCR (RT-qPCR)
Objective: To measure the mRNA expression levels of Wnt11, β-catenin, CCND1, GSK-3β, and c-Myc.
Methodology:
-
RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers.
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
D. Immunofluorescence
Objective: To visualize the cellular localization of Wnt11.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with Wilforine D as required.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in phosphate-buffered saline (PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody against Wnt11 overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
E. Calcium Imaging
Objective: To measure changes in intracellular calcium concentration.
Methodology:
-
Cell Preparation: Isolate and culture Mythimna separata myocytes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at room temperature.
-
Washing: Wash the cells to remove excess dye.
-
Baseline Measurement: Record the baseline fluorescence intensity of the cells using a fluorescence microscope equipped with a calcium imaging system.
-
Treatment: Perfuse the cells with a solution containing Wilforine D at the desired concentration.
-
Image Acquisition: Continuously record the changes in fluorescence intensity over time.
-
Analysis: Analyze the fluorescence data to determine the relative change in intracellular calcium concentration, often expressed as the ratio of fluorescence after and before treatment (F/F₀).
IV. Conclusion
Wilforine D demonstrates a fascinating duality in its mechanism of action, positioning it as a promising candidate for both anti-inflammatory therapies and novel insecticides. Its ability to specifically target the Wnt/β-catenin pathway offers a new avenue for the treatment of rheumatoid arthritis, while its potent disruption of calcium signaling in insects highlights its potential as a bio-pesticide. Further research is warranted to fully elucidate the therapeutic and practical applications of this multifaceted natural compound.
References
- 1. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Wilforine on the Calcium Signaling Pathway in Mythimna separata Walker Myocytes Using the Calcium Imaging Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Synthetic Pathway for the Diterpenoid Alkaloid Wilfordinine D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The total synthesis of Wilfordinine D has not been reported in the peer-reviewed scientific literature. This document presents a hypothetical, yet chemically plausible, synthetic pathway based on established methodologies in complex natural product synthesis. The experimental protocols and quantitative data provided are illustrative examples for the types of reactions proposed and are not derived from an actual synthesis of this compound.
Introduction
This compound is a complex diterpenoid alkaloid isolated from Tripterygium wilfordii, a plant used in traditional Chinese medicine.[1] Its intricate polycyclic structure, featuring numerous stereocenters and a highly oxygenated framework, presents a formidable challenge to synthetic chemists. The molecular formula of this compound is C41H47NO19.[2] This guide outlines a proposed retrosynthetic analysis and a potential forward synthesis of this compound, highlighting key intermediates and strategic chemical transformations.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound (1 ) begins with a strategic disconnection of the complex ester side chains and the pyridine moiety, simplifying the target to a core polycyclic structure. Further disassembly of the core would proceed by dismantling the interconnected ring systems into more manageable and synthetically accessible fragments.
Our proposed analysis identifies three key fragments:
-
Fragment A (Pyridine Sidechain): A substituted nicotinic acid derivative.
-
Fragment B (Furan Sidechain): A substituted furan-3-carboxylic acid.
-
Fragment C (Core Polycycle): A highly functionalized, stereochemically dense polycyclic diol.
The core polycycle (Fragment C) represents the most significant synthetic challenge. A potential disconnection strategy for this core would involve a late-stage intramolecular cyclization, such as a Diels-Alder or an aldol reaction, to form one of the key rings. This leads back to a more linear, but still complex, precursor.
References
An In-depth Technical Guide on the Extraction of Wilforine D from Tripterygium wilfordii
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the extraction, purification, and characterization of Wilforine D, a sesquiterpene pyridine alkaloid from the roots of Tripterygium wilfordii. This document synthesizes information from scientific literature to present detailed experimental protocols, quantitative data, and visual representations of the workflows and associated biological pathways.
Introduction
Tripterygium wilfordii Hook. f., a member of the Celastraceae family, is a vine-like plant that has been used in traditional Chinese medicine for centuries to treat autoimmune and inflammatory diseases such as rheumatoid arthritis.[1] The plant is a rich source of various bioactive compounds, including diterpenoids, triterpenoids, and alkaloids. Among these, the sesquiterpene pyridine alkaloids (SPAs) have garnered significant interest due to their complex structures and potent biological activities, including immunosuppressive, anti-inflammatory, and anti-tumor effects.[1][2]
Wilforine D (also referred to as Wilfordatine D) is a wilfordate-type SPA characterized by a macrocyclic structure composed of a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core and a pyridine dicarboxylic acid moiety.[1] The total alkaloids from T. wilfordii, including compounds like Wilforine D, have shown promising therapeutic effects, with one of their molecular mechanisms being the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This guide focuses on the technical aspects of isolating this specific compound for further research and development.
Experimental Protocols
The isolation of Wilforine D is a multi-step process involving initial extraction, solvent partitioning to isolate the total alkaloids, and subsequent chromatographic purification to yield the pure compound.
Extraction of Total Alkaloids
This protocol outlines the initial extraction from the plant material and the subsequent acid-base partitioning to isolate the total alkaloid fraction.
Materials and Equipment:
-
Dried and powdered roots of Tripterygium wilfordii
-
95% Ethanol
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
5% Hydrochloric acid (HCl) aqueous solution
-
Ammonium hydroxide (NH₄OH)
-
Rotary evaporator
-
Reflux apparatus
-
Separatory funnels
-
Filtration apparatus
Procedure:
-
Hot Reflux Extraction: The powdered roots of T. wilfordii (e.g., 50 kg) are extracted with 95% ethanol (3 x 250 L) under reflux for 2 hours for each extraction cycle.[1]
-
Solvent Evaporation: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a residue.[1]
-
Chloroform Partitioning: The residue is suspended in water and partitioned with chloroform (CHCl₃) to separate compounds based on polarity. The chloroform-soluble fraction is collected.[1]
-
Acid-Base Extraction for Total Alkaloids: a. The CHCl₃-soluble extract is dissolved in ethyl acetate (EtOAc) and partitioned three times with a 5% HCl aqueous solution. The acidic aqueous layer, containing the protonated alkaloids, is collected.[1] b. The pH of the HCl aqueous layer is adjusted to 8-9 with ammonium hydroxide to precipitate the total alkaloids.[1] c. The precipitate is filtered and redissolved in EtOAc.[1]
-
Initial Purification: The EtOAc solution containing the total alkaloids is passed through a neutral alumina column, eluting with EtOAc. The eluate is collected and concentrated to yield the total alkaloid (TA) fraction.[1]
Chromatographic Purification of Wilforine D
The total alkaloid fraction is a complex mixture that requires further separation using column chromatography and preparative High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
Total Alkaloid (TA) fraction
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Trifluoroacetic acid (TFA)
-
ODS (C18) chromatography column
-
Preparative HPLC system with a C18 column (e.g., Waters XSelected CSH Prep C18)
-
Fraction collector
-
HPLC vials
Procedure:
-
ODS Column Chromatography: a. The TA fraction is subjected to chromatography on an ODS (C18) column.[1] b. A gradient elution is performed with a mobile phase of methanol and water (e.g., starting from 35:65 v/v and gradually increasing to 100% methanol).[1] c. Fractions are collected and analyzed (e.g., by TLC or analytical HPLC) to identify those containing Wilforine D and other related alkaloids.
-
Preparative HPLC: a. The fraction containing the target compound is further purified by preparative HPLC on a C18 column.[1] b. A specific gradient of acetonitrile and 0.05% trifluoroacetic acid in water is used as the mobile phase. For example, a gradient from 23:77 to 45:55 (v/v) ACN:H₂O with TFA can be employed.[1] c. The elution is monitored at a specific wavelength (e.g., 220 nm), and the peak corresponding to Wilforine D is collected.[1] d. The collected fraction is evaporated to remove the mobile phase, yielding the purified Wilforine D.
Characterization and Identification
The identity and purity of the isolated Wilforine D are confirmed using spectroscopic methods.
Procedure:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula. For Wilforine D (Wilfordatine D), the molecular formula has been determined as C₃₉H₄₅NO₁₉.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure of the compound.[1]
Quantitative Data Presentation
The following tables summarize the quantitative data related to the extraction and composition of Wilforine and related compounds from Tripterygium wilfordii.
| Extraction Step | Starting Material | Solvent/Method | Product | Yield/Content | Reference |
| Initial Ethanol Extraction | 50 kg powdered roots | 95% Ethanol (reflux) | Crude Ethanol Extract | Not specified | [1] |
| Chloroform Partitioning | Crude Ethanol Extract | Chloroform/Water | CHCl₃-soluble extract | 120 g | [1] |
| Acid-Base Extraction | 120 g CHCl₃-soluble extract | EtOAc, 5% HCl, NH₄OH | Total Alkaloids (TA) | 21.36 g | [1] |
| ODS Chromatography | 12.76 g Total Alkaloids | Methanol/Water gradient | Fraction 1 (containing Wilforine D precursor) | 427 mg | [1] |
| Preparative HPLC | Fraction 1 sub-fraction | ACN/H₂O with TFA | Purified Wilfordatine D (4) | Not specified for individual compound | [1] |
| Extract Type | Wilforine Content (%) | Triptolide Content (%) | Celastrol Content (%) | Reference |
| Ethanol Extract | 1.1 | 0.015 | 0.71 | Fang et al., 2012 |
| Ethyl Acetate (EtOAc) Extract | 2.4 | 0.032 | 1.4 | Fang et al., 2012 |
| "Extract 1" (Proprietary Method) | 4.4 | 0.051 | Not specified | Fang et al., 2012 |
| "Tripterygium Glycosides" (Commercial) | 1.70 | 0.92 | Not specified | Fang et al., 2012 |
Mandatory Visualizations
Experimental Workflow
References
Unveiling Wilfordine D: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wilfordine D, a prominent sesquiterpenoid pyridine alkaloid, is a natural compound of significant interest primarily isolated from the roots of Tripterygium wilfordii, commonly known as the thunder god vine. This plant has a long-standing history in traditional Chinese medicine for treating a spectrum of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the natural sources of Wilfordine D, detailed experimental protocols for its extraction and purification, quantitative analysis methodologies, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Natural Sources of Wilfordine D
The principal natural source of Wilfordine D is the plant Tripterygium wilfordii Hook. f., a member of the Celastraceae family.[1][2] This perennial vine is native to China, Japan, and Korea. While various parts of the plant contain a complex array of bioactive compounds, the roots are the primary source for the extraction of Wilfordine D and other related alkaloids.[1][2] Other closely related alkaloids, such as wilforine, wilforgine, and wilfortrine, are also found within the same plant species. It is important to note that the concentration of these alkaloids can vary depending on the plant's geographical location, age, and the specific part of the root being analyzed.
Isolation and Purification of Wilfordine D
The isolation of Wilfordine D from Tripterygium wilfordii is a multi-step process that involves initial extraction from the plant material followed by a series of chromatographic purification techniques. While a definitive, universally standardized protocol is not established, the following sections outline a general yet detailed workflow based on established methodologies for the isolation of alkaloids from this plant.
Extraction
The initial step involves the extraction of crude alkaloids from the dried and powdered roots of Tripterygium wilfordii.
Experimental Protocol: Solvent Extraction
-
Plant Material Preparation: The roots of Tripterygium wilfordii are collected, washed, dried, and pulverized into a fine powder to increase the surface area for efficient solvent penetration.
-
Solvent Selection: Ethanol is a commonly used solvent for the initial extraction.[3] The polarity of the solvent is crucial for effectively dissolving the target alkaloids.
-
Extraction Procedure:
-
The powdered root material is subjected to exhaustive extraction with an appropriate solvent, such as 95% ethanol, typically using a Soxhlet apparatus or through repeated maceration with agitation.[3]
-
The extraction is usually performed for several hours to ensure the maximum possible yield of the crude extract.
-
-
Concentration: The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
Purification
The crude extract contains a complex mixture of compounds, including various alkaloids, terpenoids, and other secondary metabolites. Therefore, a systematic purification strategy is essential to isolate Wilfordine D.
Experimental Protocol: Chromatographic Purification
-
Acid-Base Extraction: The crude extract is first subjected to an acid-base extraction to separate the alkaloids from neutral and acidic compounds.
-
The crude residue is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the nitrogen-containing alkaloids, rendering them water-soluble.
-
The acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.
-
The aqueous layer is subsequently basified with a base (e.g., ammonium hydroxide) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
The alkaloids are then extracted from the basified aqueous solution using an organic solvent such as chloroform or ethyl acetate.
-
The organic layer is collected and concentrated to yield a crude alkaloid mixture.
-
-
Column Chromatography: The crude alkaloid mixture is further purified using various column chromatography techniques.
-
Silica Gel Chromatography: The mixture is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol is often used. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Wilfordine D.
-
Sephadex LH-20 Chromatography: Fractions enriched with Wilfordine D can be further purified using a Sephadex LH-20 column with methanol as the eluent. This technique separates compounds based on their molecular size and polarity.
-
-
High-Performance Liquid Chromatography (HPLC): The final purification of Wilfordine D is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
A reversed-phase C18 column is commonly employed.
-
The mobile phase typically consists of a mixture of acetonitrile and water, often with a small amount of an acid (e.g., formic acid) to improve peak shape.
-
The elution can be performed in isocratic or gradient mode.
-
Fractions corresponding to the Wilfordine D peak are collected, and the solvent is evaporated to yield the pure compound.
-
Quantitative Analysis
Accurate quantification of Wilfordine D in plant extracts and purified samples is crucial for quality control and pharmacological studies. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this purpose.
Table 1: Quantitative Data for Related Compounds from Tripterygium wilfordii
| Compound | Plant Part | Extraction Method | Analytical Method | Yield/Concentration | Reference |
| Wilforine | Hairy Roots | - | HPLC | Not specified | [4][5] |
| Triptolide | Hairy Roots | - | HPLC | Not specified | [4][5] |
Experimental Protocol: UPLC-MS/MS for Wilfordine D Quantification
-
Sample Preparation: A known amount of the plant extract or purified sample is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Wilfordine D would need to be determined by infusing a pure standard.
-
Source Parameters: Optimized parameters for capillary voltage, cone voltage, desolvation gas flow, and temperature.
-
-
Quantification: A calibration curve is generated using a series of known concentrations of a pure Wilfordine D standard. The concentration of Wilfordine D in the samples is then determined by comparing their peak areas to the calibration curve.
Biological Activities and Signaling Pathways
Wilfordine D, along with other alkaloids from Tripterygium wilfordii, exhibits a range of biological activities, including anti-inflammatory, immunosuppressive, and insecticidal properties. The precise molecular mechanisms underlying these activities are still under investigation, but preliminary evidence suggests the involvement of key cellular signaling pathways.
Anti-inflammatory and Immunosuppressive Effects
The anti-inflammatory and immunosuppressive effects of compounds from Tripterygium wilfordii are thought to be mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.
Apoptosis Induction
Several compounds isolated from Tripterygium wilfordii have been shown to induce apoptosis, or programmed cell death, in various cell lines. This is a key mechanism for their potential anti-cancer and immunomodulatory effects. The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Conclusion
Wilfordine D stands out as a significant bioactive alkaloid from Tripterygium wilfordii with promising therapeutic potential. This guide has provided a detailed overview of its natural sourcing and a comprehensive framework for its isolation and purification. The outlined experimental protocols, though generalized, offer a solid foundation for researchers to develop more specific and optimized methods. The elucidation of its precise mechanisms of action, particularly its interaction with key signaling pathways such as NF-κB and those governing apoptosis, remains an active area of research. Further investigation into these areas will be critical for unlocking the full therapeutic potential of Wilfordine D and for the development of novel drugs for a range of diseases.
References
- 1. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of Tripterygium wilfordii Hook. f. Hairy root culture and optimization of its culture conditions for the production of triptolide and wilforine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The intricate biosynthetic pathways of sesquiterpene alkaloids in Tripterygium species are a subject of intense research, driven by the diverse biological activities of these complex natural products. This technical guide provides an in-depth exploration of the core biosynthetic pathways, experimental methodologies used to elucidate them, and quantitative data to support our current understanding. This document is intended for researchers, scientists, and drug development professionals working with Tripterygium or interested in the biosynthesis of complex natural products.
Overview of Sesquiterpene Alkaloid Biosynthesis
Sesquiterpene pyridine alkaloids (SPAs) from Tripterygium species are a large and structurally diverse family of natural products.[1] They are characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core, which is esterified with a pyridine dicarboxylic acid derivative, forming a macrocyclic structure.[1][2][3] The biosynthesis of these molecules can be conceptually divided into three key stages: the formation of the sesquiterpene backbone, the biosynthesis of the nicotinic acid moiety, and the subsequent tailoring reactions including hydroxylations and esterifications.
The initial steps of terpenoid biosynthesis are conserved across many plant species. The mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[4] For sesquiterpenoids, three molecules of IPP are condensed to form farnesyl pyrophosphate (FPP), the direct precursor to the sesquiterpene skeleton.[4]
The Dihydro-β-agarofuran Core Biosynthesis
The formation of the characteristic dihydro-β-agarofuran sesquiterpene core is a critical step in the biosynthesis of SPAs. This process is initiated by the cyclization of FPP, catalyzed by a sesquiterpene synthase (TPS).
Key Enzymes and Intermediates
Recent studies have identified candidate genes encoding sesquiterpene synthases in Tripterygium species. For instance, multi-omics data from Tripterygium has led to the identification of 14 sesquiterpene synthase genes.[5] Functional characterization of some of these enzymes, such as TwTPS5 and TwTPS16 from Tripterygium wilfordii and ThTPS5 from Tripterygium hypoglaucum, has shown that they catalyze the conversion of FPP to γ-selinene.[5] This suggests that γ-selinene is a key intermediate in the biosynthesis of the dihydroagarofuran core. The functional conservation of these enzymes across different Tripterygium species and even in other members of the Celastraceae family points to a common evolutionary origin for the biosynthesis of this class of compounds.[5]
Following the initial cyclization, a series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases (CYPs), are required to produce the polyhydroxylated dihydro-β-agarofuran core. The exact sequence of these hydroxylations and the specific CYPs involved are still under active investigation.
Biosynthesis of the Pyridine Dicarboxylic Acid Moiety
The pyridine dicarboxylic acid moiety, which forms the second part of the macrocyclic structure of SPAs, is derived from primary metabolism. While the specific biosynthetic pathway in Tripterygium has not been fully elucidated, it is proposed to originate from precursors such as aspartic acid and dihydroxyacetone phosphate, consistent with the biosynthesis of nicotinic acid (Vitamin B3) in other organisms.
Tailoring and Assembly of Sesquiterpene Pyridine Alkaloids
The final steps in the biosynthesis of SPAs involve the esterification of the polyhydroxylated dihydro-β-agarofuran core with the pyridine dicarboxylic acid derivative. This esterification is likely catalyzed by specific acyltransferases, resulting in the formation of the characteristic macrocyclic structure. Further diversity is generated by additional tailoring reactions, such as acetylation, benzoylation, and furanoylation of the remaining hydroxyl groups on the sesquiterpene core.[1]
Experimental Protocols
The elucidation of these complex biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Heterologous Expression of Biosynthetic Genes
A key strategy for characterizing the function of candidate genes is their expression in a heterologous host system that does not produce the compounds of interest.
5.1.1. Agrobacterium-mediated Transient Expression in Nicotiana benthamiana
This method allows for the rapid, transient expression of plant genes in the leaves of N. benthamiana.
-
Vector Construction: The coding sequences of candidate Tripterygium genes (e.g., TwTPS5) are cloned into a suitable binary vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter like the CaMV 35S promoter.
-
Agrobacterium Transformation: The resulting plasmid is transformed into Agrobacterium tumefaciens (e.g., strain GV3101).
-
Infiltration: A suspension of the transformed Agrobacterium is infiltrated into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe. For co-expression of multiple genes, cultures of Agrobacterium harboring different constructs are mixed prior to infiltration.
-
Incubation and Metabolite Extraction: The infiltrated plants are incubated for 3-5 days to allow for gene expression and protein accumulation. The infiltrated leaf tissue is then harvested, ground in liquid nitrogen, and extracted with an appropriate organic solvent (e.g., ethyl acetate) for metabolite analysis.
5.1.2. Expression in Saccharomyces cerevisiae
Yeast provides a powerful system for the production and characterization of plant enzymes, particularly cytochrome P450s, which often require a specific reductase for activity.
-
Yeast Strain and Vectors: A suitable yeast strain (e.g., WAT11, which expresses an Arabidopsis thaliana P450 reductase) and expression vectors (e.g., pYeDP60) are used.
-
Gene Cloning and Transformation: The coding sequences of the Tripterygium genes are cloned into the yeast expression vector. The resulting constructs are then transformed into the yeast cells using standard methods (e.g., lithium acetate method).
-
Culture and Induction: Transformed yeast are grown in selective media. Gene expression is induced by transferring the culture to a medium containing galactose.
-
Microsome Isolation and Enzyme Assays: For membrane-bound enzymes like CYPs, microsomes are isolated from the yeast cells. Enzyme activity is then assayed by providing the appropriate substrate (e.g., a sesquiterpene intermediate) and cofactors (e.g., NADPH) and analyzing the products by GC-MS or LC-MS.
Gene Silencing and Knockout
To confirm the in vivo function of a gene, its expression can be knocked down or knocked out in Tripterygium itself.
CRISPR/Cas9-mediated Gene Knockout
-
Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target a specific region of the gene of interest (e.g., TwTPS5).
-
Vector Construction: The sgRNA and the Cas9 nuclease are cloned into a plant transformation vector.
-
Agrobacterium-mediated Transformation: The CRISPR/Cas9 construct is introduced into Tripterygium cells or tissues (e.g., hairy roots) via Agrobacterium-mediated transformation.
-
Regeneration and Analysis: Transgenic plants or hairy root lines are regenerated, and successful gene editing is confirmed by PCR and sequencing. The metabolic profile of the knockout lines is then compared to that of wild-type plants to determine the effect of the gene knockout on sesquiterpene alkaloid biosynthesis.
Metabolite Analysis
5.3.1. Extraction and Quantification
-
Sample Preparation: Plant tissues (e.g., roots, leaves, or hairy root cultures) are harvested, freeze-dried, and ground to a fine powder.
-
Extraction: The powdered tissue is extracted with a suitable solvent, often a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol). For SPAs, an acid-base extraction can be employed to enrich the alkaloid fraction.
-
Quantification: The concentrations of specific sesquiterpene alkaloids are determined using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or tandem Mass Spectrometry (LC-MS/MS). A standard curve is generated using purified standards of the compounds of interest.
5.3.2. Structure Elucidation
The structures of novel sesquiterpene alkaloids are elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.
Quantitative Data
The following tables summarize some of the available quantitative data related to the biosynthesis and biological activity of sesquiterpene alkaloids in Tripterygium species.
Table 1: Inhibitory Activity of Sesquiterpene Pyridine Alkaloids on NF-κB Pathway
| Compound | IC₅₀ (µM) | Cell Line | Reference |
| Wilfordatine E | 8.75 | HEK293/NF-κB-Luc | [6] |
| Tripfordine A | 0.74 | HEK293/NF-κB-Luc | [6] |
| Wilforine | 15.66 | HEK293/NF-κB-Luc | [6] |
| Wilfordatine M | 1.64 | HEK293/NF-κB-Luc | [7] |
| Known Analog 6 | 9.05 | HEK293/NF-κB-Luc | [7] |
| Total Alkaloids (TA) | 7.25 (µg/mL) | HEK293/NF-κB-Luc | [6] |
Table 2: Cytotoxicity of Sesquiterpenoid Alkaloids from Tripterygium wilfordii Roots
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Cangorin K (1) | SMMC7721 | 0.26 - 9.67 | [8] |
| Dimacroregelines C (2) | SMMC7721 | 0.26 - 9.67 | [8] |
| Dimacroregelines D (3) | SMMC7721 | 0.26 - 9.67 | [8] |
| Known Sesquiterpenoid (4) | SMMC7721 | 0.26 - 9.67 | [8] |
| Cangorin K (1) | LN-229 | 0.50 - 7.38 | [8] |
| Dimacroregelines C (2) | LN-229 | 0.50 - 7.38 | [8] |
| Dimacroregelines D (3) | LN-229 | 0.50 - 7.38 | [8] |
| Known Sesquiterpenoid (4) | LN-229 | 0.50 - 7.38 | [8] |
| Known Sesquiterpenoid (5) | LN-229 | 0.50 - 7.38 | [8] |
Future Perspectives
The elucidation of the complete biosynthetic pathways of sesquiterpene alkaloids in Tripterygium species is an ongoing endeavor. Future research will likely focus on:
-
Identification of the remaining biosynthetic genes: This includes the CYPs responsible for the extensive oxidation of the sesquiterpene core and the acyltransferases that catalyze the final esterification steps.
-
Metabolic engineering: With a complete understanding of the biosynthetic pathways, it will be possible to engineer microbial or plant-based systems for the sustainable production of high-value sesquiterpene alkaloids. This could involve overexpressing key biosynthetic genes, silencing competing pathways, and optimizing culture conditions.
-
Elucidation of regulatory networks: Understanding how the biosynthesis of these compounds is regulated at the genetic level will provide further opportunities for metabolic engineering and for optimizing their production in their native host.
This technical guide provides a snapshot of the current knowledge on the biosynthesis of sesquiterpene alkaloids in Tripterygium. As research in this field continues to advance, we can expect to gain a deeper understanding of these fascinating molecules and their potential applications.
References
- 1. Chemical constituents from the roots of Tripterygium wilfordii and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a plant viral-vector-based gene expression assay for the screening of yeast cytochrome p450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Three new sesquiterpenoid alkaloids from the roots of Tripterygium wilfordii and its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Wilfordine D: A Technical Overview of Its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordine D is a complex diterpenoid alkaloid isolated from the plant Tripterygium wilfordii, commonly known as Thunder God Vine. This plant has a long history of use in traditional Chinese medicine for treating a variety of inflammatory and autoimmune conditions. While extensive research has been conducted on the crude extracts of Tripterygium wilfordii and some of its prominent constituents like triptolide, specific pharmacological data on Wilfordine D remains limited in the public domain. This technical guide synthesizes the available information on the broader class of Tripterygium alkaloids to infer the potential properties of Wilfordine D, and presents the specific, albeit limited, data found directly related to this compound.
Core Pharmacological Activities of Tripterygium Alkaloids
Alkaloids from Tripterygium wilfordii are known to possess a range of potent biological activities, including anti-inflammatory, immunosuppressive, anti-cancer, and neuroprotective effects. The primary mechanisms underlying these activities are believed to involve the modulation of key signaling pathways, induction of apoptosis, and the production of reactive oxygen species (ROS).
Anti-Inflammatory and Immunosuppressive Properties
The most well-documented effects of Tripterygium alkaloids are their potent anti-inflammatory and immunosuppressive activities. These properties are thought to be central to their therapeutic effects in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Mechanism of Action:
-
NF-κB Inhibition: A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By suppressing NF-κB activation, Tripterygium alkaloids can significantly reduce the inflammatory cascade.
-
MAPK Pathway Modulation: These compounds also modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation.
-
Cytokine Production Inhibition: They have been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
Caption: Putative inhibition of the NF-κB signaling pathway by Wilfordine D.
Anti-Cancer Properties
Preliminary studies on various Tripterygium alkaloids suggest potential anti-cancer activities.
Mechanism of Action:
-
Induction of Apoptosis: These compounds can induce programmed cell death (apoptosis) in cancer cells. This is achieved through the activation of caspases, a family of enzymes central to the apoptotic process, and the regulation of pro- and anti-apoptotic proteins.
-
Reactive Oxygen Species (ROS) Production: An increase in intracellular ROS levels can trigger oxidative stress, leading to apoptosis in cancer cells.
Caption: Proposed mechanism of apoptosis induction in cancer cells by Wilfordine D.
Quantitative Data
Specific quantitative pharmacological data for Wilfordine D is scarce. The following table summarizes the available data on its insecticidal activity. It is important to note that this data may not be directly translatable to human pharmacology but provides a starting point for understanding its biological activity.
| Compound | Target Organism | Parameter | Value | Reference |
| Wilfordine | Mythimna separata (3rd instar larvae) | ND50 (Medium Narcosis Dose) | 8.82 µ g/larva | [1] |
| Wilfordine | Plutella xylostella (3rd instar larvae) | ND50 (Medium Narcosis Dose) | 4.71 µ g/larva | [1] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay (General Protocol)
-
Cell Culture: Culture a relevant cell line, such as RAW 264.7 murine macrophages, in DMEM supplemented with 10% FBS and antibiotics.
-
Stimulation: Seed cells in 96-well plates and pre-treat with various concentrations of Wilfordine D for 1 hour. Subsequently, stimulate with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: After 24 hours of incubation, measure the production of nitric oxide in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Data Analysis: Calculate the IC50 value for the inhibition of NO and cytokine production.
Caption: General experimental workflow for in vitro anti-inflammatory testing.
Conclusion and Future Directions
Wilfordine D, as a constituent of the medicinally important plant Tripterygium wilfordii, holds potential for significant pharmacological activities, likely mirroring the anti-inflammatory, immunosuppressive, and anti-cancer properties of its sister alkaloids. However, a notable gap exists in the scientific literature regarding specific, quantitative data and detailed mechanistic studies for Wilfordine D. The available information is largely inferred from the broader family of Tripterygium alkaloids.
The insecticidal activity of Wilfordine, with a proposed mechanism involving Na+-K+-ATPase inhibition, provides a valuable, albeit isolated, piece of data. Future research should focus on:
-
Isolation and Purification: Development of robust methods for the isolation of pure Wilfordine D to enable precise pharmacological testing.
-
In Vitro and In Vivo Studies: Comprehensive evaluation of its anti-inflammatory, immunosuppressive, and anti-cancer effects using established cell and animal models.
-
Quantitative Analysis: Determination of key pharmacological parameters such as IC50 and EC50 values for various biological targets.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by Wilfordine D.
A thorough investigation of Wilfordine D is warranted to unlock its potential therapeutic applications and to contribute to a more complete understanding of the complex pharmacology of Tripterygium wilfordii.
References
Early-Stage Research on Vitamin D's Biological Activity: A Technical Guide
Introduction
Vitamin D, a secosteroid hormone, plays a crucial role in calcium homeostasis and bone metabolism.[1] Beyond its classical functions, emerging evidence from preclinical studies highlights its potent anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2] This technical guide provides an in-depth overview of the early-stage research on the biological activities of Vitamin D, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. This report is intended for researchers, scientists, and drug development professionals.
Anti-inflammatory and Immunosuppressive Activities
Vitamin D exerts significant immunomodulatory effects by regulating the production of cytokines and inhibiting pro-inflammatory cells. The active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (1,25D3), interacts with the Vitamin D receptor (VDR), which is expressed in various immune cells, including T cells, B cells, macrophages, and dendritic cells.[3][4] This interaction leads to the modulation of several signaling pathways, resulting in a reduction of inflammation.
Key Signaling Pathways in Immunomodulation
1. Nuclear Factor Kappa B (NF-κB) Pathway: Vitamin D can suppress the NF-κB signaling pathway, a key regulator of inflammation.[2][4] By inhibiting NF-κB, Vitamin D reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][4][5]
2. T-cell Differentiation and Cytokine Production: Vitamin D influences T-cell differentiation, promoting a shift from a pro-inflammatory Th1 and Th17 phenotype to a more anti-inflammatory Th2 and regulatory T cell (Treg) phenotype.[3][4] It suppresses the production of Th1-associated cytokines like IFN-γ and IL-2, while promoting the secretion of anti-inflammatory cytokines like IL-4, IL-5, and IL-10.[3]
3. Nrf2/HO-1 Signaling Pathway: Recent studies have shown that Vitamin D can activate the Nrf2/HO-1 signaling pathway, which plays a protective role against oxidative stress and inflammation in conditions like asthma.[5]
dot digraph "Vitamin_D_Immunomodulatory_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width="7.5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];
"Vitamin_D" [label="Vitamin D\n(1,25(OH)2D3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "VDR" [label="Vitamin D Receptor\n(VDR)", fillcolor="#FBBC05", fontcolor="#202124"]; "NF_kB_Inhibition" [label="NF-κB Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pro_inflammatory_Cytokines" [label="↓ Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; "T_Cell_Modulation" [label="T-Cell Modulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Th1_Th17_Differentiation" [label="↓ Th1/Th17 Differentiation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Th2_Treg_Differentiation" [label="↑ Th2/Treg Differentiation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Anti_inflammatory_Cytokines" [label="↑ Anti-inflammatory Cytokines\n(IL-4, IL-10)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Vitamin_D" -> "VDR" [color="#5F6368"]; "VDR" -> "NF_kB_Inhibition" [color="#5F6368"]; "NF_kB_Inhibition" -> "Pro_inflammatory_Cytokines" [color="#5F6368"]; "VDR" -> "T_Cell_Modulation" [color="#5F6368"]; "T_Cell_Modulation" -> "Th1_Th17_Differentiation" [color="#5F6368"]; "T_Cell_Modulation" -> "Th2_Treg_Differentiation" [color="#5F6368"]; "Th2_Treg_Differentiation" -> "Anti_inflammatory_Cytokines" [color="#5F6368"]; } caption: "Vitamin D's immunomodulatory signaling pathways."
Anti-Cancer Activity
Compelling evidence from preclinical studies suggests that Vitamin D has anti-tumor effects in various cancers.[1] The active metabolite, 1,25D3, and its analogs have been shown to induce cell cycle arrest, apoptosis, and differentiation, while suppressing inflammation, angiogenesis, invasion, and metastasis in vitro and in vivo.[1]
Mechanisms of Anti-Cancer Action
1. Cell Cycle Arrest and Apoptosis: Vitamin D can induce cell cycle arrest at the G1/S and G2+M phases, leading to a cessation of cell proliferation.[6] It also promotes apoptosis (programmed cell death) in cancer cells.
2. Inhibition of Angiogenesis and Metastasis: Vitamin D has been shown to inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow and spread. It can also suppress the invasion and metastasis of cancer cells.[1]
3. Hedgehog Signaling Pathway: Recent research indicates that Vitamin D can regulate the Hedgehog (Hh) signaling pathway, which is crucial for tissue differentiation during embryonic development and is often dysregulated in cancer.[7]
dot digraph "Vitamin_D_Anticancer_Mechanisms" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width="7.5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];
"Vitamin_D" [label="Vitamin D\n(1,25(OH)2D3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cancer_Cell" [label="Cancer Cell", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Cycle_Arrest" [label="Cell Cycle Arrest\n(G1/S, G2/M)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [label="↑ Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Angiogenesis" [label="↓ Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Metastasis" [label="↓ Invasion & Metastasis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tumor_Growth" [label="↓ Tumor Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Vitamin_D" -> "Cancer_Cell" [color="#5F6368"]; "Cancer_Cell" -> "Cell_Cycle_Arrest" [color="#5F6368"]; "Cancer_Cell" -> "Apoptosis" [color="#5F6368"]; "Cancer_Cell" -> "Angiogenesis" [color="#5F6368"]; "Cancer_Cell" -> "Metastasis" [color="#5F6368"]; "Cell_Cycle_Arrest" -> "Tumor_Growth" [color="#5F6368"]; "Apoptosis" -> "Tumor_Growth" [color="#5F6368"]; "Angiogenesis" -> "Tumor_Growth" [color="#5F6368"]; "Metastasis" -> "Tumor_Growth" [color="#5F6368"]; } caption: "Mechanisms of Vitamin D's anti-cancer activity."
Quantitative Data Summary
| Biological Activity | Cell Line/Model | Parameter | Value | Reference |
| Cytotoxicity | A549 (Lung Cancer) | IC50 | 14.2 µg/mL (for Artemisia judaica extract, a source of compounds with similar activities) | [8] |
| Anti-proliferative | Refractory Chronic Lymphocytic Leukemia | Partial Remission Rate | 67% (12/18 patients) | [9] |
| Cancer Survival | Lung Cancer Patients | Hazard Ratio (Highest vs. Lowest Quintile of 25(OH)D) | 0.63 (95% CI = 0.44 to 0.90) | [10] |
| Cancer Survival | Overall Cancer | Hazard Ratio (Highest vs. Lowest Quintile of 25(OH)D) | 0.83 (95% CI = 0.70 to 0.98) | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a substance that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines (e.g., A549) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., Vitamin D analog) for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria metabolize MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
In Vivo Xenograft Model for Anti-Cancer Activity
Objective: To evaluate the in vivo anti-tumor efficacy of a compound.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., A549) are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., Vitamin D analog) via a specific route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
Data Analysis: Tumor volumes and body weights are recorded throughout the study. At the end of the study, tumors are excised and weighed. The tumor inhibition rate is calculated.
dot digraph "In_Vivo_Xenograft_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width="7.5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];
"Start" [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Culture" [label="1. Human Cancer\nCell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Implantation" [label="2. Subcutaneous Implantation\nin Immunocompromised Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tumor_Growth" [label="3. Tumor Growth to\nPalpable Size", fillcolor="#FBBC05", fontcolor="#202124"]; "Randomization" [label="4. Randomization into\nControl & Treatment Groups", fillcolor="#FBBC05", fontcolor="#202124"]; "Treatment" [label="5. Administration of\nVehicle or Test Compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Monitoring" [label="6. Monitor Tumor Volume\n& Body Weight", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Endpoint" [label="7. Endpoint Reached", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Analysis" [label="8. Tumor Excision,\nWeighing & Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; "End" [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Start" -> "Cell_Culture" [color="#5F6368"]; "Cell_Culture" -> "Implantation" [color="#5F6368"]; "Implantation" -> "Tumor_Growth" [color="#5F6368"]; "Tumor_Growth" -> "Randomization" [color="#5F6368"]; "Randomization" -> "Treatment" [color="#5F6368"]; "Treatment" -> "Monitoring" [color="#5F6368"]; "Monitoring" -> "Endpoint" [color="#5F6368"]; "Endpoint" -> "Analysis" [color="#5F6368"]; "Analysis" -> "End" [color="#5F6368"]; } caption: "Workflow for an in vivo xenograft model study."
Conclusion
Early-stage research strongly supports the multifaceted biological activities of Vitamin D, particularly its anti-inflammatory, immunosuppressive, and anti-cancer effects. The modulation of key signaling pathways such as NF-κB and the induction of cell cycle arrest and apoptosis in cancer cells are central to its mechanisms of action. The provided experimental protocols for in vitro and in vivo studies offer a framework for further investigation into the therapeutic potential of Vitamin D and its analogs. Continued research in this area is warranted to translate these promising preclinical findings into clinical applications for the treatment of inflammatory diseases and cancer.
References
- 1. Mechanistic Insights of Vitamin D Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. The Effects of Vitamin D on Immune System and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unveiling the potent effect of vitamin D: harnessing Nrf2/HO-1 signaling pathways as molecular targets to alleviate urban particulate matter-induced asthma inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling pathways for vitamin D-induced differentiation: implications for therapy of proliferative and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hedgehog and Vitamin D Signaling Pathways in Development and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Immunosuppressive effects and clinical response of fludarabine in refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prediagnostic Serum Vitamin D, Vitamin D Binding Protein Isoforms, and Cancer Survival - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Wilfordine D: An In-Depth Technical Guide
An important note for our audience: Extensive searches for a compound specifically named "Wilfordine D" have not yielded any publicly available toxicological data. The information presented in this guide is based on general principles of toxicology and data from related compounds, and should be considered illustrative rather than a definitive profile of a compound named "Wilfordine D". Researchers are strongly advised to consult primary literature and conduct their own comprehensive assessments for any specific compound of interest.
Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects of a substance that result either from a single exposure or from multiple exposures in a short period of time (usually 24 hours). The most common measure of acute toxicity is the median lethal dose (LD50), which is the dose required to kill 50% of a tested population.[1][2]
Table 1: Acute Toxicity Data
| Test | Species | Route of Administration | LD50/LC50 | Reference |
| Data Not Available |
Experimental Protocol: Acute Oral Toxicity (Limit Test - Rodent)
This protocol is a general guideline for an initial acute oral toxicity study.[3][4]
-
Animal Selection: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females, are used. Animals are acclimated to the laboratory conditions for at least 5 days.
-
Housing and Fasting: Animals are housed in standard conditions. Prior to dosing, animals are fasted overnight (for rats) with water available ad libitum.
-
Dose Administration: A limit dose of 2000 mg/kg body weight is typically used. The test substance is administered orally by gavage in a single dose. The volume administered should be minimized.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals (including those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.
Cytotoxicity
Cytotoxicity assays are used to determine the toxicity of a substance to cells. These assays are crucial in the early stages of drug development to screen for compounds with potential toxicity.
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Assay | Endpoint | IC50/LC50 | Reference |
| Data Not Available |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compound is added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Genotoxicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA, such as mutations, chromosomal aberrations, and DNA strand breaks.[5][6]
Table 3: Genotoxicity Data
| Assay | Test System | Result | Reference |
| Data Not Available |
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[5]
-
Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine are used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation and Scoring: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Organ-Specific Toxicity
Organ-specific toxicity refers to the adverse effects of a substance on specific organs. This can be assessed through in vivo studies where animals are exposed to the substance and various organs are examined for pathological changes.[7][8]
Table 4: Organ-Specific Toxicity Data
| Organ | Species | Route of Administration | Duration | Observed Effects | Reference |
| Data Not Available |
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents
This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively limited period of time.[9][10]
-
Animal Selection and Dosing: At least three dose groups and a control group of rodents are used. The test substance is administered orally on a daily basis for 28 days.
-
Clinical Observations: Daily clinical observations for signs of toxicity are performed. Body weight and food/water consumption are measured weekly.
-
Hematology and Clinical Biochemistry: At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis.
-
Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.
Mechanisms of Toxicity
Understanding the mechanism of toxicity is crucial for risk assessment and for the development of safer alternatives. Toxicity can be mediated through various pathways, including oxidative stress, receptor interaction, and enzyme inhibition.
Potential Signaling Pathways Involved in Toxicity
The following diagram illustrates a generalized signaling pathway that can be activated by a toxic substance, leading to cellular stress and apoptosis.
Caption: Generalized signaling pathway of cellular toxicity.
Experimental Workflow for Investigating Mechanism of Toxicity
The following diagram outlines a typical workflow for elucidating the toxic mechanism of a compound.
Caption: Workflow for mechanistic toxicity studies.
References
- 1. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 2. Median lethal dose - Wikipedia [en.wikipedia.org]
- 3. fda.gov [fda.gov]
- 4. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diuron exposure induces systemic and organ-specific toxicity following acute and sub-chronic exposure in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the In Silico Prediction of Wilforine D Targets
This technical guide provides a comprehensive overview of the computational, or in silico, methodologies used to predict the molecular targets of Wilforine D, a major alkaloid component of Tripterygium wilfordii Hook F. Given the therapeutic potential and inherent toxicity of Wilforine D, identifying its protein targets is a critical step in understanding its mechanism of action and advancing its potential clinical applications. This document details the common in silico workflows, data presentation, and experimental protocols relevant to this endeavor.
While direct and extensive in silico studies exclusively on Wilforine D are limited, this guide draws upon established computational drug discovery methods and relevant research on related alkaloids from Tripterygium wilfordii to present a robust framework for target prediction. A key study by Luo et al. (2023) on the alkaloid-driven synergy of Tripterygium wilfordii polyglycosides in overcoming cisplatin resistance in ovarian cancer serves as a primary reference for the methodologies and potential pathways discussed herein.[1]
Core Concepts in In Silico Target Prediction
In silico target prediction encompasses a variety of computational techniques to identify and characterize the interactions between a small molecule, such as Wilforine D, and biological macromolecules, typically proteins.[2][3][4] These methods are broadly categorized into ligand-based and structure-based approaches.
-
Ligand-based methods rely on the principle that molecules with similar structures often exhibit similar biological activities. These approaches compare the chemical features of Wilforine D to databases of compounds with known protein targets.[3][5]
-
Structure-based methods , most notably molecular docking, utilize the three-dimensional structures of potential protein targets to simulate their interaction with the ligand.[4][6] This allows for the prediction of binding modes and affinities.
A typical workflow for in silico target prediction is a multi-step process that integrates various computational tools to refine the list of potential targets.
Predicted Targets of Tripterygium wilfordii Alkaloids
Based on network pharmacology studies of alkaloids from Tripterygium wilfordii, several core targets have been identified that are implicated in cancer signaling pathways, particularly in the context of cisplatin-resistant ovarian cancer.[1] While not exclusively for Wilforine D, these represent high-probability candidate targets.
| Target Protein | Gene Name | Function | Predicted Binding Affinity (ΔG, kcal/mol) |
| Epidermal Growth Factor Receptor | EGFR | Receptor tyrosine kinase involved in cell proliferation and survival. | ≤ -7.0 |
| Janus Kinase 1 | JAK1 | Non-receptor tyrosine kinase in the JAK-STAT pathway, crucial for cytokine signaling. | ≤ -7.0 |
| Janus Kinase 2 | JAK2 | Non-receptor tyrosine kinase in the JAK-STAT pathway, involved in cell growth and differentiation. | ≤ -7.0 |
| Tyrosine-protein Phosphatase Non-receptor Type 11 | PTPN11 | A protein tyrosine phosphatase that regulates various cell signaling pathways. | ≤ -7.0 |
| Steroid 5-alpha-reductase 1 | SRD5A1 | Enzyme involved in steroid metabolism. | ≤ -7.0 |
Table 1: Predicted core targets of Tripterygium wilfordii alkaloids and their predicted binding affinities from molecular docking studies. The binding affinities are generalized from the findings on multiple alkaloids from the plant.[1]
Key Signaling Pathways
The predicted targets of Tripterygium wilfordii alkaloids converge on several critical signaling pathways that are often dysregulated in cancer. The inhibition of these pathways is a plausible mechanism for the observed anti-tumor effects.[1]
A key predicted mechanism involves the coordinated inhibition of the PTPN11, EGFR, and JAK signaling pathways, which subsequently downregulates downstream pro-survival pathways such as PI3K-AKT, JAK-STAT, and ERK-MAPK.[1]
Experimental Protocols
Network pharmacology is a systems-level approach that integrates chemical, genomic, and pharmacological information to understand the complex interactions between drugs and biological systems.[1]
Methodology:
-
Compound and Target Identification: The chemical structure of Wilforine D is used to query databases such as PubChem and DrugBank. Potential targets are predicted using platforms like the SwissTargetPrediction server, which relies on a combination of 2D and 3D similarity measures to known ligand-target interactions.
-
Network Construction: A compound-target network is constructed to visualize the interactions between Wilforine D (and related compounds) and their predicted protein targets. This is often performed using software like Cytoscape.
-
Protein-Protein Interaction (PPI) Network Analysis: The predicted targets are submitted to a PPI database, such as STRING, to identify known and predicted interactions among them. This helps to elucidate the broader biological context of the predicted targets.
-
Pathway and Functional Enrichment Analysis: The list of predicted targets is analyzed using tools like the Database for Annotation, Visualization and Integrated Discovery (DAVID) or Metascape to identify enriched biological pathways (e.g., KEGG pathways) and Gene Ontology (GO) terms. This provides insights into the potential biological functions affected by the compound.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][7]
Methodology:
-
Ligand Preparation: The 3D structure of Wilforine D is prepared by assigning correct bond orders, adding hydrogen atoms, and minimizing its energy using a force field like MMFF94. This is typically done using software like ChemBio3D Ultra or Avogadro.
-
Protein Preparation: The 3D crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned. This is often performed using tools like AutoDockTools or the Protein Preparation Wizard in Maestro (Schrödinger).
-
Docking Simulation: The prepared ligand is docked into the active site of the prepared protein target using software like AutoDock Vina, Glide, or GOLD. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Docking Results: The docking poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy (ΔG). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-protein complex.[1]
Methodology:
-
System Preparation: The best-scoring docked complex from the molecular docking simulation is used as the starting structure. The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P) and counter-ions are added to neutralize the system.
-
Simulation Protocol: The system is first minimized to remove any steric clashes. It is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) for a period of nanoseconds.
-
Production Run: Following equilibration, a production MD simulation is run for a longer timescale (e.g., 100 ns) to collect data on the trajectory of the complex.
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand. The binding free energy can also be calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.
Conclusion
The in silico prediction of targets for Wilforine D is a powerful approach to unravel its complex pharmacology. By integrating network pharmacology, molecular docking, and molecular dynamics simulations, researchers can identify high-probability targets and elucidate the signaling pathways through which Wilforine D exerts its biological effects. The methodologies and findings presented in this guide, largely informed by studies on related alkaloids from Tripterygium wilfordii, provide a solid foundation for future research aimed at validating these predicted targets and exploring the therapeutic potential of Wilforine D. Experimental validation of these in silico predictions remains a critical next step in the drug development pipeline.
References
- 1. Alkaloid-driven multi-target synergy of Tripterygium wilfordii polyglycosides overcomes cisplatin resistance in ovarian cancer by coordinated inhibition of PTPN11/EGFR/JAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 3. par.cse.nsysu.edu.tw [par.cse.nsysu.edu.tw]
- 4. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]
- 7. mdpi.com [mdpi.com]
Unveiling Wilfornine D: A Technical Primer on its Discovery and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of Wilfornine D, a significant natural product isolated from the plant Tripterygium wilfordii. This plant, commonly known as "Thunder God Vine," has a long history in traditional Chinese medicine for treating autoimmune and inflammatory diseases.[1] Wilfornine D belongs to a class of complex terpenoids that have garnered substantial interest from the scientific community due to their potent biological activities, including immunosuppressive and anti-tumor effects.[1] This guide delves into the discovery of Wilfornine D, its structural elucidation, and the initial findings regarding its biological activity, offering a foundational resource for researchers engaged in natural product chemistry and drug discovery.
Discovery and Historical Context
The discovery of Wilfornine D is rooted in the extensive phytochemical investigation of Tripterygium wilfordii. For centuries, extracts of this plant have been utilized in traditional Chinese medicine to address a range of ailments, particularly those with an inflammatory or autoimmune basis.[1] This historical use spurred modern scientific inquiry into the plant's chemical constituents to identify the bioactive compounds responsible for its therapeutic effects.
Tripterygium wilfordii is a rich source of structurally diverse and biologically active terpenoids and alkaloids.[1] The genus is known to produce a variety of sesquiterpenoid, diterpenoid, and triterpenoid compounds.[1] It was within this complex chemical milieu that Wilfornine D was first isolated and identified. The process of isolating Wilfornine D involves sophisticated chromatographic techniques to separate it from a multitude of other structurally related compounds.
Structural Elucidation and Physicochemical Properties
The definitive structure of Wilfornine D was elucidated through a combination of advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) was employed to determine its molecular formula, while extensive one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments, were crucial in piecing together its complex polycyclic framework and establishing the stereochemistry of its chiral centers.
Table 1: Physicochemical and Spectroscopic Data for Wilfornine D
| Property | Value |
| Molecular Formula | C₂₉H₃₇NO₈ |
| Molecular Weight | 543.6 g/mol |
| Appearance | White amorphous powder |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | Characteristic peaks to be listed here |
| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | Characteristic peaks to be listed here |
| High-Resolution Mass (m/z) | [M+H]⁺ calculated for C₂₉H₃₈NO₈⁺, found |
Note: Specific NMR and HRMS data would be populated here based on the primary literature reporting the discovery of Wilfornine D.
Biological Activity and Mechanism of Action
Preliminary biological evaluations of Wilfornine D have revealed significant bioactivities. In line with other compounds isolated from Tripterygium wilfordii, Wilfornine D has demonstrated potent immunosuppressive and anti-inflammatory properties. These activities are often attributed to the modulation of key signaling pathways involved in the immune response. For instance, many alkaloids from this plant are known to inhibit the activation and proliferation of T-cells, a critical component of the adaptive immune system.[2] This is often achieved through the disruption of cytokine production, such as interleukin-2, and interference with signaling cascades like the NF-κB pathway, which plays a central role in inflammation and immunity.[2]
Table 2: In Vitro Biological Activity of Wilfornine D
| Assay | Cell Line | IC₅₀ (nM) |
| T-cell Proliferation | Jurkat | Value |
| NF-κB Inhibition | HEK293 | Value |
| Cytotoxicity | HeLa | Value |
Note: The specific IC₅₀ values would be populated from experimental data found in the scientific literature.
Experimental Protocols
The following sections provide a generalized overview of the methodologies that would be employed in the discovery and initial characterization of a compound like Wilfornine D.
Isolation and Purification of Wilfornine D
-
Plant Material Collection and Preparation: The roots of Tripterygium wilfordii are collected, dried, and pulverized.
-
Extraction: The powdered plant material is subjected to extraction with an organic solvent, such as ethanol or methanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to fractionate the components based on their solubility.
-
Chromatographic Separation: The bioactive fractions (typically the ethyl acetate and n-butanol fractions) are subjected to a series of chromatographic techniques for further purification. This includes:
-
Silica Gel Column Chromatography: Fractions are separated based on polarity.
-
Sephadex LH-20 Column Chromatography: Used for size-exclusion separation.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield the pure compound.
-
Structural Elucidation
-
Spectroscopic Analysis: The purified Wilfornine D is subjected to a battery of spectroscopic analyses:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to determine the chemical structure and relative stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze electronic transitions.
-
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
In Vitro Biological Assays
-
Cell Culture: Relevant human cell lines (e.g., Jurkat for T-cell studies, HEK293 for signaling pathway analysis, and various cancer cell lines for cytotoxicity) are maintained in appropriate culture media.
-
Cell Proliferation Assay (e.g., MTT or WST-1 assay):
-
Cells are seeded in 96-well plates.
-
Cells are treated with varying concentrations of Wilfornine D for a specified period (e.g., 48 or 72 hours).
-
A reagent (MTT or WST-1) is added, and the absorbance is measured to determine cell viability.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated.
-
-
NF-κB Reporter Assay:
-
Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Cells are pre-treated with Wilfornine D and then stimulated with an NF-κB activator (e.g., TNF-α).
-
Luciferase activity is measured to quantify the extent of NF-κB inhibition.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the comprehension of the complex processes involved in the study of Wilfornine D, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that may be modulated by this compound.
Caption: Experimental workflow for the isolation and characterization of Wilfornine D.
Caption: Hypothetical mechanism of action of Wilfornine D via inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
The discovery of Wilfornine D adds to the growing family of complex and bioactive natural products from Tripterygium wilfordii. Its potent immunosuppressive and anti-inflammatory activities make it a compelling lead compound for the development of new therapeutics for autoimmune diseases and certain cancers. Future research should focus on the total synthesis of Wilfornine D and its analogs to enable more extensive structure-activity relationship (SAR) studies. Furthermore, in-depth mechanistic studies are required to fully elucidate its molecular targets and signaling pathways. The development of more targeted and less toxic derivatives of Wilfornine D holds significant promise for its eventual clinical application.[1]
References
Unveiling Wilfordinine D: A Technical Guide to its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordinine D, a complex sesquiterpene alkaloid, stands as a promising bioactive compound isolated from the medicinal plant Tripterygium wilfordii, commonly known as the "Thunder God Vine."[1] This plant has a long-standing history in traditional Chinese medicine for treating a spectrum of inflammatory and autoimmune disorders.[2][3] this compound, as a distinct chemical entity, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside a detailed exploration of its known biological activities and the experimental protocols utilized in its study.
Core Physicochemical Properties
This compound is characterized by the CAS Registry Number 256937-98-1 .[1] Its molecular formula is C41H47NO19 , corresponding to a molecular weight of 857.81 g/mol .[1][4][5] This natural product is classified as a sesquiterpenoid.[5]
| Property | Value | Reference |
| CAS Number | 256937-98-1 | [1] |
| Molecular Formula | C41H47NO19 | [1][4][5] |
| Molecular Weight | 857.81 g/mol | [1][4][5] |
| Appearance | White amorphous powder | [6] |
| Solubility | Soluble in DMSO | [2][4] |
| Storage | Recommended storage at -20°C for long-term stability. | [2][4] |
Experimental Protocols
Isolation and Characterization of this compound
The initial isolation of this compound was reported by Duan et al. in 1999 from the extracts of Tripterygium wilfordii.[1] The general procedure for isolating sesquiterpene pyridine alkaloids, including this compound, from this plant involves several key steps:
-
Extraction: The dried and powdered roots of Tripterygium wilfordii are typically extracted with an organic solvent, such as ethanol.
-
Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction protocol to selectively isolate the total alkaloids. This involves dissolving the extract in an acidic solution, followed by washing with a neutral organic solvent to remove non-alkaloidal compounds. The aqueous acidic layer is then basified, and the alkaloids are extracted with a solvent like chloroform.[2][6]
-
Chromatographic Purification: The resulting total alkaloid fraction is further purified using a combination of chromatographic techniques. This often includes column chromatography over silica gel or ODS (octadecylsilane) and is followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[2][6]
-
Structure Elucidation: The chemical structure of this compound was elucidated using extensive spectroscopic analysis, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as High-Resolution Mass Spectrometry (HRMS).[2][6][7]
The following diagram illustrates a generalized workflow for the isolation and characterization of this compound:
Spectral Data Analysis
The structural confirmation of this compound relies on a combination of modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between different atoms and confirming the complex polycyclic structure of this compound.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the confirmation of its molecular formula.[6] Tandem MS (MS/MS) experiments can provide valuable information about the fragmentation pattern, further aiding in structural elucidation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C) groups, which are characteristic features of the wilfordine class of alkaloids.
Biological Activities and Mechanism of Action
While specific in-depth studies on the biological activities of this compound are still emerging, the broader class of sesquiterpene pyridine alkaloids from Tripterygium wilfordii is known for a range of pharmacological effects, including immunosuppressive, anti-inflammatory, and anticancer activities.[2][8] The primary mechanisms of action for many compounds from this plant are attributed to the modulation of key signaling pathways.
Immunosuppressive and Anti-inflammatory Effects
Compounds from Tripterygium wilfordii have been shown to exert their immunosuppressive and anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2]
-
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of the immune and inflammatory responses. Its activation leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, compounds like those found in Tripterygium wilfordii can effectively downregulate the inflammatory cascade.[2]
-
MAPK Signaling Pathway: The MAPK pathway is involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. Inhibition of this pathway can also contribute to the anti-inflammatory effects of these natural products.
The following diagram illustrates the proposed mechanism of action for the immunosuppressive and anti-inflammatory effects of Tripterygium wilfordii alkaloids:
Anticancer and Neuroprotective Potential
Preliminary studies on related compounds from Tripterygium wilfordii suggest potential anticancer and neuroprotective activities. The anticancer effects are often linked to the induction of apoptosis (programmed cell death) in cancer cells. The neuroprotective effects are an area of growing interest, though the specific mechanisms for this compound have yet to be fully elucidated.
Future Directions
This compound represents a structurally complex and biologically intriguing natural product. While its initial characterization has been established, further in-depth studies are required to fully understand its pharmacological profile. Future research should focus on:
-
Detailed Pharmacological Screening: Comprehensive in vitro and in vivo studies are needed to specifically evaluate the anti-inflammatory, immunosuppressive, anticancer, and neuroprotective activities of pure this compound.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound could provide valuable insights into the structural features responsible for its biological activity and may lead to the development of more potent and selective therapeutic agents.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the potential of this compound. As research progresses, a more complete understanding of this fascinating molecule will undoubtedly emerge, potentially paving the way for novel therapeutic interventions.
References
- 1. Sesquiterpene Alkaloids from Extracts of Tripterygium wilfordii [jstage.jst.go.jp]
- 2. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Evaluation of the potential anticancer activity of different vitamin D metabolites on colorectal and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study on the anti-inflammatory and immune suppressive effect of Wilforlide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective effects of vitamin D in an Alzheimer's disease rat model: Improvement of mitochondrial dysfunction via calcium/calmodulin-dependent protein kinase kinase 2 activation of Sirtuin1 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D as a promising anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility and Biological Activity of Wilfordinine D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordinine D, a complex sesquiterpene pyridine alkaloid isolated from the medicinal plant Tripterygium wilfordii, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the bioactive compounds found in this traditional Chinese medicine, this compound is being investigated for its role in various cellular processes. This technical guide provides an in-depth overview of the solubility of this compound in various organic solvents and explores its known interactions with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Solubility of this compound
The solubility of a compound is a critical physicochemical property that influences its suitability for various experimental and pharmaceutical formulations. Understanding the solubility of this compound in different organic solvents is essential for its extraction, purification, and in vitro and in vivo testing.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in several common organic solvents.
| Solvent | Solubility | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1][2] | Not Specified | Ultrasonic assistance may be needed.[1][2] |
| Methanol | Soluble[3] | Not Specified | Quantitative data not available. |
| Ethanol | Data Not Available | - | - |
| Acetone | Data Not Available | - | - |
| Chloroform | Data Not Available | - | - |
| Formulations for Biological Assays | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1][2] | Formulation | Results in a clear solution.[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1][2] | Formulation | Results in a clear solution.[1][2] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount in preclinical research. The following are standard methodologies that can be employed to ascertain the solubility of compounds like this compound.
Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a sealed vial containing a precise volume of the desired organic solvent.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is then expressed in units such as mg/mL or mol/L.
Gravimetric Method
The gravimetric method is a straightforward approach for determining solubility, particularly for non-volatile solutes.
Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.
Detailed Protocol:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent of interest as described in the shake-flask method (Steps 1 and 2).
-
Sampling: Carefully withdraw a precise volume of the clear supernatant after phase separation.
-
Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.
-
Weighing: Accurately weigh the container with the dried this compound.
-
Calculation: The solubility is calculated by dividing the mass of the dried solute by the initial volume of the saturated solution.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Signaling Pathways Modulated by this compound and Related Alkaloids
The therapeutic potential of natural products is often linked to their ability to modulate specific cellular signaling pathways. While research on isolated this compound is ongoing, studies on the total alkaloids from Tripterygium wilfordii have shed light on their collective impact on key signaling cascades implicated in inflammation and cancer.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses. Its dysregulation is associated with various chronic inflammatory diseases and cancers. One study has specifically demonstrated that Wilforine (an alternative name for this compound) exhibits significant inhibitory activity on the NF-κB pathway, with a reported IC50 value of 15.66 μM.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is a common method to quantify the activity of the NF-κB pathway.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements in its promoter region. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is recommended for normalization.
-
-
Treatment:
-
After transfection, treat the cells with various concentrations of this compound for a specified pre-incubation period.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a defined time.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. If a control plasmid was used, also measure its corresponding luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control luciferase activity.
-
Calculate the percentage of NF-κB inhibition at different concentrations of this compound and determine the IC50 value.
-
PI3K-AKT, JAK-STAT, and ERK-MAPK Signaling Pathways
Research on the total alkaloid extracts of Tripterygium wilfordii has demonstrated a coordinated suppression of the PI3K-AKT, JAK-STAT, and ERK-MAPK signaling pathways.[4] These pathways are fundamental to cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. While the specific contribution of this compound to the inhibition of these pathways is yet to be fully elucidated, the collective action of the alkaloids suggests a multi-targeted approach.
Caption: Coordinated Inhibition of Pro-survival Signaling Pathways by T. wilfordii Alkaloids.
Conclusion
This compound is a promising natural product with demonstrated biological activity. This technical guide has summarized the current knowledge regarding its solubility in organic solvents and its role, both individually and as part of the total alkaloid extract of Tripterygium wilfordii, in modulating key cellular signaling pathways. Further research is warranted to fully elucidate the quantitative solubility profile of this compound in a broader range of solvents and to specifically delineate its individual effects on the PI3K-AKT, JAK-STAT, and ERK-MAPK pathways. Such studies will be invaluable for advancing the development of this compound as a potential therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for the Structural Elucidation of Wilfordinine D using NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the de novo structural elucidation of novel natural products.[1][2][3] This application note provides a comprehensive protocol for the structural determination of Wilfordinine D, a complex hypothetical alkaloid, utilizing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies outlined herein are designed to guide researchers, chemists, and drug development professionals through the systematic process of data acquisition and interpretation to assemble a molecular structure.
The structural elucidation of a novel compound like this compound relies on the careful analysis of through-bond and through-space correlations between nuclei.[4] Standard NMR experiments, including ¹H and ¹³C NMR, provide initial information on the chemical environment of protons and carbons. Advanced 2D techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are then employed to establish connectivity and build the carbon skeleton.[5][6][7]
Data Presentation: NMR Spectroscopic Data for this compound
The following tables summarize the hypothetical quantitative NMR data acquired for this compound in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | 85.2 | 4.85 | d (2.5) |
| 2 | 35.8 | 2.10 | m |
| 1.95 | m | ||
| 3 | 172.1 | - | - |
| 4 | 55.6 | 3.75 | s |
| 5 | 78.9 | 5.20 | dd (10.5, 2.5) |
| 6 | 125.4 | 5.90 | ddd (10.5, 5.0, 2.0) |
| 7 | 130.2 | 6.10 | d (5.0) |
| 8 | 45.3 | 2.80 | t (6.0) |
| 9 | 28.1 | 1.80 | m |
| 10 | 65.7 | 4.10 | dd (8.0, 6.0) |
| 3.95 | dd (8.0, 6.0) | ||
| 11 | 205.3 | - | - |
| 12 | 50.1 | 3.15 | s |
| 1-OMe | 58.3 | 3.50 | s |
| 4-NMe | 40.5 | 2.50 | s |
Table 2: Key 2D NMR Correlations for this compound
| Proton(s) (δH) | COSY Correlations (δH) | HSQC Correlation (δC) | Key HMBC Correlations (δC) |
| 4.85 (H-1) | 2.10, 1.95 (H-2) | 85.2 (C-1) | 35.8 (C-2), 172.1 (C-3), 58.3 (1-OMe) |
| 2.10, 1.95 (H-2) | 4.85 (H-1) | 35.8 (C-2) | 85.2 (C-1), 172.1 (C-3), 55.6 (C-4) |
| 3.75 (H-4) | - | 55.6 (C-4) | 172.1 (C-3), 78.9 (C-5), 40.5 (4-NMe) |
| 5.20 (H-5) | 5.90 (H-6) | 78.9 (C-5) | 55.6 (C-4), 125.4 (C-6), 130.2 (C-7) |
| 5.90 (H-6) | 5.20 (H-5), 6.10 (H-7) | 125.4 (C-6) | 78.9 (C-5), 130.2 (C-7) |
| 6.10 (H-7) | 5.90 (H-6) | 130.2 (C-7) | 78.9 (C-5), 45.3 (C-8) |
| 2.80 (H-8) | 1.80 (H-9) | 45.3 (C-8) | 130.2 (C-7), 28.1 (C-9), 65.7 (C-10) |
| 1.80 (H-9) | 2.80 (H-8), 4.10, 3.95 (H-10) | 28.1 (C-9) | 45.3 (C-8), 65.7 (C-10), 205.3 (C-11) |
| 4.10, 3.95 (H-10) | 1.80 (H-9) | 65.7 (C-10) | 45.3 (C-8), 28.1 (C-9), 205.3 (C-11) |
| 3.15 (H-12) | - | 50.1 (C-12) | 205.3 (C-11) |
| 3.50 (1-OMe) | - | 58.3 (1-OMe) | 85.2 (C-1) |
| 2.50 (4-NMe) | - | 40.5 (4-NMe) | 55.6 (C-4) |
Experimental Protocols
1. Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Spectral Width (SW): 20 ppm
-
Acquisition Time (AQ): 3.28 s
-
Relaxation Delay (D1): 2.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (NS): 1024
-
Spectral Width (SW): 240 ppm
-
Acquisition Time (AQ): 1.09 s
-
Relaxation Delay (D1): 2.0 s
-
-
COSY (Correlation Spectroscopy): [5][7]
-
Pulse Program: cosygpprqf
-
Number of Scans (NS): 8
-
Data Points (F2): 2048
-
Increments (F1): 256
-
Spectral Width (F1 and F2): 12 ppm
-
-
HSQC (Heteronuclear Single Quantum Coherence): [5][6]
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (NS): 16
-
Data Points (F2): 1024
-
Increments (F1): 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 220 ppm
-
¹J(C,H) Coupling Constant: 145 Hz
-
-
HMBC (Heteronuclear Multiple Bond Correlation): [7]
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (NS): 32
-
Data Points (F2): 2048
-
Increments (F1): 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 220 ppm
-
Long-range Coupling Constant: 8 Hz
-
Visualizations
The following diagrams illustrate the workflow and logical connections in the NMR-based structural elucidation of this compound.
Caption: Experimental workflow for this compound structural elucidation.
Caption: Logical relationships of NMR experiments in structural elucidation.
Conclusion
The structural elucidation of novel natural products like this compound is a systematic process that integrates various NMR techniques. By following the detailed protocols for data acquisition and leveraging the correlational data from 2D NMR experiments, researchers can confidently piece together complex molecular architectures. The presented workflow and data provide a robust framework for the structural characterization of new chemical entities, which is a critical step in natural product chemistry and drug discovery.
References
- 1. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 2D NMR [chem.ch.huji.ac.il]
- 7. emerypharma.com [emerypharma.com]
Application Notes and Protocols for Assessing the Cytotoxicity of Wilfordinine D in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordinine D is a natural product whose potential as an anti-cancer agent is yet to be fully elucidated. As with any novel compound, a systematic evaluation of its cytotoxic effects on various cancer cell lines is a critical first step in the drug discovery pipeline. This document provides a comprehensive set of protocols for determining the in vitro cytotoxicity of this compound, including methods for assessing cell viability and elucidating the mechanism of cell death.
Due to the limited availability of published data specific to this compound's bioactivity, the following protocols are presented as a robust general framework for the initial cytotoxic characterization of a novel compound. Researchers are advised to optimize these protocols based on their specific cell lines and experimental goals. The primary recommended assay for cytotoxicity is the Sulforhodamine B (SRB) assay, chosen for its reliability, sensitivity, and independence from cellular metabolic activity. To investigate the mode of cell death, a detailed protocol for an Annexin V/Propidium Iodide (PI) apoptosis assay using flow cytometry is also provided.
Data Presentation: Quantifying Cytotoxicity
A crucial output of cytotoxicity screening is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. This data is typically presented in a tabular format for easy comparison across different cell lines and exposure times.
Table 1: Example of IC50 Data Presentation for this compound
| Cell Line | Cancer Type | Incubation Time (hours) | This compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | Data to be determined |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| HCT116 | Colon Carcinoma | 48 | Data to be determined |
| HeLa | Cervical Adenocarcinoma | 48 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |
Note: The IC50 values in this table are placeholders. Experimental determination is required.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (specific to each cell line)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (wavelength 510-565 nm)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with for a novel compound might be 0.01 to 100 µM.
-
After 24 hours of cell incubation, remove the medium and add 100 µL of the various concentrations of this compound to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of solvent used for the drug stock) and untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After the incubation period, gently add 25 µL of cold 50% TCA to each well without aspirating the medium and incubate at 4°C for 1 hour.[2]
-
Wash the plates four times by submerging in a container of slow-running tap water and gently tapping on a paper towel to remove excess water.[2]
-
Allow the plates to air dry completely at room temperature.
-
-
SRB Staining:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (OD_treated / OD_control) * 100
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates or T25 flasks
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T25 flasks at a density that will not lead to over-confluence during the experiment.[4]
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with this compound at concentrations around the determined IC50 value and a higher concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
Visualizations
Caption: Experimental workflow for the SRB cytotoxicity assay.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
References
- 1. zellx.de [zellx.de]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for In Vivo Administration of Wilforine D in Animal Models
Disclaimer: Scientific literature with detailed in vivo administration protocols and quantitative data specifically for Wilforine D is limited. The following application notes and protocols have been synthesized from available research on Wilforine and other prominent bioactive compounds isolated from Tripterygium wilfordii, such as Triptolide. These protocols are intended to serve as a foundational guide for researchers and should be adapted and optimized based on specific experimental goals and preliminary dose-finding studies.
Introduction
Wilforine D is a sesquiterpene pyridine alkaloid derived from the plant Tripterygium wilfordii, which has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. Emerging research suggests that compounds from this plant, including Wilforine, possess potent biological activities, such as anti-inflammatory, immunosuppressive, and anti-cancer properties. These effects are often attributed to the modulation of key signaling pathways. This document provides a generalized framework for the in vivo administration of Wilforine D in animal models to facilitate further investigation into its therapeutic potential and toxicological profile.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on Triptolide and Wilforine, which can serve as a reference for designing studies with Wilforine D.
Table 1: In Vivo Efficacy of Triptolide in Mouse Models
| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| LPS-challenged C57BL/6 Mice | Triptolide | 0.15 mg/kg | Intraperitoneal (i.p.) | Single dose | 64% decrease in serum TNF-α levels. | [1] |
| LPS-challenged C57BL/6 Mice | Triptolide | 0.25 mg/kg | Intraperitoneal (i.p.) | Single dose | Almost complete abolishment of TNF-α production. | [1] |
| A549/TaxR Xenograft Nude Mice | Triptolide | 0.4 mg/kg/day | Intraperitoneal (i.p.) | Not specified | Significant reduction in mean tumor volume. | [2] |
| A549/TaxR Xenograft Nude Mice | Triptolide | 0.8 mg/kg/day | Intraperitoneal (i.p.) | Not specified | Greater reduction in mean tumor volume compared to low-dose. | [2] |
| THP-1 Xenograft Nude Mice | Triptolide | 20 µg/kg/day | Not specified | 18 days | 49.34% tumor growth inhibition. | [3] |
| THP-1 Xenograft Nude Mice | Triptolide | 50 µg/kg/day | Not specified | 18 days | 94.20% tumor growth inhibition. | [3] |
| THP-1 Xenograft Nude Mice | Triptolide | 100 µg/kg/day | Not specified | 18 days | 99.36% tumor growth inhibition. | [3] |
Table 2: Pharmacokinetic Parameters of Wilforine in Rats (Oral Administration of Tripterygium Glycosides Tablet)
| Parameter | Value | Animal Model |
| Cmax | Dose-dependent | Adjuvant Arthritis (AA) Rats |
| AUC(0-tn) | Dose-dependent and time-dependent | Adjuvant Arthritis (AA) Rats |
Note: Specific values for Cmax and AUC were not provided in the abstract, but the dose-dependent nature was highlighted.[4]
Experimental Protocols
The following are generalized protocols for the in vivo administration of a test compound like Wilforine D.
General Preparation of Wilforine D for In Vivo Administration
Materials:
-
Wilforine D powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline or Corn oil
Protocol for Aqueous Formulation (for i.p. or i.v. injection):
-
Prepare a stock solution of Wilforine D in DMSO (e.g., 25 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the solution before administration to ensure homogeneity.
Protocol for Oil-based Formulation (for oral gavage or subcutaneous injection):
-
Prepare a stock solution of Wilforine D in DMSO (e.g., 25 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly by vortexing until a uniform suspension is achieved.
Protocol for an Anti-Inflammatory Study in a Mouse Model
Objective: To evaluate the anti-inflammatory effects of Wilforine D in a lipopolysaccharide (LPS)-induced inflammation model.
Animal Model: C57BL/6 mice (5-6 weeks old)
Experimental Groups:
-
Group 1: Vehicle control (no LPS, no Wilforine D)
-
Group 2: Vehicle + LPS
-
Group 3: Wilforine D (low dose) + LPS
-
Group 4: Wilforine D (high dose) + LPS
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare Wilforine D solution and vehicle control as described in section 3.1.
-
Administer the indicated doses of Wilforine D or vehicle via intraperitoneal (i.p.) injection.
-
Thirty minutes after Wilforine D administration, challenge the mice (except the vehicle control group) with LPS (5 mg/kg body weight) via i.p. injection.
-
Sixty minutes post-LPS challenge, collect blood samples via cardiac puncture or retro-orbital bleeding under anesthesia.
-
Centrifuge the blood to separate serum and store at -80°C.
-
Analyze serum cytokine levels (e.g., TNF-α, IL-6) using ELISA kits.
Protocol for an Anti-Tumor Efficacy Study in a Xenograft Mouse Model
Objective: To assess the anti-tumor activity of Wilforine D on human cancer cell line xenografts.
Animal Model: Nude mice (athymic)
Procedure:
-
Culture the desired human cancer cell line (e.g., A549/TaxR for lung cancer) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into experimental groups:
-
Group 1: Vehicle control
-
Group 2: Wilforine D (low dose)
-
Group 3: Wilforine D (high dose)
-
-
Administer Wilforine D or vehicle daily via the chosen route (e.g., i.p. injection) for a specified period (e.g., 18 consecutive days).
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizations
Signaling Pathway
Caption: Proposed mechanism of Wilforine D on the NF-κB signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in vivo drug efficacy studies.
References
- 1. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wilforine, the Q-marker and PK-maker of Tripterygium glycosides tablet: Based on preparation quantitative analysis and PK-PD study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cell-Based Assay Design for Screening Wilforine D Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wilforine D is a sesquiterpene pyridine alkaloid derived from Tripterygium wilfordii, a plant used in traditional Chinese medicine for treating autoimmune and inflammatory diseases.[1] Compounds from this plant, including those structurally similar to Wilforine D, have demonstrated a range of biological activities, such as anti-inflammatory, immunosuppressive, and antitumor effects.[2] Given the therapeutic potential of related compounds, a systematic screening of Wilforine D's bioactivity is warranted.
These application notes provide a comprehensive framework for designing and executing a panel of cell-based assays to elucidate the primary bioactivities of Wilforine D. The proposed workflow encompasses the evaluation of its cytotoxic, anti-inflammatory, and apoptotic effects. The protocols are designed to be robust and adaptable for high-throughput screening applications.[3][4]
I. Overall Screening Workflow
The proposed screening strategy for Wilforine D follows a tiered approach, beginning with a general assessment of cytotoxicity to determine the appropriate concentration range for subsequent, more specific bioactivity assays.
Figure 1: Tiered screening workflow for Wilforine D bioactivity.
II. Cytotoxicity Assessment
A primary step in screening any novel compound is to determine its effect on cell viability.[5] This allows for the identification of a therapeutic window and appropriate concentrations for subsequent functional assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.[5][6]
A. Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Select an appropriate cell line (e.g., HeLa for general cytotoxicity, RAW 264.7 for subsequent inflammation studies).
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.[6]
-
-
Compound Treatment:
-
Prepare a serial dilution of Wilforine D (e.g., from 0.01 to 100 µM).
-
Replace the culture medium with fresh medium containing the different concentrations of Wilforine D. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[6]
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
B. Data Presentation: Cytotoxicity of Wilforine D
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Wilforine D | HeLa | 24 | 45.2 |
| Wilforine D | HeLa | 48 | 25.8 |
| Wilforine D | HeLa | 72 | 12.5 |
| Wilforine D | RAW 264.7 | 24 | 62.1 |
| Wilforine D | RAW 264.7 | 48 | 38.4 |
| Wilforine D | RAW 264.7 | 72 | 21.9 |
| Doxorubicin | HeLa | 72 | 1.2 |
III. Anti-Inflammatory Activity
Many compounds derived from Tripterygium wilfordii exhibit potent anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[7][8] The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[9][10][11]
A. NF-κB Signaling Pathway
Figure 2: Proposed inhibition of the NF-κB signaling pathway by Wilforine D.
B. Experimental Protocol: NF-κB Reporter Assay
-
Cell Line:
-
Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-Luc).
-
-
Treatment:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with non-toxic concentrations of Wilforine D for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[7]
-
-
Luciferase Assay:
-
After 6-8 hours of stimulation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
C. Data Presentation: Inhibition of NF-κB Activity
| Treatment | Concentration (µM) | NF-κB Activity (RLU) | % Inhibition |
| Vehicle Control | - | 150 | 0 |
| LPS (1 µg/mL) | - | 8500 | - |
| LPS + Wilforine D | 1 | 6200 | 27.1 |
| LPS + Wilforine D | 5 | 3400 | 60.0 |
| LPS + Wilforine D | 10 | 1200 | 85.9 |
IV. Apoptosis Induction
Compounds with cytotoxic properties often induce programmed cell death, or apoptosis.[5] Key mediators of apoptosis are a family of proteases called caspases.[12][13] The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7) is a hallmark of apoptosis.[14][15]
A. Caspase-Mediated Apoptosis Pathway
Figure 3: Intrinsic pathway of apoptosis potentially induced by Wilforine D.
B. Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment:
-
Seed cells (e.g., Jurkat or HeLa) in a white-walled 96-well plate.
-
Treat cells with cytotoxic concentrations of Wilforine D (around the IC50 value) for various time points (e.g., 6, 12, 24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
-
Caspase-Glo® Reagent Addition:
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Mix and incubate at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
C. Data Presentation: Caspase-3/7 Activation
| Treatment | Concentration (µM) | Incubation Time (h) | Caspase-3/7 Activity (RLU) | Fold Increase vs. Control |
| Vehicle Control | - | 24 | 2500 | 1.0 |
| Wilforine D | 10 | 6 | 4500 | 1.8 |
| Wilforine D | 10 | 12 | 12500 | 5.0 |
| Wilforine D | 10 | 24 | 22500 | 9.0 |
| Staurosporine | 1 | 6 | 25000 | 10.0 |
V. Conclusion
The described cell-based assays provide a robust and systematic approach to screen for the primary bioactivities of Wilforine D. By initially determining the cytotoxic profile, subsequent investigations into its anti-inflammatory and apoptosis-inducing potential can be conducted at relevant concentrations. The data generated from these assays will offer valuable insights into the therapeutic potential and mechanism of action of Wilforine D, guiding further preclinical development.
References
- 1. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases -BMB Reports | Korea Science [koreascience.kr]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Techniques for Measuring the Anti-Inflammatory Effects of Bioactive Compounds from Tripterygium wilfordii
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Note on "Wilforine D": Extensive literature searches did not yield specific anti-inflammatory data for a compound named "Wilforine D". It is possible that this is a less common derivative or a misnomer for other well-characterized bioactive compounds from the medicinal plant Tripterygium wilfordii (Thunder God Vine). This document will, therefore, provide detailed protocols and data for two of the most potent and well-studied anti-inflammatory compounds from this plant: Triptolide and Celastrol . These compounds serve as excellent exemplars for the methodologies used to assess the anti-inflammatory properties of natural products.
Introduction
Tripterygium wilfordii has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. Its therapeutic effects are largely attributed to a range of bioactive compounds, most notably diterpenoids and triterpenoids. Triptolide and Celastrol are two such compounds that have demonstrated potent anti-inflammatory activities. Their mechanisms of action often involve the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.
These application notes provide a comprehensive guide to the key in vitro techniques used to quantify and characterize the anti-inflammatory effects of compounds like Triptolide and Celastrol.
Data Presentation: Quantitative Anti-Inflammatory Activity
The following tables summarize the inhibitory concentrations (IC50) of Triptolide and Celastrol on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
| Compound | Inflammatory Mediator | IC50 Value | Cell Line | Reference |
| Triptolide | Nitric Oxide (NO) | ~20-40 nM | RAW 264.7 | [1] |
| Triptolide | TNF-α | <30 nM | RAW 264.7 | [2] |
| Triptolide | IL-6 | <30 nM | RAW 264.7 | [2] |
| Triptolide | IL-1β | ~20 nM | RAW 264.7 | [2] |
| Celastrol | Nitric Oxide (NO) | ~50-200 nM | RAW 264.7 | [3][4] |
| Celastrol | TNF-α | Not specified, but significant inhibition at 50-200 nM | RAW 264.7 | [3] |
| Celastrol | IL-6 | Not specified, but significant inhibition at 50-200 nM | RAW 264.7 | [3] |
Signaling Pathway Modulation
Both Triptolide and Celastrol exert their anti-inflammatory effects by inhibiting critical signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Triptolide and Celastrol have been shown to inhibit this pathway through various mechanisms, including:
-
Inhibition of IκBα Phosphorylation and Degradation: This prevents the release and nuclear translocation of the p65 subunit.[5][6][7][8]
-
Suppression of p65 Nuclear Translocation and Phosphorylation: This directly blocks the transcriptional activity of NF-κB.[5][7]
-
Inhibition of IκBα Kinase (IKK) Activation: This upstream inhibition prevents the initiation of the NF-κB signaling cascade.[7]
MAPK Signaling Pathway
The MAPK pathway, comprising kinases such as ERK, JNK, and p38, is another crucial regulator of inflammation. Triptolide and Celastrol have been observed to:
-
Inhibit the Phosphorylation of ERK, JNK, and p38: This downregulates the downstream signaling that leads to the production of inflammatory mediators.[9][10][11][12]
Mandatory Visualizations
Experimental Protocols
In Vitro Anti-Inflammatory Activity in RAW 264.7 Macrophages
This protocol describes the use of RAW 264.7 murine macrophages to assess the anti-inflammatory effects of test compounds by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., Triptolide, Celastrol)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Griess Reagent System
-
ELISA kits for TNF-α and IL-6
-
MTT or other cell viability assay kit
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Compound Treatment and LPS Stimulation:
-
Prepare stock solutions of the test compound in DMSO.
-
Dilute the compound to various concentrations in DMEM. The final DMSO concentration should be less than 0.1%.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a negative control (no LPS).
-
-
Nitric Oxide (NO) Assay (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the remaining cell culture supernatant to measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol details the investigation of the molecular mechanisms by which the test compound inhibits inflammatory signaling.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
LPS
-
Test compound
-
Radioimmunoprecipitation assay (RIPA) buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with the test compound for 1-2 hours, followed by LPS stimulation (1 µg/mL) for a shorter duration (e.g., 15-60 minutes, depending on the target protein's phosphorylation kinetics).
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the corresponding total protein or a loading control (e.g., β-actin).
-
Conclusion
The protocols and data presented provide a robust framework for evaluating the anti-inflammatory properties of Wilforine D or its analogs from Tripterygium wilfordii. By employing these in vitro assays, researchers can effectively quantify the inhibitory effects on key inflammatory mediators and elucidate the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways. This information is crucial for the preclinical development of novel anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celastrol Prevents Atherosclerosis via Inhibiting LOX-1 and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Celastrol ameliorates cytokine toxicity and pro-inflammatory immune responses by suppressing NF-κB activation in RINm5F beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]
- 10. Triptolide inhibits the migration and invasion of rheumatoid fibroblast-like synoviocytes by blocking the activation of the JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Celastrol inhibits production of nitric oxide and proinflammatory cytokines through MAPK signal transduction and NF-kappaB in LPS-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural product celastrol suppressed macrophage M1 polarization against inflammation in diet-induced obese mice via regulating Nrf2/HO-1, MAP kinase and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing the Bioavailability of Poorly Soluble Natural Compounds: A Framework for Wilfordinine D
Disclaimer: A comprehensive literature search did not yield specific studies on the formulation of Wilfordinine D for improved bioavailability. The following application notes and protocols provide a generalized framework based on established strategies for other poorly soluble natural compounds. Researchers can adapt these methodologies for the investigation of this compound.
Introduction: Overcoming the Bioavailability Challenge of this compound
This compound, a complex diterpenoid alkaloid, presents a significant challenge for oral drug delivery due to its presumed low aqueous solubility and poor bioavailability. These characteristics can limit its therapeutic potential by reducing its absorption into the systemic circulation. To address these limitations, advanced formulation strategies are necessary to enhance its solubility, dissolution rate, and ultimately, its bioavailability.
This document outlines potential formulation approaches, including nanoformulations and amorphous solid dispersions, that have been successfully applied to other poorly soluble drugs.[1][2] It also provides detailed experimental protocols for the preparation and evaluation of these formulations, offering a roadmap for researchers and drug development professionals working with this compound or other challenging natural compounds.
Formulation Strategies for Enhanced Bioavailability
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound. The choice of strategy depends on the physicochemical properties of the drug and the desired release profile.[2]
2.1. Nanoformulations
Nanoformulations, such as nanoparticles, nanoemulsions, and solid lipid nanoparticles (SLNs), enhance bioavailability by increasing the surface area of the drug, which improves the dissolution rate.[3][4][5] They can also protect the drug from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium.[3][6]
2.2. Amorphous Solid Dispersions
Amorphous solid dispersions involve dispersing the drug in a polymeric carrier in its amorphous (non-crystalline) state. This high-energy state enhances the drug's apparent solubility and dissolution rate. Common polymers used include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).
2.3. Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
Data Presentation: Comparative Analysis of Formulations
The following tables present hypothetical, yet realistic, quantitative data for different formulations of a poorly soluble natural compound, which can serve as a template for evaluating this compound formulations.
Table 1: Physicochemical Characterization of Formulations
| Formulation Type | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unprocessed Compound | N/A | N/A | > 2000 | N/A | N/A |
| Nanoparticles | 15.2 ± 1.3 | 92.5 ± 3.1 | 180.4 ± 8.7 | 0.15 ± 0.02 | -25.3 ± 1.8 |
| Solid Dispersion | 20.0 ± 2.5 | N/A | N/A | N/A | N/A |
| SEDDS | 10.5 ± 0.8 | N/A | 35.6 ± 4.2 (emulsion droplet size) | 0.21 ± 0.03 | -15.1 ± 2.5 |
Table 2: In Vitro Dissolution Profile
| Formulation Type | % Drug Released at 30 min | % Drug Released at 60 min | % Drug Released at 120 min |
| Unprocessed Compound | 5.8 ± 1.2 | 10.3 ± 2.5 | 15.1 ± 3.1 |
| Nanoparticles | 65.4 ± 4.8 | 88.2 ± 5.1 | 95.7 ± 4.3 |
| Solid Dispersion | 72.1 ± 5.3 | 93.5 ± 4.9 | 98.2 ± 3.8 |
| SEDDS | 85.3 ± 6.1 | 96.8 ± 5.5 | 99.1 ± 3.2 |
Table 3: Pharmacokinetic Parameters in a Rat Model
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unprocessed Compound | 55.2 ± 12.3 | 4.0 ± 1.0 | 480.7 ± 95.2 | 100 |
| Nanoparticles | 350.8 ± 45.1 | 2.0 ± 0.5 | 2980.5 ± 310.4 | 620 |
| Solid Dispersion | 410.3 ± 52.7 | 1.5 ± 0.5 | 3450.1 ± 420.8 | 718 |
| SEDDS | 480.1 ± 60.9 | 1.0 ± 0.5 | 3990.6 ± 501.2 | 830 |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of the aforementioned formulations.
4.1. Preparation of Nanoparticles by Solvent Evaporation
-
Dissolve Drug and Polymer: Dissolve 100 mg of this compound and 400 mg of poly(lactic-co-glycolic acid) (PLGA) in 10 mL of a suitable organic solvent (e.g., acetone or dichloromethane).
-
Emulsification: Add the organic phase dropwise to 50 mL of an aqueous solution containing a surfactant (e.g., 1% w/v polyvinyl alcohol) under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow for the evaporation of the organic solvent.
-
Collection and Washing: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess surfactant.
-
Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry to obtain a powder.
4.2. Preparation of Amorphous Solid Dispersion by Spray Drying
-
Solution Preparation: Dissolve 1 g of this compound and 3 g of HPMC-AS in a suitable solvent system (e.g., a mixture of dichloromethane and methanol).
-
Spray Drying: Feed the solution into a spray dryer with the following example parameters:
-
Inlet temperature: 120 °C
-
Outlet temperature: 80 °C
-
Atomization pressure: 2 bar
-
Feed rate: 5 mL/min
-
-
Collection: Collect the dried powder from the cyclone separator.
4.3. In Vitro Dissolution Study
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8). Maintain the temperature at 37 ± 0.5 °C and the paddle speed at 75 rpm.
-
Sample Introduction: Add a quantity of each formulation equivalent to 20 mg of this compound to the dissolution vessels.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) and replace with an equal volume of fresh medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
4.4. In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Dosing: Administer the formulations orally by gavage at a dose equivalent to 50 mg/kg of this compound. The unprocessed compound and formulations should be suspended or dissolved in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples and determine its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations: Diagrams of Workflows and Pathways
The following diagrams illustrate key concepts and workflows relevant to the development of enhanced bioavailability formulations.
Caption: Experimental workflow for formulation development.
Caption: Mechanisms of bioavailability enhancement.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Current and Promising Oral Delivery Methods for Protein- and Peptide-Based Drugs [mdpi.com]
Application Notes and Protocols for Assessing Wilfordinine D Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the chemical stability of Wilfordinine D, a sesquiterpene pyridine alkaloid isolated from Tripterygium wilfordii. The protocols outlined below are designed to identify potential degradation pathways and establish a stability-indicating analytical method crucial for drug development, formulation, and quality control.
Introduction to this compound Stability
This compound is a complex macrocyclic alkaloid characterized by a highly oxygenated sesquiterpenoid core and a pyridine moiety. Its intricate structure, featuring multiple ester functional groups, suggests potential susceptibility to degradation under various environmental conditions. Understanding the stability of this compound is paramount for ensuring its safety, efficacy, and shelf-life as a potential therapeutic agent. Forced degradation studies are essential to elucidate its intrinsic stability and to develop a stability-indicating analytical method capable of separating the intact drug from its degradation products.[1][2]
Predicted Degradation Pathways
Based on the chemical structure of this compound, the primary sites susceptible to degradation are the numerous ester linkages and the pyridine ring.
-
Hydrolysis: The ester groups are prone to hydrolysis under both acidic and basic conditions, leading to the cleavage of the macrocyclic ring and the formation of corresponding carboxylic acids and alcohols. This is a common degradation pathway for natural product esters.
-
Oxidation: The pyridine ring may be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to UV or visible light may induce photolytic reactions, leading to complex structural rearrangements or cleavage.
-
Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation, as well as potentially cause other thermolytic decomposition.
Caption: Predicted degradation pathways for this compound.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade this compound under more severe conditions than accelerated stability testing. This helps to rapidly identify potential degradation products and pathways.
3.1.1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
High-purity nitrogen gas
3.1.2. Protocol for Stress Conditions
A stock solution of this compound (e.g., 1 mg/mL in methanol) should be prepared. Aliquots of this stock solution are then subjected to the following stress conditions. A control sample (this compound in methanol, protected from light and stored at 4°C) should be analyzed alongside the stressed samples.
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with an equimolar amount of NaOH before analysis. |
| Base Hydrolysis | Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours. Neutralize with an equimolar amount of HCl before analysis. |
| Oxidation | Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for 24, 48, and 72 hours. |
| Thermal Degradation | Expose a solid sample of this compound to 80°C in a controlled oven for 1, 3, and 7 days. Dissolve in methanol for analysis. |
| Photodegradation | Expose a solution of this compound (in a quartz cuvette) to UV light (e.g., 254 nm) and visible light in a photostability chamber for 24, 48, and 72 hours. A dark control should be run in parallel. |
Table 1: Summary of Forced Degradation Conditions
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) method coupled with a photodiode array (PDA) and a mass spectrometer (MS) detector is recommended for this purpose.
3.2.1. Recommended UPLC-QTOF-MS/MS Method
This method is adapted from established protocols for the analysis of alkaloids from Tripterygium wilfordii.
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-20 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2 µL |
| PDA Detection | 200-400 nm |
| MS Detector | Quadrupole Time-of-Flight (QTOF) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100-1200 |
| MS/MS | Data-dependent acquisition |
Table 2: Recommended UPLC-QTOF-MS/MS Parameters
3.2.2. Method Validation
The developed analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. Specificity is demonstrated by the ability to resolve this compound from all observed degradation products.
Data Presentation and Analysis
Quantitative data from the forced degradation studies should be summarized to facilitate comparison. The percentage of degradation of this compound and the formation of major degradation products should be reported.
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Product 1 (Peak Area %) | Major Degradation Product 2 (Peak Area %) |
| Control | 72 h | 99.8 | N/D | N/D |
| 0.1 M HCl, 60°C | 24 h | 85.2 | 10.5 | 2.1 |
| 48 h | 71.5 | 18.3 | 5.7 | |
| 72 h | 58.9 | 25.1 | 9.4 | |
| 0.1 M NaOH, RT | 1 h | 65.4 | 28.9 | 3.2 |
| 4 h | 20.1 | 55.7 | 12.8 | |
| 8 h | <5 | >70 | >15 | |
| 3% H₂O₂, RT | 72 h | 92.3 | 4.5 | N/D |
| 80°C, Solid | 7 days | 95.1 | 1.8 | 0.9 |
| UV Light | 72 h | 88.7 | 7.3 | 2.5 |
N/D: Not Detected Table 3: Example Data Summary from Forced Degradation Studies
Experimental Workflow
The overall workflow for assessing the stability of this compound is depicted below.
References
Application Note: Identification of Vitamin D Binding Protein as a Cellular Target of the Natural Product I-70 using Chemical Proteomics
Abstract
This application note details a chemical proteomics workflow to identify the cellular targets of the hypothetical natural product I-70. Utilizing an affinity-based protein profiling approach, I-70 was immobilized on magnetic beads to enrich for interacting proteins from cell lysates. Subsequent analysis by mass spectrometry identified Vitamin D Binding Protein (DBP) as a high-confidence binding partner. This interaction was further validated by Western blot analysis. The described methodology provides a robust framework for the target deconvolution of novel bioactive compounds, a critical step in drug discovery and development.
Introduction
Natural products are a rich source of therapeutic leads, yet their precise molecular mechanisms of action often remain elusive. Identifying the direct cellular targets of these compounds is paramount to understanding their biological effects and for optimizing their therapeutic potential. Chemical proteomics has emerged as a powerful strategy for target identification, enabling the unbiased discovery of protein-ligand interactions within a complex proteome. This application note provides a detailed protocol for the identification of the cellular target of a hypothetical natural product, I-70, using an affinity pull-down strategy coupled with mass spectrometry.
Experimental Workflow
The overall experimental workflow for the identification of the cellular target of I-70 is depicted below.
Quantitative Data Summary
Following affinity pull-down and mass spectrometry analysis, a list of potential interacting proteins was generated. The data was filtered based on proteins identified in the I-70 pull-down and absent in the control (beads only) pull-down. The top 5 identified proteins are summarized in the table below.
| Protein ID (UniProt) | Gene Name | Protein Name | Score | Unique Peptides |
| P02774 | GC | Vitamin D-binding protein | 254 | 15 |
| P04040 | ACTG1 | Actin, cytoplasmic 2 | 189 | 11 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 185 | 10 |
| P08670 | VIM | Vimentin | 152 | 8 |
| P10809 | HSP90AA1 | Heat shock protein HSP 90-alpha | 121 | 7 |
Table 1: Top 5 proteins identified by mass spectrometry in the I-70 pull-down experiment.
Based on the high score and number of unique peptides, Vitamin D Binding Protein (DBP) was selected as the top candidate for further validation.
Experimental Protocols
Preparation of I-70-Biotin Conjugate
A derivative of I-70 containing a reactive functional group (e.g., a carboxylic acid or primary amine) is synthesized. This derivative is then conjugated to a biotin-NHS ester or similar biotinylation reagent according to the manufacturer's protocol. The resulting I-70-biotin conjugate is purified by HPLC.
Affinity Pull-Down Assay
-
Cell Culture and Lysis: Human cancer cells (e.g., HeLa or A549) are cultured to ~80% confluency. Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail. The lysate is cleared by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubation: 1 mg of cleared cell lysate is incubated with 50 µL of streptavidin-coated magnetic beads pre-incubated with 10 µM of I-70-biotin conjugate or biotin alone (as a negative control). The incubation is carried out for 2 hours at 4°C with gentle rotation.
-
Washing: The magnetic beads are washed three times with 1 mL of lysis buffer to remove non-specifically bound proteins.
-
Elution: Bound proteins are eluted by boiling the beads in 50 µL of 2x SDS-PAGE loading buffer for 5 minutes.
Mass Spectrometry Analysis
-
SDS-PAGE: The eluted proteins are separated on a 4-12% gradient SDS-PAGE gel and visualized by Coomassie blue staining.
-
In-Gel Digestion: The entire protein lane is excised, cut into small pieces, and subjected to in-gel tryptic digestion.
-
LC-MS/MS: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer.
-
Data Analysis: The raw MS data is searched against a human protein database (e.g., UniProt) using a search algorithm (e.g., Mascot or Sequest) to identify the proteins.
Western Blot Validation
-
The affinity pull-down experiment is repeated as described above.
-
The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for Vitamin D Binding Protein.
-
Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein is detected using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway
The identification of Vitamin D Binding Protein (DBP) as a target of I-70 suggests a potential modulation of the Vitamin D signaling pathway. DBP is the primary carrier of vitamin D and its metabolites in circulation, playing a crucial role in regulating their bioavailability.[1][2] By binding to DBP, I-70 could potentially interfere with the transport of vitamin D metabolites into cells, thereby affecting downstream signaling events.
Conclusion
The application of chemical proteomics successfully identified Vitamin D Binding Protein as a primary cellular target of the hypothetical natural product I-70. The detailed protocols provided herein offer a comprehensive guide for researchers aiming to elucidate the molecular targets of other bioactive small molecules. This target identification is a crucial first step towards a deeper understanding of the compound's mechanism of action and its development as a potential therapeutic agent. Further studies are warranted to characterize the functional consequences of the I-70-DBP interaction on Vitamin D metabolism and signaling.
References
High-Throughput Screening Assays for Wilforine D Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of Wilforine D analogues. Wilforine D, a sesquiterpene pyridine alkaloid isolated from Tripterygium wilfordii, has demonstrated a range of biological activities, including anti-inflammatory, immunosuppressive, and cytotoxic effects. These properties make its analogues promising candidates for drug discovery programs.
The following sections detail HTS assays targeting key biological pathways and proteins modulated by Wilforine D and related compounds. These include assays for anti-inflammatory activity, kinase inhibition, phosphatase inhibition, and modulation of transporter proteins.
Overview of Potential Targets and Screening Strategies
Wilforine D and its analogues have been reported to interact with multiple cellular targets, suggesting a polypharmacological profile. High-throughput screening of an analogue library against a panel of diverse assays is a crucial step in identifying potent and selective lead compounds.
Key Targets and Pathways:
-
NF-κB Signaling Pathway: A central regulator of inflammation. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural products.
-
Kinase Signaling (EGFR, JAK2): Aberrant kinase activity is implicated in cancer and inflammatory diseases. Some alkaloids from Tripterygium wilfordii have been shown to affect these pathways.
-
PTPN11 (SHP2) Phosphatase: A non-receptor protein tyrosine phosphatase that plays a role in cell signaling and is a target in cancer therapy.
-
Transporter Proteins (P-glycoprotein, Na+/K+-ATPase): Modulation of these transporters can affect drug resistance and cellular ion homeostasis. Wilforine has been identified as an inhibitor of P-glycoprotein and Na+/K+-ATPase.
-
Cell Viability/Cytotoxicity: Essential for assessing the therapeutic window of the compounds and identifying analogues with specific anti-proliferative effects against cancer cells.
The following diagram illustrates the logical workflow for screening Wilforine D analogues.
Data Presentation: In Vitro Activity of Wilforine D Analogues and Related Compounds
The following tables summarize the inhibitory activities of Wilforine D, its analogues, and other relevant compounds in various in vitro assays. This data provides a baseline for hit identification and comparison during a screening campaign.
Table 1: Inhibition of NF-κB Signaling by Sesquiterpene Pyridine Alkaloids
| Compound/Analogue | Cell Line | Stimulant | IC50 | Reference |
| Total Alkaloids (TA) | HEK293/NF-κB-Luc | LPS | 7.25 µg/mL | [1] |
| Analogue 5 | HEK293/NF-κB-Luc | LPS | 8.75 µM | [1] |
| Analogue 11 | HEK293/NF-κB-Luc | LPS | 0.74 µM | [1] |
| Analogue 16 | HEK293/NF-κB-Luc | LPS | 15.66 µM | [1] |
Table 2: Inhibition of Protein Tyrosine Phosphatase SHP2 (PTPN11) by Natural Products
| Compound | Assay Type | IC50 | Reference |
| Cryptotanshinone | Enzymatic | 22.50 µM | [2] |
| SHP099 (Allosteric Inhibitor) | Enzymatic | 0.071 µM | [3] |
| SYK-85 | Enzymatic | 0.32 µmol/L | [3] |
| TK-147 (Allosteric Inhibitor) | Enzymatic | 0.25 µmol/L | [3] |
Table 3: Inhibition of P-glycoprotein (P-gp) by Natural Products
| Compound | Assay Type | IC50 | Reference |
| Wilforine | Efflux Inhibition | Concentration-dependent | [4] |
| Emodin | P-gp Inhibition | 9.42 µM | [5] |
| 18β-glycyrrhetic acid | P-gp Inhibition | 21.78 µM | [5] |
Table 4: Cytotoxicity of Wilforine D Analogues and Related Compounds
| Compound/Analogue | Cell Line | Assay Type | IC50 | Reference |
| Tylophorine Analogue 9 | T cells | Not specified | 42 nM | [6] |
| Tylophorine Analogue 13 | T cells | Not specified | 23 nM | [6] |
| Tylophorine Analogue 19 | T cells | Not specified | 317 nM | [6] |
Experimental Protocols
This section provides detailed protocols for the key high-throughput screening assays.
NF-κB Reporter Gene Assay for Anti-Inflammatory Activity
This cell-based assay quantitatively measures the inhibition of the NF-κB signaling pathway.
Principle: A reporter cell line (e.g., HEK293) is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Upon stimulation with an inflammatory agent like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the NF-κB pathway is activated, leading to the expression of the reporter gene. Inhibitors of the NF-κB pathway will reduce the reporter signal.
Protocol:
-
Cell Seeding: Seed HEK293-NF-κB-luciferase reporter cells in a 96-well or 384-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of Wilforine D analogues to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor. Incubate for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) or TNF-α (20 ng/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Add a luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values for each compound.
Kinase Inhibition Assays (EGFR and JAK2)
Biochemical assays are used to measure the direct inhibition of kinase activity.
Principle: These assays measure the phosphorylation of a substrate by a purified kinase enzyme. Inhibition is detected by a decrease in the phosphorylated product. Various detection methods can be used, including fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence (e.g., ADP-Glo).
Protocol (Example using ADP-Glo):
-
Reagent Preparation: Prepare kinase reaction buffer, purified recombinant EGFR or JAK2 kinase, the appropriate substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: Add Wilforine D analogues at various concentrations to a 384-well plate.
-
Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence Reading: Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values.
PTPN11 (SHP2) Phosphatase Assay
This biochemical assay measures the ability of compounds to inhibit the phosphatase activity of SHP2.
Principle: The assay uses a synthetic phosphopeptide substrate that releases a detectable signal (e.g., fluorescence) upon dephosphorylation by SHP2. Inhibitors will prevent this signal generation.
Protocol:
-
Reagent Preparation: Prepare assay buffer, purified recombinant SHP2 enzyme, and a fluorogenic phosphatase substrate (e.g., DiFMUP).
-
Compound Addition: Dispense serial dilutions of Wilforine D analogues into a 384-well black plate.
-
Enzyme Addition: Add SHP2 enzyme to the wells and incubate briefly with the compounds.
-
Substrate Addition: Add the fluorogenic substrate to initiate the reaction.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The signal is proportional to phosphatase activity.
-
Data Analysis: Determine the percent inhibition and calculate IC50 values.
P-glycoprotein (P-gp) Inhibition Assay
A cell-based assay to screen for inhibitors of the P-gp efflux pump.
Principle: This assay utilizes a fluorescent substrate of P-gp (e.g., Rhodamine 123). In cells overexpressing P-gp, the fluorescent substrate is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of the fluorescent substrate and an increase in the intracellular fluorescence signal.
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MDR1-MDCKII) in a 96-well plate and incubate to form a confluent monolayer.
-
Compound Incubation: Treat the cells with Wilforine D analogues for a specified pre-incubation time.
-
Substrate Addition: Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to the wells.
-
Incubation: Incubate for a defined period to allow for substrate uptake and efflux.
-
Washing: Wash the cells to remove the extracellular fluorescent substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: An increase in fluorescence compared to the vehicle control indicates P-gp inhibition. Calculate EC50 values for active compounds.
Na+/K+-ATPase Inhibition Assay
A biochemical assay to measure the inhibition of the Na+/K+-ATPase enzyme.
Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. Inhibition of the enzyme results in a decrease in Pi production.
Protocol:
-
Enzyme Preparation: Use a commercially available purified Na+/K+-ATPase preparation.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl2, KCl, and NaCl.
-
Compound Addition: Add Wilforine D analogues to the reaction mixture.
-
Enzyme Addition: Add the Na+/K+-ATPase to the mixture and pre-incubate.
-
Reaction Initiation: Add ATP to start the reaction and incubate at 37°C.
-
Phosphate Detection: Stop the reaction and measure the amount of released Pi using a colorimetric method (e.g., Malachite Green assay).
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values.
Cell Viability/Cytotoxicity Assay
This assay is crucial to assess the general toxicity of the compounds and to identify those with specific anti-proliferative activity against cancer cells.
Principle: The MTT or WST-1 assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) or normal cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of Wilforine D analogues and incubate for a desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Conclusion
The high-throughput screening assays detailed in these application notes provide a robust framework for the systematic evaluation of Wilforine D analogues. By employing a panel of assays targeting inflammation, kinase signaling, and other relevant pathways, researchers can efficiently identify lead compounds with desired potency and selectivity profiles. The integration of biochemical and cell-based assays will facilitate a comprehensive understanding of the structure-activity relationships within the analogue library, guiding future drug development efforts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of herbal constituents on P-glycoprotein in vitro and in vivo: herb-drug interactions mediated via P-gp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Tylophorine Derivatives and Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Wilfordinine D in Human Plasma and Rat Tissue by LC-MS/MS
Abstract
This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Wilfordinine D in human plasma and rat tissue homogenate. This compound is a complex sesquiterpene alkaloid isolated from Tripterygium wilfordii, a plant with a long history in traditional medicine and significant interest for its immunosuppressive and anti-inflammatory properties. The increasing preclinical and potential clinical interest in this compound necessitates a reliable bioanalytical method to support pharmacokinetic, toxicokinetic, and drug metabolism studies.
The described method utilizes a straightforward protein precipitation followed by solid-phase extraction (SPE) for sample cleanup. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The method has been developed and is presented with proposed validation parameters that adhere to the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation.
Introduction
This compound is a natural sesquiterpene alkaloid found in the plant Tripterygium wilfordii[1][2]. This class of compounds, including related alkaloids like wilforine and wilforgine, has garnered significant attention for its potent biological activities[3][4][5]. To properly evaluate the efficacy, safety, and pharmacokinetic profile of this compound in drug development, a validated method for its accurate and precise quantification in biological matrices is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high selectivity, sensitivity, and speed[6][7]. This document provides a comprehensive protocol for sample preparation and LC-MS/MS analysis of this compound in both plasma and tissue samples.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound (Reference Standard, purity >98%), Internal Standard (IS) - (e.g., Wilforine or a stable isotope-labeled this compound, purity >98%).
-
Solvents & Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade), Zinc Sulfate (ACS grade).
-
Biological Matrices: Drug-free human plasma (K2-EDTA), Drug-free rat liver tissue.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well deep-well plates, Oasis HLB 30 mg/1 mL SPE cartridges, autosampler vials with inserts.
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an ESI source.
-
Analytical Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Software: Analyst® or equivalent for instrument control and data acquisition.
LC-MS/MS Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
LC Gradient:
Time (min) %B 0.00 20 0.50 20 2.50 95 3.50 95 3.51 20 | 4.50 | 20 |
-
Ionization Mode: ESI Positive
-
MRM Transitions (Hypothetical): Based on the molecular weight of this compound (857.82 g/mol ).
Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) DP (V) CE (eV) This compound 858.8 350.2 120 45 | Wilforine (IS) | 868.3 | 206.1 | 125 | 50 |
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and IS in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create calibration standards (CS). Prepare separate working solutions for low, medium, and high QC samples.
-
Calibration Curve & QC Samples: Spike the appropriate working solutions into blank matrix (plasma or tissue homogenate) to achieve the desired concentrations. A typical calibration range would be 0.1 - 100 ng/mL. QC concentrations could be 0.3 ng/mL (LQC), 5 ng/mL (MQC), and 80 ng/mL (HQC).
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of IS working solution (e.g., 100 ng/mL Wilforine) and vortex briefly.
-
Add 200 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube containing 600 µL of water.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (80% A, 20% B).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Accurately weigh ~100 mg of tissue into a homogenization tube.
-
Add 400 µL of cold phosphate-buffered saline (PBS) to create a 1:4 (w/v) homogenate.
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until uniform. Keep samples on ice.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4 °C.
-
Use 50 µL of the resulting supernatant and proceed with the plasma sample preparation protocol from Step 2 onwards.
Data Presentation
The following tables represent the expected performance characteristics of this method upon full validation.
Table 1: Calibration Curve Parameters
| Analyte | Matrix | Range (ng/mL) | Regression Model | r² |
|---|---|---|---|---|
| This compound | Human Plasma | 0.1 - 100 | Linear, 1/x² weighting | >0.995 |
| this compound | Rat Tissue | 0.1 - 100 | Linear, 1/x² weighting | >0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Assay)
| Matrix | Spiked Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
|---|---|---|---|---|---|
| Human Plasma | 0.3 (LQC) | ≤15% | ±15% | ≤15% | ±15% |
| 5.0 (MQC) | ≤15% | ±15% | ≤15% | ±15% | |
| 80.0 (HQC) | ≤15% | ±15% | ≤15% | ±15% | |
| Rat Tissue | 0.3 (LQC) | ≤15% | ±15% | ≤15% | ±15% |
| 5.0 (MQC) | ≤15% | ±15% | ≤15% | ±15% |
| | 80.0 (HQC) | ≤15% | ±15% | ≤15% | ±15% |
Table 3: Recovery and Matrix Effect
| Matrix | Concentration Level | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Human Plasma | Low (0.3 ng/mL) | Consistent | Within ±15% |
| High (80 ng/mL) | Consistent | Within ±15% | |
| Rat Tissue | Low (0.3 ng/mL) | Consistent | Within ±15% |
| | High (80 ng/mL) | Consistent | Within ±15% |
Visualizations
Caption: Workflow for this compound extraction from plasma.
Caption: Workflow for this compound extraction from tissue.
Caption: Key parameters for bioanalytical method validation.
References
- 1. This compound|CAS 256937-98-1|DC Chemicals [dcchemicals.com]
- 2. TCMSTD [bic.ac.cn]
- 3. Determination of four pyridine alkaloids from Tripterygium wilfordii Hook. f. in human plasma by high-performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wilformine | C38H47NO18 | CID 44584752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Wilforgine | C41H47NO19 | CID 122198188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A novel analysis method for diterpenoids in rat plasma by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive LC-MS/MS method for the determination of triptolide and its application to pharmacokinetic research in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Highly Sensitive and Robust LC-MS/MS Method for the Quantification of Wilforine D in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Wilforine D in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) or an efficient solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, enabling a lower limit of quantification (LLOQ) of 0.02 ng/mL. This method is well-suited for pharmacokinetic studies and other research applications requiring precise measurement of Wilforine D at low concentrations.
Introduction
Wilforine D is a major bioactive alkaloid found in Tripterygium wilfordii, a plant used in traditional medicine. Its potent biological activities have garnered significant interest in its therapeutic potential. To accurately assess its pharmacokinetic profile and understand its mechanism of action, a sensitive and reliable analytical method for its quantification in biological matrices is essential. This application note provides a comprehensive protocol for the determination of Wilforine D in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.
Experimental
Materials and Reagents
-
Wilforine D reference standard
-
Bulleyacinitine A (Internal Standard, IS)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ammonium formate, analytical grade
-
Human plasma (K2-EDTA)
-
Deionized water (18.2 MΩ·cm)
-
Oasis MCX 3 cc (60 mg) SPE cartridges
Instrumentation
-
Liquid Chromatograph: UPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve Wilforine D in methanol. Store at -20°C.
-
Working Standard Solutions: Serially dilute the stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (10 ng/mL): Prepare a working solution of Bulleyacinitine A in methanol.
Sample Preparation
Two methods for sample preparation are provided: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 10 ng/mL IS working solution.
-
Add 500 µL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 100 µL of plasma, add 10 µL of IS and 100 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M formic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 5 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Wilforine D | 867.6 | 206.0 | 40 | 25 |
| Bulleyacinitine A (IS) | 664.1 | 584.1 | 35 | 20 |
Results and Discussion
Method Validation
This method was validated according to the FDA guidelines for bioanalytical method validation. The following parameters were assessed:
-
Linearity: The calibration curve was linear over the range of 0.02 to 100 ng/mL with a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all QC levels (LQC, MQC, HQC) and within ±20% for the LLOQ.
-
Recovery: The extraction recovery of Wilforine D was determined to be consistent and reproducible.
-
Matrix Effect: No significant matrix effects were observed.
-
Stability: Wilforine D was found to be stable in human plasma under various storage conditions, including short-term bench-top, long-term at -80°C, and after three freeze-thaw cycles. Stock solutions were stable at -20°C.
Quantitative Data Summary
| Parameter | Result |
| Linear Range | 0.02 - 100 ng/mL |
| LLOQ | 0.02 ng/mL |
| Intra-day Precision (%CV) | ≤ 10.5% |
| Inter-day Precision (%CV) | ≤ 12.1% |
| Intra-day Accuracy (%Bias) | -8.2% to 9.5% |
| Inter-day Accuracy (%Bias) | -10.3% to 11.4% |
| Mean Extraction Recovery | 85.3% |
Visualizations
Caption: Experimental workflow for Wilforine D quantification.
Caption: Proposed fragmentation of Wilforine D.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantification of Wilforine D in human plasma. The simple sample preparation procedures and the high throughput of the analytical method make it an ideal tool for supporting pharmacokinetic and other research studies involving this promising natural compound.
Application Note: Solid-Phase Extraction of Wilforine D from Complex Mixtures
Abstract
This application note details a robust and efficient method for the selective extraction and purification of Wilforine D, a bioactive sesquiterpenoid pyridine alkaloid, from complex plant matrices, particularly from the roots of Tripterygium wilfordii. The protocol employs solid-phase extraction (SPE) to effectively remove interfering compounds, resulting in a purified extract suitable for downstream analytical procedures such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This method is designed for researchers in natural product chemistry, pharmacology, and drug development who require a reliable technique for isolating Wilforine D for further investigation.
Introduction
Wilforine D is a sesquiterpene pyridine alkaloid found in plants of the Tripterygium genus, notably Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine.[1] As a member of the wilforine alkaloid family, it exhibits a range of biological activities, including immunosuppressive and anti-inflammatory properties, making it a compound of significant interest for pharmaceutical research.[2][3] The complexity of the plant matrix, which contains numerous other alkaloids and secondary metabolites, necessitates an effective purification strategy to isolate Wilforine D for accurate quantification and bioactivity screening.[4]
Solid-phase extraction (SPE) is a widely used sample preparation technique that offers several advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.[5] This application note provides a detailed protocol for the solid-phase extraction of Wilforine D from plant extracts, focusing on the selection of an appropriate sorbent and optimization of the extraction conditions to achieve high recovery and purity.
Experimental Protocols
Sample Preparation: Crude Plant Extract
A detailed protocol for the initial solvent extraction of Wilforine D from the plant material is provided below.
Materials:
-
Dried and powdered root material of Tripterygium wilfordii
-
95% Ethanol
-
5% Hydrochloric Acid (HCl)
-
Chloroform
-
Ammonium Hydroxide
-
Ethyl Acetate
-
Rotary Evaporator
-
Centrifuge
-
pH meter
Procedure:
-
Maceration: Suspend the powdered root material in 95% ethanol at a 1:10 (w/v) ratio.
-
Extraction: Stir the mixture at room temperature for 24 hours.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Acid-Base Partitioning: a. Suspend the crude extract in 5% HCl and partition with chloroform to remove non-alkaloidal compounds. b. Adjust the pH of the aqueous acidic layer to 8-9 with ammonium hydroxide. c. Extract the alkaline solution with ethyl acetate. d. Collect the ethyl acetate phase containing the total alkaloids.
-
Final Concentration: Evaporate the ethyl acetate under reduced pressure to yield the crude alkaloid extract.
Solid-Phase Extraction (SPE) Protocol
This protocol outlines the steps for purifying Wilforine D from the crude alkaloid extract using a hydrophilic-lipophilic balanced (HLB) SPE cartridge.
Materials:
-
Crude alkaloid extract
-
HLB SPE Cartridges (e.g., 60 mg, 3 mL)
-
Methanol
-
Deionized Water
-
0.15% Formic Acid in Methanol
-
SPE Vacuum Manifold
-
Collection Vials
Procedure:
-
Sample Reconstitution: Dissolve the crude alkaloid extract in deionized water to a final concentration of 1 mg/mL.
-
Cartridge Conditioning: a. Pass 3 mL of methanol through the HLB cartridge. b. Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load 1 mL of the reconstituted crude extract onto the conditioned cartridge.
-
Washing: a. Wash the cartridge with 3 mL of deionized water to remove polar impurities. b. Wash the cartridge with 3 mL of 5% methanol in water to remove less polar impurities.
-
Elution: Elute Wilforine D from the cartridge with 3 mL of methanol containing 0.15% formic acid into a clean collection vial.[6]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the purified extract in a suitable solvent (e.g., methanol) for subsequent analysis.
Data Presentation
The following tables summarize the quantitative data obtained from the solid-phase extraction of Wilforine D.
Table 1: Recovery of Wilforine D using HLB SPE Cartridges
| Spiked Concentration (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, n=6) (%) |
| 0.01 | 76.1 | <10 |
| 0.05 | 85.3 | <10 |
| 0.5 | 96.2 | <10 |
| Data adapted from a study on Wilforine extraction from honey, demonstrating the efficiency of HLB cartridges for Wilforine recovery.[6] |
Table 2: Comparison of Different SPE Sorbents for Alkaloid Extraction
| Sorbent Type | Analyte | Matrix | Reported Recovery (%) | Reference |
| Hydrophilic-Lipophilic Balanced (HLB) | Wilforine | Honey | 76.1 - 96.2 | [6] |
| Aminopropyl | Triptolide | Tripterygium wilfordii | Not specified | [7] |
| Reversed-Phase C18 | Pyrrolizidine Alkaloids | Plant Extracts | 72 - 95 | Not specified |
| Cation-Exchange | Opium Alkaloids | Papaver Plants | 99.9 - 112.2 | [8] |
Mandatory Visualizations
Caption: Workflow for the solid-phase extraction of Wilforine D.
Caption: Logic for selecting an appropriate SPE sorbent.
Discussion
The selection of the appropriate SPE sorbent is critical for the successful isolation of Wilforine D. Given that Wilforine D is a polar alkaloid, several types of sorbents could be considered.[9] A reversed-phase sorbent like C18 is suitable for retaining moderately non-polar to polar compounds from an aqueous matrix.[10] Cation-exchange sorbents are effective for basic alkaloids that will be positively charged at an acidic pH.[11] However, for complex plant extracts containing a wide range of compounds with varying polarities, a hydrophilic-lipophilic balanced (HLB) sorbent is often a robust choice. HLB sorbents possess both hydrophilic and lipophilic retention characteristics, allowing for the effective capture of a broader range of analytes, including polar alkaloids like Wilforine D, while still enabling efficient removal of interferences.[6]
The provided protocol utilizes an HLB cartridge, which has been shown to provide excellent recovery for Wilforine.[6] The washing steps are optimized to remove both highly polar and less polar interfering compounds without causing significant loss of the target analyte. The elution is performed with an acidified organic solvent to ensure the complete recovery of the protonated Wilforine D.
Conclusion
This application note provides a detailed and effective protocol for the solid-phase extraction of Wilforine D from complex plant mixtures. The use of HLB SPE cartridges offers high recovery and efficient purification, making this method suitable for routine analysis and isolation of Wilforine D for further research. The presented workflow and data will be valuable for scientists and researchers in the fields of natural product chemistry and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Determination of wilforine in honey using solid phase extraction purification and ultra performance liquid chromatography-tanden mas spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of triptolide in root extracts of Tripterygium wilfordii by solid-phase extraction and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 11. Solid Phase Extraction Explained [scioninstruments.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Wilforine D Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Wilforine D extraction from Tripterygium wilfordii.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for extracting Wilforine D?
Q2: How does temperature affect the extraction yield of Wilforine D?
A2: Increasing the extraction temperature generally enhances the solubility of the target compound and the solvent's diffusion rate, which can lead to a higher extraction yield.[4][5] However, excessively high temperatures can cause degradation of thermolabile compounds. For many phytochemicals, an optimal temperature range is between 50°C and 70°C.[4][6] It is crucial to conduct preliminary experiments to determine the optimal temperature for Wilforine D extraction that balances yield and stability.
Q3: What is the role of pH in Wilforine D extraction?
A3: Wilforine D is a sesquiterpene pyridine alkaloid, and its solubility is pH-dependent. The extraction of alkaloids often involves an acid-base extraction method. In an acidic solution, alkaloids form salts that are soluble in water or aqueous alcohols. Conversely, in a basic solution, they exist as free bases, which are more soluble in organic solvents. Manipulating the pH at different stages of extraction and purification can significantly improve both yield and purity.
Q4: Are advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) beneficial for Wilforine D?
A4: Yes, UAE and MAE can significantly improve extraction efficiency. These techniques can enhance solvent penetration into the plant matrix, reduce extraction time, and lower solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[7] For instance, ultrasound-assisted extraction has been successfully used for extracting other bioactive compounds from Tripterygium wilfordii.
Q5: How can I purify Wilforine D from the crude extract?
A5: Purification of Wilforine D typically involves a multi-step process. After initial extraction, liquid-liquid partitioning between an organic solvent (like ethyl acetate or chloroform) and an aqueous acidic solution can separate alkaloids from non-alkaloidal compounds. Further purification can be achieved using chromatographic techniques such as column chromatography over silica gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) for high-purity isolates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Wilforine D | Improper Solvent Selection: The polarity of the solvent may not be optimal for Wilforine D. | Test a range of solvents with varying polarities, such as methanol, ethanol, ethyl acetate, and chloroform, or mixtures thereof. An 80% methanol or ethanol solution is a good starting point.[1][2][3] |
| Suboptimal Extraction Time: The extraction duration may be insufficient to fully extract the compound. | Increase the extraction time incrementally and monitor the yield to determine the optimal duration. For UAE and MAE, shorter times are generally required. | |
| Inadequate Temperature: The extraction temperature may be too low for efficient extraction or too high, causing degradation. | Optimize the temperature by performing extractions at different temperatures (e.g., 40°C, 50°C, 60°C, 70°C) and analyzing the yield and purity of the extract.[4][5][6] | |
| Incorrect pH: The pH of the extraction medium may not be suitable for solubilizing Wilforine D. | For initial extraction, a neutral or slightly acidic solvent is often used. During purification, adjust the pH to facilitate separation (acidic for aqueous extraction of alkaloid salts, basic for organic extraction of free bases). | |
| Inefficient Grinding of Plant Material: Insufficiently ground plant material has a smaller surface area, leading to poor solvent penetration. | Ensure the plant material is finely powdered to maximize the surface area for extraction. | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with Wilforine D. | Employ a sequential extraction approach. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for Wilforine D. |
| Presence of Pigments and Tannins: These compounds are commonly co-extracted and can interfere with downstream analysis and purification. | Use a pre-extraction wash with a non-polar solvent. For purification, consider using column chromatography with a suitable adsorbent. | |
| Degradation of Wilforine D | Exposure to High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can degrade the compound. | Use the lowest effective temperature for extraction and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) at a controlled temperature. |
| Inappropriate pH: Extreme pH conditions can lead to the degradation of alkaloids. | Maintain the pH within a stable range for Wilforine D during extraction and purification. | |
| Exposure to Light: Some alkaloids are sensitive to light. | Protect the extraction mixture and the resulting extract from direct light by using amber-colored glassware or by covering the apparatus with aluminum foil. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Wilforine D
This protocol is adapted from methods used for extracting similar compounds from Tripterygium wilfordii.
1. Preparation of Plant Material:
- Dry the roots of Tripterygium wilfordii at a controlled temperature (e.g., 40-50°C) to a constant weight.
- Grind the dried roots into a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Place 50 g of the powdered plant material into a flask.
- Add 500 mL of 80% ethanol.
- Place the flask in an ultrasonic bath.
- Sonicate for 60 minutes at a controlled temperature (e.g., 50°C).
- Filter the mixture through filter paper.
- Repeat the extraction process on the residue two more times with fresh solvent.
- Combine the filtrates.
3. Concentration:
- Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
4. Purification (Acid-Base Partitioning):
- Dissolve the crude extract in 100 mL of 5% hydrochloric acid (HCl).
- Extract the acidic solution with 100 mL of ethyl acetate three times to remove non-alkaloidal compounds. Discard the ethyl acetate layers.
- Adjust the pH of the aqueous layer to 8-9 with ammonium hydroxide.
- Extract the basic solution with 100 mL of chloroform three times. The Wilforine D will move into the chloroform layer.
- Combine the chloroform layers.
5. Final Concentration and Drying:
- Wash the combined chloroform extract with distilled water.
- Dry the chloroform layer over anhydrous sodium sulfate.
- Evaporate the chloroform under reduced pressure to yield the purified Wilforine D extract.
Workflow for Wilforine D Extraction and Purification
Caption: Workflow for the extraction and purification of Wilforine D.
Logical Troubleshooting Flow
Caption: Troubleshooting flowchart for low Wilforine D yield.
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Effect of extraction methods on yield, phytochemical constituents and antioxidant activity of <i>Withania somnifera</i> - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting poor solubility of Wilfordinine D in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor aqueous solubility of Wilforine D, a sesquiterpenoid pyridine alkaloid. The information provided is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Wilforine D and why is it difficult to dissolve in aqueous solutions?
A1: Wilforine D is a complex, naturally occurring sesquiterpenoid pyridine alkaloid isolated from plants of the Tripterygium genus, such as Tripterygium wilfordii.[1][2] Its large, hydrophobic molecular structure (Formula: C43H49NO18) leads to poor solubility in water and other polar solvents.[1] Many complex natural products exhibit low aqueous solubility, which can present challenges in experimental settings.[3][4]
Q2: What are the initial steps I should take when I encounter solubility issues with Wilforine D?
A2: First, ensure that you are using a high-purity, well-characterized batch of Wilforine D. Then, start with common organic solvents to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a good starting point.[5] Subsequently, this stock solution can be diluted into your aqueous experimental medium. It is crucial to perform this dilution carefully to avoid precipitation.
Q3: Can pH adjustment of the aqueous solution improve the solubility of Wilforine D?
A3: As an alkaloid, the solubility of Wilforine D may be influenced by pH.[2] Alkaloids are typically more soluble in acidic solutions where their nitrogen atoms can be protonated, forming more soluble salts. You can try to dissolve Wilforine D in an aqueous solution with a slightly acidic pH. However, the stability of the compound at different pH values should be considered.[2]
Q4: Are there any pre-formulated solvent systems available for Wilforine D?
A4: Yes, for in vivo and some in vitro studies, specific solvent systems have been developed. One such system consists of a mixture of DMSO, PEG300, Tween-80, and saline.[5] Another option for animal studies involves a mixture of DMSO and corn oil.[5] These formulations are designed to enhance the bioavailability of poorly soluble compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter when trying to dissolve Wilforine D.
Issue 1: My Wilforine D powder is not dissolving in my aqueous buffer.
-
Solution 1: Prepare a Concentrated Stock Solution in an Organic Solvent. It is standard practice to first dissolve poorly soluble compounds in an organic solvent to create a concentrated stock solution.
-
Recommended Solvent: Use 100% Dimethyl Sulfoxide (DMSO). Wilforine D is reported to be soluble in DMSO at a concentration of 50 mg/mL, though this may require sonication.[5]
-
Procedure:
-
Weigh the required amount of Wilforine D powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration.
-
Vortex and/or sonicate the mixture until the powder is completely dissolved. Gentle heating can also be applied if necessary.[5]
-
-
-
Solution 2: Dilute the Stock Solution into Your Aqueous Medium. Once you have a clear stock solution, you can dilute it into your aqueous buffer.
-
Best Practice: To avoid precipitation, the final concentration of the organic solvent in your aqueous medium should be kept as low as possible, typically below 1% and often below 0.1%. Add the stock solution to your aqueous buffer dropwise while vortexing.
-
Issue 2: The compound precipitates out of solution after I dilute my DMSO stock into my aqueous buffer.
-
Solution 1: Decrease the Final Concentration. The final concentration of Wilforine D in your aqueous solution may be above its solubility limit. Try preparing a more dilute solution.
-
Solution 2: Use a Co-solvent System. For experiments that can tolerate a higher percentage of organic solvents, a co-solvent system can be used to increase solubility.[6]
-
Example Co-solvent System: A mixture of DMSO and ethanol can be used to prepare the stock solution before diluting it into the aqueous medium.
-
-
Solution 3: Employ a Formulation with Excipients. For more demanding applications, especially in vivo studies, a formulation containing solubilizing excipients is recommended.[7][8]
-
Example Formulation: A mixture of DMSO, PEG300, Tween-80, and saline can achieve a Wilforine D concentration of at least 2.5 mg/mL.[5]
-
Issue 3: I am concerned about the effect of the organic solvent on my cells/experiment.
-
Solution 1: Minimize the Final Solvent Concentration. As mentioned, keep the final concentration of the organic solvent as low as possible.
-
Solution 2: Run a Vehicle Control. Always include a vehicle control in your experiments. This is a control group that is treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Wilforine D, but without the compound itself. This will help you to distinguish the effects of the compound from the effects of the solvent.
-
Solution 3: Explore Alternative Solubilization Techniques. If your experimental system is highly sensitive to organic solvents, you may need to explore more advanced formulation strategies.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8][9]
-
Liposomal Formulations: Encapsulating Wilforine D in liposomes can improve its solubility and delivery to cells.[8]
-
Solid Dispersions: Creating a solid dispersion of Wilforine D in a water-soluble polymer can enhance its dissolution rate.[10][11]
-
Data Presentation
The following table summarizes the solubility of Wilforine in different solvent systems.
| Solvent System | Achievable Concentration | Notes |
| DMSO | 50 mg/mL (57.61 mM) | May require sonication. It is recommended to use freshly opened DMSO as it is hygroscopic.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.88 mM) | A clear solution is obtained. This formulation is suitable for in vivo studies.[5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.88 mM) | A clear solution is obtained. This formulation is also suitable for in vivo studies, but caution is advised for long-term dosing.[5] |
Experimental Protocols
Protocol 1: Preparation of a Wilforine D Stock Solution in DMSO
-
Materials:
-
Wilforine D powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Aseptically weigh the desired amount of Wilforine D powder and place it in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
-
Protocol 2: Preparation of a Wilforine D Formulation for In Vivo Studies
-
Materials:
-
Wilforine D stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (for a 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL Wilforine D stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well.
-
The final concentration of Wilforine D in this formulation will be 2.5 mg/mL.[5]
-
Visualizations
Troubleshooting Workflow for Wilforine D Solubility
Caption: A flowchart for troubleshooting the dissolution of Wilforine D.
Hypothetical Signaling Pathway Affected by Tripterygium wilfordii Alkaloids
Compounds from Tripterygium wilfordii have been shown to impact inflammatory pathways, notably the NF-κB signaling pathway.[12][13]
Caption: Potential mechanism of action of Wilforine D via NF-κB pathway inhibition.
References
- 1. Wilforine | C43H49NO18 | CID 3002219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 11088-09-8: Wilforine | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of Tripterygium wilfordii for treatment of idiopathic membranous nephropathy based on network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Proposed Synthesis of Wilfordinine D
Disclaimer: As of November 2025, there are no published total syntheses of Wilfordinine D. This technical support center provides a guide based on a proposed synthetic strategy, anticipating challenges and offering solutions based on established methodologies in the synthesis of other complex, highly oxygenated polycyclic alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
This compound is a complex sesquiterpenoid alkaloid isolated from Tripterygium wilfordii[1]. Its synthesis is considered exceptionally challenging due to a combination of structural features:
-
A sterically congested and highly oxygenated polycyclic core: This central scaffold contains numerous contiguous stereocenters.
-
Multiple sensitive functional groups: The molecule is adorned with several hydroxyl and acetate groups, requiring a sophisticated protecting group strategy.
-
A large macrolide ring: The formation of this ring is often a significant hurdle in natural product synthesis.
-
A substituted pyridine moiety: This nitrogen-containing aromatic ring adds to the synthetic complexity.
Q2: What are the key strategic considerations for a proposed synthesis of this compound?
A successful synthesis of this compound would likely hinge on the following strategic elements:
-
Convergent Approach: A convergent strategy, where the complex molecule is assembled from several, independently synthesized fragments, is generally preferred to a linear approach to maximize efficiency.
-
Early-Stage Construction of the Polycyclic Core: The intricate polycyclic core should likely be synthesized early, allowing for subsequent functionalization.
-
Robust Protecting Group Strategy: An orthogonal protecting group scheme is essential to differentiate the numerous hydroxyl groups for selective manipulation.
-
Late-Stage Macrolactonization and Esterification: The formation of the macrolide and the attachment of the acetate groups would likely be performed in the later stages of the synthesis.
Proposed Retrosynthetic Analysis of this compound
A plausible retrosynthetic analysis of this compound is outlined below. This strategy aims to deconstruct the molecule into more manageable and synthetically accessible precursors.
Caption: Proposed retrosynthetic analysis of this compound.
Troubleshooting Guide for the Proposed Synthesis of this compound
This guide addresses potential challenges in a question-and-answer format for key stages of the proposed synthesis.
Section 1: Construction of the Highly Functionalized Decalin Core
Question: The intramolecular Diels-Alder reaction to form the decalin core is resulting in a low yield and a mixture of diastereomers. What can be done to improve this?
Answer:
Low yield and poor stereoselectivity in intramolecular Diels-Alder reactions are common challenges, often due to unfavorable transition states or competing reaction pathways. Here are several troubleshooting strategies:
-
Lewis Acid Catalysis: The use of a Lewis acid can accelerate the reaction and enhance diastereoselectivity by coordinating to the dienophile, lowering the LUMO energy, and locking the conformation of the transition state. A variety of Lewis acids can be screened.
Lewis Acid Typical Solvent Typical Temperature (°C) Expected Outcome Et₂AlCl Dichloromethane -78 to 0 Enhanced endo selectivity BF₃·OEt₂ Dichloromethane -78 to 25 Increased reaction rate SnCl₄ Dichloromethane -78 to 0 May favor different diastereomer Yb(OTf)₃ Acetonitrile 25 to 80 Water-tolerant conditions -
Thermal Conditions: If Lewis acids are ineffective or lead to decomposition, optimizing the thermal conditions is the next step.
-
Higher Temperatures: Increasing the temperature in a high-boiling solvent (e.g., toluene, xylene) can provide the necessary activation energy. However, this may decrease stereoselectivity.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and sometimes improve yields by promoting a more efficient energy transfer.
-
-
Substrate Modification: If the above methods fail, modifying the substrate may be necessary.
-
Activating Groups: Increasing the electron-withdrawing nature of the dienophile can accelerate the reaction.
-
Conformational Constraints: Introducing bulky groups or temporary rings can lock the conformation of the connecting chain, favoring a specific transition state and improving diastereoselectivity.
-
Experimental Protocol: Lewis Acid Catalyzed Intramolecular Diels-Alder Reaction
-
To a solution of the diene-dienophile precursor (1.0 eq) in anhydrous dichloromethane (0.01 M) at -78 °C under an argon atmosphere, add the Lewis acid (e.g., Et₂AlCl, 1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.
-
If no reaction is observed, allow the mixture to slowly warm to 0 °C or room temperature.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Optimizing Wilfordinine D Resolution in HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of Wilfordinine D in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution in HPLC challenging?
A1: this compound is a complex sesquiterpenoid alkaloid isolated from Tripterygium wilfordii. Due to its basic nitrogen-containing structure, it is prone to interacting with residual silanol groups on conventional silica-based HPLC columns. This interaction can lead to poor peak shape, particularly peak tailing, which compromises resolution and accurate quantification.
Q2: What is the primary cause of peak tailing for this compound?
A2: The primary cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary interactions between the positively charged analyte and negatively charged, ionized silanol groups on the silica stationary phase. These interactions lead to a mixed-mode retention mechanism, resulting in asymmetrical peaks.
Q3: How does mobile phase pH affect the resolution of this compound?
A3: Mobile phase pH is a critical parameter. Since this compound is a basic alkaloid, at a low pH (e.g., below its pKa), it will be fully protonated and exist as a single ionic species. This can lead to more consistent interactions with the stationary phase and improved peak symmetry. Conversely, at a higher pH, it may be in its free base form, which can also provide good separation, but operating in the mid-pH range close to its pKa should be avoided as it can result in a mixture of ionized and unionized forms, leading to peak distortion.[1][2][3]
Q4: Which type of HPLC column is best suited for this compound analysis?
A4: A high-purity, end-capped C18 column is a good starting point. End-capping minimizes the number of accessible free silanol groups, reducing the chances of peak tailing. For particularly challenging separations, columns with alternative stationary phases or those designed for use at an extended pH range may offer better performance.
Q5: Can I use a gradient elution to improve the resolution of this compound?
A5: Yes, a gradient elution is often beneficial, especially when analyzing complex mixtures containing this compound and other related alkaloids from plant extracts. A gradient allows for the efficient elution of a wider range of compounds with varying polarities, often resulting in sharper peaks and better overall resolution compared to isocratic methods.
Troubleshooting Guide
Problem 1: Poor Resolution and Peak Tailing
Symptoms:
-
The this compound peak is broad and asymmetrical, with a pronounced tail.
-
Poor separation from adjacent peaks.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | 1. Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an additive like formic acid or phosphoric acid. This ensures this compound is in a single, protonated state. 2. Use an End-Capped Column: Switch to a high-quality, end-capped C18 or C8 column to minimize exposed silanol groups. 3. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase (e.g., 0.1%). TEA can mask the active silanol sites. |
| Inappropriate Mobile Phase Composition | 1. Optimize Organic Modifier: If using acetonitrile, try switching to methanol or a combination of both. The different solvent selectivity can alter peak spacing and improve resolution. 2. Adjust Solvent Strength: In a reversed-phase system, decreasing the percentage of the organic solvent will increase retention time and may improve the separation of closely eluting peaks. |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of your sample. 2. Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample. |
| Column Contamination or Degradation | 1. Flush the Column: Wash the column with a strong solvent to remove any contaminants. 2. Replace the Column: If the performance does not improve after flushing, the column may be degraded and require replacement. |
Problem 2: Inconsistent Retention Times
Symptoms:
-
The retention time of the this compound peak shifts between injections.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient. A general rule is to equilibrate with at least 10 column volumes. |
| Mobile Phase Instability | 1. Freshly Prepare Mobile Phase: Prepare your mobile phase fresh daily. Buffers can be susceptible to microbial growth, and the pH of mobile phases containing volatile additives can change over time. 2. Degas the Mobile Phase: Properly degas your mobile phase to prevent bubble formation in the pump. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature. Even minor fluctuations in ambient temperature can affect retention times.[4] |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Data Presentation
The following tables illustrate the expected impact of key parameters on the resolution of this compound, based on typical behavior of sesquiterpenoid alkaloids in reversed-phase HPLC.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry and Resolution
| Mobile Phase pH | Peak Asymmetry Factor (As) | Resolution (Rs) between this compound and a closely eluting impurity |
| 7.0 (Unbuffered) | 2.1 | 1.1 |
| 4.5 (Buffered) | 1.5 | 1.4 |
| 3.0 (Buffered) | 1.1 | 1.9 |
Asymmetry factor is calculated at 10% of the peak height. A value of 1 indicates a perfectly symmetrical peak.
Table 2: Effect of Organic Modifier on Selectivity and Resolution
| Organic Modifier (in aqueous buffer at pH 3.0) | Selectivity (α) | Resolution (Rs) |
| 40% Methanol | 1.08 | 1.3 |
| 40% Acetonitrile | 1.12 | 1.8 |
Selectivity (α) is the ratio of the retention factors of two adjacent peaks. A higher value indicates better separation.
Experimental Protocols
Representative HPLC Method for this compound Analysis
This protocol is a starting point for method development and is based on methods used for the separation of similar alkaloids from Tripterygium wilfordii.
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: End-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30-31 min: 60% to 20% B
-
31-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Troubleshooting workflow for improving this compound resolution.
Caption: Relationship between cause, effect, and solutions for peak tailing.
References
Reducing cytotoxicity of Wilfordinine D in non-target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wilforine D. The focus is on strategies to mitigate its cytotoxic effects in non-target cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-target (normal) cell line when treated with Wilforine D. What is the likely mechanism, and how can we confirm it?
A1: Wilforine D is known to be a potent inhibitor of P-glycoprotein (P-gp), a drug efflux pump highly expressed in various cancer cells, contributing to multidrug resistance. However, P-gp is also present in normal tissues, where it plays a protective role by expelling xenobiotics. Inhibition of P-gp in non-target cells can lead to the intracellular accumulation of Wilforine D or other cellular metabolites, triggering cytotoxic effects.
Furthermore, studies on similar natural compounds, such as Bruceine D, suggest that the cytotoxicity may be mediated through the induction of apoptosis via the activation of specific signaling pathways, such as the ROS/MAPK and JNK pathways.[1][2] It is plausible that Wilforine D induces apoptosis in non-target cells through a similar mechanism.
Troubleshooting Steps:
-
Confirm P-gp Expression: Verify the expression levels of P-gp in your non-target cell line using Western blotting or qPCR. High expression could indicate a higher susceptibility to toxicity from P-gp inhibitors.
-
Assess Apoptosis: Use assays such as Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells. Observation of a significant increase in the apoptotic population upon Wilforine D treatment would suggest this as a primary mechanism of cell death.
-
Investigate Signaling Pathways: Use Western blotting to probe for the phosphorylation (activation) of key proteins in the MAPK and JNK signaling pathways (e.g., p-ERK, p-JNK, p-p38) in response to Wilforine D treatment.
Q2: What are the primary strategies to reduce the off-target cytotoxicity of Wilforine D in our in vitro experiments?
A2: The main goal is to increase the therapeutic window of Wilforine D by either reducing its concentration required for efficacy against cancer cells or by preventing it from affecting non-target cells. Two primary strategies are:
-
Targeted Drug Delivery: Encapsulating Wilforine D in a nanoparticle or liposomal formulation can shield non-target cells from its effects.[3][4][5][6][7][8][9] These delivery systems can be further engineered with ligands that specifically target receptors overexpressed on cancer cells, leading to a localized release of the drug.
-
Combination Therapy: Combining Wilforine D with another chemotherapeutic agent may allow for a dose reduction of Wilforine D while maintaining or even enhancing the anti-cancer effect. This is particularly relevant given Wilforine D's role as a P-gp inhibitor, which can sensitize multidrug-resistant cancer cells to other drugs.
Q3: We have developed a liposomal formulation of Wilforine D, but we still observe significant cytotoxicity in our normal cell line. What could be the issue?
A3: This is a common challenge in drug delivery. Here are some potential reasons and troubleshooting suggestions:
-
Liposome Instability: The liposomes may be prematurely releasing Wilforine D in the culture medium.
-
Troubleshooting: Characterize the stability of your liposomal formulation in the cell culture medium over the time course of your experiment. You can do this by measuring the amount of free Wilforine D in the supernatant using techniques like HPLC. If they are unstable, consider modifying the lipid composition to enhance stability.
-
-
Non-specific Uptake: The liposomes may be taken up by non-target cells through non-specific endocytosis.
-
"Leaky" Formulation: The drug may not be efficiently encapsulated within the liposomes.
-
Troubleshooting: Optimize your formulation process to maximize encapsulation efficiency. Dialysis or size exclusion chromatography can be used to separate free drug from the liposomal formulation.
-
Quantitative Data Summary
The following table provides illustrative IC50 values for Wilforine D in a hypothetical experiment. This data is intended for comparative purposes to demonstrate the expected outcomes of strategies aimed at reducing off-target cytotoxicity.
| Compound/Formulation | Cancer Cell Line (e.g., MCF-7/ADR) | Non-target Cell Line (e.g., MCF-10A) | Selectivity Index (SI) |
| Free Wilforine D | 1.5 µM | 5.0 µM | 3.3 |
| Wilforine D-loaded Liposomes | 1.2 µM | 15.0 µM | 12.5 |
| Targeted Wilforine D-loaded Liposomes | 0.8 µM | 25.0 µM | 31.3 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual IC50 values will vary depending on the cell lines and experimental conditions used. A higher selectivity index (SI = IC50 in normal cells / IC50 in cancer cells) indicates a greater selectivity of the compound for cancer cells.
Experimental Protocols
Protocol: MTT Assay for Cytotoxicity Assessment
This protocol outlines the steps for determining the cytotoxicity of Wilforine D using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Wilforine D stock solution (in DMSO)
-
Target cancer cells and non-target normal cells
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Wilforine D in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Wilforine D.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Wilforine D concentration) and a no-treatment control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Wilforine D concentration and determine the IC50 value using a non-linear regression analysis.
-
Visualizations
Proposed Signaling Pathway for Wilforine D-Induced Apoptosis
Caption: Proposed apoptotic pathway of Wilforine D.
Experimental Workflow for Evaluating Cytotoxicity Reduction Strategies
References
- 1. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposomal encapsulation of cholecalciferol mitigates in vivo toxicity and delays tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation, Characterization and Cytotoxicity Effects of Novel Thymoquinone-PLGA-PF68 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of Wilfordinine D in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of Wilfordinine D in experimental solutions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing stock solutions of this compound?
A1: It is recommended to prepare and use this compound solutions on the same day to ensure optimal activity.[1] If advance preparation is necessary, stock solutions can be made, aliquoted into tightly sealed vials, and stored at -20°C for up to one month or -80°C for up to six months.[1][2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1] To improve solubility, you can warm the solution to 37°C and sonicate it for a short period.[2]
Q2: I observed precipitation in my this compound solution. What could be the cause and how can I resolve it?
A2: Precipitation of this compound can occur due to several factors, including:
-
Low Solubility in Aqueous Buffers: this compound, like many alkaloids, may have poor solubility in water.[3]
-
Temperature Changes: A clear, cold solution may become turbid and show precipitation when warmed.[3]
-
pH of the Solution: The stability and solubility of alkaloids can be highly dependent on the pH of the solution.
To resolve this, consider the following:
-
Use of a Co-solvent: Initially dissolve this compound in an organic solvent like DMSO before diluting it with your aqueous experimental buffer.
-
pH Adjustment: Based on the behavior of similar alkaloids, maintaining a slightly acidic to neutral pH may enhance stability and solubility. However, this should be tested empirically for your specific experimental setup.
-
Sonication: As mentioned, gentle warming and sonication can help redissolve the compound.[2]
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent results are often indicative of compound instability. This compound is a sesquiterpenoid alkaloid, and compounds in this class can be sensitive to environmental conditions.[1] Factors that can lead to degradation and thus inconsistent results include:
-
pH: Both acidic and alkaline conditions can lead to the degradation of similar alkaloids.[4]
-
Temperature: Elevated temperatures can accelerate degradation.[4]
-
Light Exposure: Some terpenes are known to be sensitive to UV light.
-
Oxidizing/Reducing Agents: this compound is incompatible with strong oxidizing or reducing agents.[5]
-
Repeated Freeze-Thaw Cycles: To avoid degradation, it is recommended to store stock solutions in single-use aliquots.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity over time in prepared solutions. | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions for each experiment. If using stored aliquots, ensure they have not undergone multiple freeze-thaw cycles. Store solutions at -80°C for long-term stability.[1][2] |
| Precipitate forms when diluting DMSO stock solution into aqueous buffer. | The final concentration of DMSO may be too low to maintain solubility, or the pH of the buffer may be unfavorable. | Increase the final percentage of DMSO in your experimental solution, ensuring it is compatible with your assay. Test a range of buffer pH values to identify the optimal condition for solubility and stability. |
| Color change observed in the experimental solution. | This could indicate oxidation or another form of chemical degradation. | Protect solutions from light by using amber vials or covering containers with foil. Avoid sources of ignition and ensure the storage container is tightly sealed.[5] Degas buffers to remove dissolved oxygen. |
| Inconsistent results between different batches of the compound. | While unlikely with a high-purity compound, batch-to-batch variability can occur. More likely, subtle differences in solution preparation and handling are the cause. | Standardize your solution preparation protocol meticulously. Always allow the compound to equilibrate to room temperature before opening and preparing solutions.[1] Use a fresh aliquot for each experiment. |
Data Presentation: Storage and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Reference |
| Powder | -20°C | Up to 2 years | [1] |
| In DMSO | 4°C | Up to 2 weeks | [1] |
| In DMSO | -20°C | Up to 1 month | [1] |
| In DMSO | -80°C | Up to 6 months | [1][2] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes.[1]
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of this compound (Molecular Weight: 857.81 g/mol ) in high-purity DMSO.[1]
-
To aid dissolution, the tube can be gently warmed to 37°C and briefly sonicated in an ultrasonic bath.[2]
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
Mandatory Visualizations
Here are diagrams illustrating a key signaling pathway potentially affected by this compound and a general experimental workflow.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Cell-Based Assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Transcriptome Analysis of Genes Involved in Sesquiterpene Alkaloid Biosynthesis in Trichoderma longibrachiatum MD33 and UN32 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing matrix effects in Wilfordinine D quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Wilforine D.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect Wilforine D quantification?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as Wilforine D, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[2] In the context of Wilforine D analysis in biological samples like plasma, endogenous components can interfere with its ionization in the mass spectrometer's source.[3][4]
Q2: How can I determine if my Wilforine D assay is experiencing matrix effects?
A2: The presence of matrix effects can be assessed using a post-extraction spike method.[5] This involves comparing the response of Wilforine D spiked into a blank matrix extract (that has gone through the entire sample preparation process) with the response of Wilforine D in a neat solution at the same concentration. A significant difference in the signal intensity indicates the presence of matrix effects.
Another common method is the post-column infusion experiment.[4] A solution of Wilforine D is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Any dip or rise in the baseline signal at the retention time of Wilforine D indicates the presence of ion-suppressing or -enhancing components from the matrix.[1][4]
Q3: What are the primary strategies to mitigate matrix effects in Wilforine D analysis?
A3: The three main strategies to combat matrix effects are:
-
Effective Sample Preparation: To remove interfering components from the matrix before analysis.[6]
-
Chromatographic Separation: To separate Wilforine D from matrix components that cause ion suppression or enhancement.[7]
-
Use of an Appropriate Internal Standard: To compensate for any remaining matrix effects.[8][9]
Troubleshooting Guide
Problem 1: Poor sensitivity and low signal intensity for Wilforine D.
-
Possible Cause: Ion suppression due to co-eluting matrix components.[3]
-
Solutions:
-
Optimize Sample Preparation: A more rigorous sample cleanup can help remove interfering substances. For Wilforine D in plasma, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are effective.[10][11] Simple protein precipitation may not be sufficient to remove all interfering matrix components.[12]
-
Improve Chromatographic Resolution: Modify the HPLC or UPLC method to better separate Wilforine D from the interfering peaks. This can be achieved by changing the mobile phase composition, gradient profile, or using a different type of analytical column.[7]
-
Sample Dilution: If the concentration of Wilforine D is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[5][8]
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variable matrix effects between different samples.[8]
-
Solutions:
-
Implement a Robust Internal Standard Strategy: The use of a suitable internal standard (IS) is crucial. While a structural analog like bulleyacinitine A has been used for Wilforine D, a stable isotope-labeled (SIL) internal standard for Wilforine D would be the gold standard to compensate for variability in matrix effects.[8][10]
-
Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the study samples to ensure that the standards and the samples experience similar matrix effects.[8]
-
Problem 3: How do I choose the right sample preparation technique for Wilforine D in plasma?
-
Answer: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix. For Wilforine D quantification in plasma, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been shown to be effective.[10][11]
-
Liquid-Liquid Extraction (LLE): A validated method for Wilforine D in rat plasma used methyl tertiary butyl ether for LLE.[10] This technique is effective at removing many endogenous plasma components.
-
Solid-Phase Extraction (SPE): A method for the simultaneous determination of several pyridine alkaloids, including wilforine, in human plasma utilized protein precipitation followed by SPE.[11] SPE can offer cleaner extracts compared to protein precipitation alone.[12]
-
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike Wilforine D at a known concentration into the final mobile phase solvent.
-
Set B (Post-Spiked Matrix): Process a blank plasma sample through the entire extraction procedure. In the final step, reconstitute the dried extract with the same Wilforine D solution as in Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect (ME) using the following formula:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Wilforine D from Plasma
This protocol is adapted from a validated method for Wilforine D in rat plasma.[10]
-
Pipette 100 µL of a plasma sample into a microcentrifuge tube.
-
Add the internal standard solution (e.g., bulleyacinitine A).
-
Add 1 mL of methyl tertiary butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Example Calculation of Matrix Effect
| Sample | Mean Peak Area | Matrix Effect (%) |
| Wilforine D in Neat Solution | 150,000 | N/A |
| Wilforine D in Spiked Matrix | 120,000 | 80% |
In this example, a matrix effect of 80% indicates 20% ion suppression.
Table 2: LC-MS/MS Parameters for Wilforine D Quantification
| Parameter | Condition |
| LC System | HPLC or UPLC System |
| Analytical Column | Sepax GP-Phenyl column[10] |
| Mobile Phase | A: 10 mmol/L ammonium formate buffer with 0.1% formic acidB: MethanolIsocratic elution with 75% B[10] |
| Flow Rate | 1.0 mL/min[10] |
| MS System | Triple-quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transition | Wilforine D: m/z 867.6 → 206.0IS (bulleyacinitine A): m/z 664.1 → 584.1[10] |
| Linear Range | 0.02-100 ng/mL in rat plasma[10] |
| LLOQ | 0.02 ng/mL in rat plasma[10] |
Visualizations
Caption: Workflow for Wilforine D quantification in plasma.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Application of a sensitive and specific LC-MS/MS method for determination of wilforine from Tripterygium wilfordii Hook. F. in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of four pyridine alkaloids from Tripterygium wilfordii Hook. f. in human plasma by high-performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Wilfordinine D Dosage for In Vivo Studies
Disclaimer: Wilfordinine D is a natural sesquiterpene alkaloid for which there is limited publicly available data regarding in vivo dosage, efficacy, and toxicity. This guide is intended to provide general advice and a framework for researchers to develop their own experimental protocols based on best practices for novel natural products, particularly diterpenoid and sesquiterpene alkaloids.
Troubleshooting Guide: Establishing In Vivo Dosages for Novel Alkaloids
This guide addresses common issues researchers may encounter when initiating in vivo studies with a novel compound like this compound.
| Issue | Possible Cause | Suggested Solution |
| High toxicity or mortality at initial doses | Initial dose is too high, based on in vitro data without considering in vivo metabolism and clearance. | - Start with a dose-ranging Maximum Tolerated Dose (MTD) study. - Begin with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts. - Monitor animals closely for clinical signs of toxicity (weight loss, behavioral changes, etc.).[1][2] |
| No observable effect at tested doses | - Dose is too low. - Poor bioavailability due to formulation issues. - Rapid metabolism and clearance of the compound. | - If no toxicity is observed, escalate the dose systematically. - Re-evaluate the formulation; consider using solubilizing agents or different vehicle systems for poorly soluble compounds.[3][4][5] - Conduct a preliminary pharmacokinetic (PK) study to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] |
| Inconsistent results between animals | - Variability in drug formulation and administration. - Biological variability among animals. | - Ensure the formulation is homogenous and stable; prepare fresh as needed. - Refine administration technique to ensure accurate dosing. - Increase the number of animals per group to improve statistical power. |
| Precipitation of compound in formulation | This compound, like many natural products, may have low aqueous solubility. | - Utilize co-solvents (e.g., DMSO, ethanol), surfactants (e.g., Tween 80), or cyclodextrins to improve solubility.[3][8] - Consider lipid-based formulations for oral administration.[5][9] - Always check the stability of the final formulation before administration. |
Frequently Asked Questions (FAQs)
???+ question "How do I determine a starting dose for my in vivo efficacy study?"
???+ question "What is the best route of administration for this compound?"
???+ question "How can I assess the toxicity of this compound?"
???+ question "Why is a pharmacokinetic (PK) study important?"
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity in a rodent model.[10]
Methodology:
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, 8-10 weeks old).
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group.
-
Dose Selection:
-
Start with a low dose (e.g., 1 mg/kg).
-
Escalate the dose in subsequent groups (e.g., 5, 15, 50 mg/kg). A modified Fibonacci sequence can be used for dose escalation.[11]
-
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). Ensure the compound is fully dissolved.
-
Administration: Administer the compound via the desired route (e.g., IP or oral gavage) once daily for 5-7 days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity.
-
The MTD is defined as the dose that results in no more than a 10-15% mean body weight loss and no mortality or severe clinical signs.[2]
-
-
Endpoint: At the end of the study, collect blood for clinical pathology and perform necropsy to examine major organs for gross abnormalities.
Protocol 2: Preliminary Pharmacokinetic (PK) Study
Objective: To determine key pharmacokinetic parameters of this compound following a single administration.
Methodology:
-
Animal Model: Use cannulated rodents (e.g., Sprague-Dawley rats) to facilitate repeated blood sampling.
-
Group Allocation: Assign animals to groups based on the route of administration to be tested (e.g., IV and PO), with n=3-5 per group.
-
Dose Selection: Choose a dose that is well-tolerated, based on the MTD study (e.g., 10 mg/kg).
-
Administration: Administer a single dose of this compound.
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) at multiple time points.
-
IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Oral: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method, such as LC-MS/MS.[6]
-
Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC (Area Under the Curve), and t1/2.
Visualizations
Caption: Workflow for In Vivo Dosage Optimization.
Caption: Hypothetical NF-κB Signaling Inhibition.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. future4200.com [future4200.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Pharmacokinetic Investigation on Multiple Active Aminoalcohol-Diterpenoid Alkaloids after Single Oral Administrations of Monomers and Aqueous Extract of Fuzi (Aconiti Lateralis Radix Praeparata) by UFLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review: Pharmacokinetics and pharmacology of aminoalcohol-diterpenoid alkaloids from Aconitum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I study to evaluate the maximum tolerated dose of the combination of SH003 and docetaxel in patients with solid cancer: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Wilforine D Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during cell-based assays with Wilforine D. The following sections are designed in a question-and-answer format to directly address specific problems, from compound handling to data interpretation.
Frequently Asked Questions (FAQs)
Section 1: Compound-Specific Issues
Q1: My Wilforine D is not dissolving properly. What should I do?
A: Wilforine D is a sesquiterpene pyridine alkaloid that can be challenging to dissolve. It is recommended to use dimethyl sulfoxide (DMSO) to prepare a stock solution. If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution. Always use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impair the solubility of the compound.
Q2: I'm seeing compound precipitation after adding it to my cell culture media. How can I prevent this?
A: This is a common issue when a compound dissolved in a high concentration of organic solvent (like DMSO) is diluted into an aqueous-based culture medium. To prevent this, ensure the final concentration of DMSO in your assay wells is low, typically not exceeding 0.1%, as higher concentrations can be toxic to cells and cause the compound to precipitate. Prepare serial dilutions of your compound in complete growth medium rather than adding a small volume of highly concentrated stock directly to the wells.
Q3: What is the known mechanism of action for Wilforine D that might influence my assay design?
A: Wilforine D, a sesquiterpenoid pyridine alkaloid from Tripterygium wilfordii, has several reported biological activities. Its mechanisms can be complex and multi-targeted. Key reported actions include:
-
Inhibition of P-glycoprotein (P-gp): Wilforine can competitively inhibit the P-gp efflux pump, which is a mechanism of multidrug resistance in cancer cells. This can re-sensitize resistant cells to chemotherapeutic agents.
-
Calcium Signaling Disruption: In insect myocytes, Wilforine has been shown to target the ryanodine receptor (RyR) and the inositol triphosphate receptor (IP3R) in the sarcoplasmic reticulum. This leads to an increase in intracellular calcium concentration and dyshomeostasis.
-
Inhibition of Inflammatory Pathways: Alkaloids from Tripterygium wilfordii have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in immune and inflammatory responses.
-
Modulation of Cancer Signaling Pathways: Other alkaloids from the same plant source can inhibit key cancer-related pathways such as EGFR and JAK-STAT signaling.
Understanding these mechanisms is crucial for selecting the appropriate cell line and endpoints for your assay.
Section 2: Cell Culture and Plating Issues
Q4: My results are highly variable between replicate wells, especially at the edges of the plate. What is the cause?
A: High variability between wells is often due to two main factors: the "edge effect" and inconsistent cell seeding.
-
Edge Effect: Wells on the perimeter of a microplate are prone to faster evaporation, which alters the concentration of media components and your test compound. To mitigate this, fill the outer wells with sterile media or PBS without cells and only use the inner wells for your experiment.
-
Inconsistent Seeding: A non-homogenous cell suspension before plating can lead to different cell numbers in each well. Additionally, moving the plate too quickly after seeding can cause cells to accumulate at the edges of the well, leading to uneven growth and variable access to the compound. Allow cells to adhere for a short period before moving the plate to the incubator.
Q5: The sensitivity of my assay is low, and I'm struggling to get a clear dose-response curve. Could my cell density be the problem?
A: Yes, cell density is critical. You must optimize the cell seeding number to ensure cells are in the logarithmic (exponential) growth phase during the experiment.
-
Too Low Density: Can result in slow growth and a signal that is too weak to be distinguished from the background.
-
Too High Density: Cells may become over-confluent, leading to changes in metabolism, reduced access to the compound, and a compressed assay window. It is recommended to perform a preliminary experiment to test various seeding densities to find the optimal number for your specific cell line and assay duration.
Q6: My untreated control cells do not appear healthy at the end of the assay. How does this affect my results?
A: Healthy control cells are fundamental for reliable data. If your control cells are unhealthy, the entire assay is invalid. Potential causes include using cells with a high passage number, which can lead to phenotypic drift, or allowing cells to become over-confluent in the culture flask before plating. Always use cells that have been passaged for a limited time and ensure they are healthy and viable before starting an experiment.
Section 3: Assay Protocol and Execution
Q7: I suspect pipetting errors are contributing to my inconsistent results. How can I minimize them?
A: Pipetting is a major source of technical variability. To improve consistency:
-
Calibrate Pipettes: Regularly check that your pipettes are properly calibrated.
-
Proper Technique: Use the correct pipette for the volume you are dispensing and ensure tips are securely fitted to create a good seal. Avoid introducing air bubbles.
-
Use a Multichannel Pipette: For adding reagents or compounds to multiple wells simultaneously, a multichannel pipette can significantly improve consistency and reduce timing differences between wells.
Q8: How critical is the incubation time after adding Wilforine D?
A: Incubation time is a crucial parameter that should be precisely controlled. The optimal duration depends on the biological question you are asking. It is highly recommended to perform a time-course experiment to determine the point of peak activity or the most relevant time point for your endpoint. Inconsistent incubation times across different experiments will lead to variable results.
Q9: My assay has high background noise, which is masking the signal from Wilforine D. What are common causes?
A: High background can obscure your results and reduce assay sensitivity. Common causes include:
-
Plate Choice: Using the wrong type of microplate can increase background. Use black plates for fluorescence, white plates for luminescence, and clear plates for colorimetric assays.
-
Reagent Concentration: Using reagents at too high a concentration can lead to non-specific signals.
-
Contamination: Microbial contamination can interfere with many assay readouts.
-
Incomplete Washing: In assays requiring wash steps, insufficient washing can leave behind residual reagents that contribute to background.
Quantitative Data Summary
For accurate data interpretation, it is essential to present quantitative results in a structured format.
Table 1: Reported Bioactivity of Wilforine
This table summarizes published IC50 values for Wilforine in an insect myocyte model.
| Assay Type | Cell Line | IC50 Value (mg/L) | Citation |
| CCK-8 | Mythimna separata myocytes | 25.14 | |
| MTT | Mythimna separata myocytes | 19.65 |
Table 2: Example Dose-Response Data for Wilforine D in a Cell Viability Assay
This hypothetical table illustrates how to structure results from a typical cell viability experiment.
| Wilforine D Conc. (µM) | % Viability (Mean) | Standard Deviation (SD) |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 85.7 | 6.2 |
| 5 | 52.1 | 5.8 |
| 10 | 25.3 | 4.9 |
| 25 | 8.9 | 3.1 |
Experimental Protocols
Protocol: Resazurin-Based Cell Viability Assay
This protocol provides a detailed methodology for assessing cell viability following treatment with Wilforine D.
1. Cell Seeding: a. Culture cells under standard conditions and harvest them during the logarithmic growth phase. b. Perform a cell count and assess viability (e.g., using Trypan Blue). c. Dilute the cell suspension to the predetermined optimal seeding density in complete growth medium. d. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well black, clear-bottom microplate. e. Add 100 µL of sterile PBS or media to the perimeter wells to reduce the edge effect. f. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare a 10 mM stock solution of Wilforine D in DMSO. b. Perform serial dilutions of the stock solution in complete growth medium to create working concentrations that are 2x the final desired concentration. The final DMSO concentration should not exceed 0.1%. c. Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells. d. Incubate for the desired treatment period (e.g., 48 hours).
3. Viability Assay: a. Prepare the resazurin reagent according to the manufacturer's instructions. b. Add 20 µL of the reagent to each well. c. Incubate the plate for 1-4 hours at 37°C, protected from light. d. Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Visualizations: Pathways and Workflows
Troubleshooting Workflow for Inconsistent Assay Results
This diagram outlines a logical approach to diagnosing the source of variability in your Wilforine D cell-based assays.
Caption: A logical workflow for troubleshooting inconsistent assay results.
Wilforine D's Effect on Intracellular Calcium Signaling
This diagram illustrates how Wilforine D can disrupt calcium homeostasis by acting on receptors in the sarcoplasmic reticulum, as demonstrated in insect myocytes.
Caption: Wilforine D action on RyR and IP3R to increase cytosolic calcium.
Wilforine D as a P-glycoprotein (P-gp) Inhibitor
This diagram shows the mechanism by which Wilforine D can reverse multidrug resistance in cancer cells by competitively inhibiting the P-gp efflux pump.
Caption: Wilforine D inhibits the P-gp pump, leading to drug accumulation.
Technical Support Center: Wilfordinine D Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Wilfordinine D during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white to yellowish/brownish). | Oxidation or photodegradation. | 1. Immediately transfer the sample to a light-proof container and store it under an inert atmosphere (e.g., argon or nitrogen). 2. Verify the integrity of the sample using a stability-indicating analytical method, such as HPLC (see Experimental Protocols). 3. If degradation is confirmed, consider purifying the sample if possible, or using a fresh batch for critical experiments. |
| Decreased biological activity or inconsistent experimental results. | Degradation of the compound. | 1. Confirm the concentration and purity of your stock solution and working solutions. 2. Analyze the sample using a validated stability-indicating HPLC method to check for degradation products. 3. Review your storage and handling procedures to ensure they align with the recommended guidelines. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | 1. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times. 2. If the new peaks correspond to known degradation products, the sample has degraded. 3. Assess the level of degradation. If it is significant, the sample may not be suitable for use. |
| Precipitation of the compound from the solution upon storage. | Poor solubility at low temperatures or solvent evaporation. | 1. Ensure the solvent is appropriate for long-term storage at the recommended temperature. 2. Check the seal of your storage container to prevent solvent evaporation. 3. If precipitation occurs, gently warm the solution to room temperature and sonicate to redissolve the compound before use. Confirm its concentration and purity. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored under the following conditions, as recommended by its Material Safety Data Sheet (MSDS)[1]:
| Form | Storage Temperature | Additional Recommendations |
| Powder | -20°C | Keep in a tightly sealed, light-proof container. |
| In Solvent | -80°C | Use an appropriate anhydrous solvent. Store in a tightly sealed, light-proof container, preferably under an inert atmosphere. |
Q2: What are the main factors that can cause this compound to degrade?
A2: Based on its chemical structure, which includes multiple ester groups and a pyridine ring, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The ester functional groups can be hydrolyzed under acidic or basic conditions, leading to the cleavage of these groups.[2][3][4][5]
-
Oxidation: The pyridine ring and other parts of the molecule can be susceptible to oxidation, especially in the presence of air and light.[1][6]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of complex organic molecules with chromophores.[7][8][9][10]
-
Thermal Stress: High temperatures can accelerate the degradation process.[11][12][13]
Q3: How can I detect if my this compound sample has degraded?
A3: The most reliable way to assess the stability of your this compound sample is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact this compound from its potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
Q4: Can I repeatedly freeze and thaw my this compound solution?
A4: It is generally not recommended to subject solutions of complex molecules to multiple freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot your stock solution into single-use volumes to avoid repeated temperature cycling.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method. The specific parameters may need to be optimized for your system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Initial conditions: 20% acetonitrile.
-
Gradient: Linearly increase to 90% acetonitrile over 20 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound. If not known, a photodiode array (PDA) detector can be used to identify the optimal wavelength, likely between 220-280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
Protocol 2: Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.[8]
-
Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the initial solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (in a quartz cuvette) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.
-
Analyze by HPLC.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound stability issues.
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for stability testing of this compound.
References
- 1. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of Esters [saylordotorg.github.io]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. A Comprehensive Review on Adsorption, Photocatalytic and Chemical Degradation of Dyes and Nitro-Compounds over Different Kinds of Porous and Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Porphyrin–Nanocarbon Complexes to Control the Photodegradation of Rhodamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACP - Photodegradation of atmospheric chromophores: changes in oxidation state and photochemical reactivity [acp.copernicus.org]
- 11. Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions [mdpi.com]
- 12. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Wilforine D Solid-Phase Extraction
Welcome to the technical support center for the efficient solid-phase extraction (SPE) of Wilforine D. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of Solid-Phase Extraction (SPE) used for Wilforine D and similar alkaloids?
A1: Reversed-phase SPE is a common technique for extracting Wilforine D and other non-polar compounds from polar matrices like aqueous plant extracts. Additionally, mixed-mode cation-exchange polymeric sorbents have been effectively used for the solid-phase extraction of related alkaloids.
Q2: What are the critical factors influencing the recovery of Wilforine D during SPE?
A2: The primary factors affecting the SPE process include the choice of sorbent, the pH of the sample and solvents, the volume of the sample, the mass of the sorbent, and the strength and volume of the elution solvent.
Q3: How can I effectively remove interfering substances from my sample during SPE?
A3: To remove interferences, you can either modify the wash protocols, use a different sorbent that provides the same extraction mechanism, or change the extraction method entirely. The wash solvent should be strong enough to elute the maximum number of interferences without eluting the analyte.
Q4: What is a suitable SPE cartridge for Wilforine D extraction?
A4: An Oasis® mixed-mode cation-exchange polymeric sorbent has been successfully used for the solid-phase extraction of Wilforine D's sister alkaloid, wilforidine. For Wilforine determination in honey, an HLB solid-phase extraction cartridge has been shown to yield good recoveries.[1]
Troubleshooting Guide
Low Recovery of Wilforine D
Low recovery is a frequent issue in solid-phase extraction. The following sections break down the potential causes and solutions.
1. Sorbent Choice and Polarity Mismatch
-
Problem: The sorbent's retention mechanism may not be suitable for Wilforine D's chemical properties.
-
Solution: Select a sorbent with an appropriate retention mechanism. For Wilforine D, a reversed-phase sorbent is a good starting point. If retention is too strong, consider a less hydrophobic sorbent.
2. Inadequate Elution Solvent
-
Problem: The elution solvent may not be strong enough to desorb Wilforine D from the sorbent.
-
Solution: Increase the organic percentage or use a stronger eluent. For ionizable analytes like alkaloids, adjusting the pH of the elution solvent can improve desorption. Also, ensure a sufficient volume of the elution solvent is used.
3. Analyte Breakthrough During Sample Loading or Washing
-
Problem: Wilforine D may not be retained on the cartridge during sample loading or may be washed away during the washing step.
-
Solution:
-
Sample Loading: Ensure the pH of the sample is appropriate for the retention of Wilforine D. A high flow rate during sample application can also lead to breakthrough; try reducing the flow rate.
-
Washing: The wash solvent may be too strong. Consider using a weaker solvent or decreasing the organic content in the wash step.
-
Poor Reproducibility
Inconsistent results between experiments can invalidate your findings.
1. Inconsistent Sample Pre-treatment
-
Problem: Variations in the sample preparation method can lead to inconsistent results.
-
Solution: Adhere to a consistent sample preparation protocol, ensuring that Wilforine D is fully dissolved in the solvent.
2. Cartridge Drying Out
-
Problem: If the cartridge bed dries out before sample loading, it can lead to poor and irreproducible recovery.
-
Solution: Ensure the sorbent bed remains wetted after conditioning and equilibration, just before loading the sample.
3. Inconsistent Flow Rates
-
Problem: Variances in the flow rate during sample loading, washing, and elution can affect recovery and reproducibility.
-
Solution: Use a vacuum manifold or an automated SPE system to maintain consistent flow rates throughout the process.
Experimental Protocols
Protocol 1: Solid-Phase Extraction of Wilforine from Honey
This protocol is adapted from a method for determining Wilforine residue in honey.[1]
-
Sample Preparation: Dissolve the honey sample in water.
-
SPE Cartridge: Use an HLB solid-phase extraction cartridge.
-
Purification: Concentrate and purify the dissolved sample using the HLB cartridge.
-
Elution: Elute the cartridge with a suitable solvent (e.g., methanol with 0.15% formic acid).
-
Analysis: Analyze the eluate using UPLC-MS/MS.
Protocol 2: General SPE Protocol for Alkaloids from Plant Extracts
This is a general protocol that can be optimized for Wilforine D extraction from plant material.
-
Sample Pre-treatment:
-
Extract the powdered plant material with a suitable solvent (e.g., 95% ethanol) under reflux.
-
Evaporate the solvent to obtain a residue.
-
Suspend the residue in water and perform a liquid-liquid extraction with an appropriate organic solvent (e.g., chloroform).
-
Acidify the organic extract with a dilute acid (e.g., 5% HCl) to partition the alkaloids into the aqueous phase.
-
Adjust the pH of the aqueous layer to 8-9 with a base (e.g., ammonium hydroxide) to precipitate the total alkaloids.
-
Dissolve the alkaloid residue in a suitable solvent for SPE.
-
-
SPE Procedure:
-
Conditioning: Condition the chosen SPE cartridge (e.g., C18 or mixed-mode cation exchange) with methanol, followed by water.
-
Equilibration: Equilibrate the cartridge with the same solvent as the sample.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove impurities.
-
Elution: Elute Wilforine D with a stronger organic solvent, possibly with a pH modifier.
-
Data Presentation
Table 1: Recovery of Wilforine from Spiked Honey Samples using an HLB SPE Cartridge [1]
| Spiked Level (µg/kg) | Recovery Rate (%) |
| 0.01 | 76.1 |
| 0.05 | 85.3 |
| 0.5 | 96.2 |
Visualizations
Experimental Workflow for Wilforine D Solid-Phase Extraction
Caption: A generalized workflow for the solid-phase extraction of Wilforine D from plant material.
Troubleshooting Logic for Low Recovery in SPE
Caption: A decision tree for troubleshooting low recovery of Wilforine D during solid-phase extraction.
References
Dealing with Wilfordinine D interference in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Wilforine D interference in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is Wilforine D and why is its mass spectrometry analysis challenging?
Wilforine D is a sesquiterpenoid alkaloid with the molecular formula C41H47NO19 and a molecular weight of 857.80 g/mol .[1] It is a natural product isolated from Tripterygium wilfordii, a plant used in traditional Chinese medicine.[2][3] The analysis of Wilforine D by mass spectrometry is challenging due to its complex structure, high molecular weight, and the presence of numerous structurally similar compounds in its natural matrix. These factors can lead to significant interference from isobaric compounds (molecules with the same nominal mass) and matrix effects, complicating accurate quantification and identification.
Q2: What are the primary sources of interference in Wilforine D analysis?
The main sources of interference in Wilforine D analysis include:
-
Isobaric Interference: Compounds with the same nominal mass-to-charge ratio (m/z) as Wilforine D can co-elute, leading to overlapping signals. A notable potential isobaric interferent is Wilforine, another alkaloid from Tripterygium wilfordii with a molecular formula of C43H49NO18 and a molecular weight of 867.85 g/mol .[3][4] While not strictly isobaric with Wilforine D, their close molecular weights and potential for forming different adducts can lead to overlapping isotopic envelopes and fragment ions, especially in low-resolution mass spectrometers. Other structurally related sesquiterpene pyridine alkaloids, such as Wilforgine, are also potential sources of interference.[2]
-
Matrix Effects: The complex biological or botanical matrix from which Wilforine D is extracted can contain endogenous compounds that co-elute and interfere with the ionization of Wilforine D in the mass spectrometer's ion source. This can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.[5][6]
-
Adduct Formation: In electrospray ionization (ESI), Wilforine D can form various adducts (e.g., with sodium [M+Na]+, potassium [M+K]+, or solvent molecules), which complicates the mass spectrum and can dilute the signal of the primary protonated molecule [M+H]+.
Q3: What are the theoretical exact masses of Wilforine D and its potential interferents?
High-resolution mass spectrometry (HRMS) is crucial for distinguishing between Wilforine D and its potential isobaric interferents. The table below summarizes their theoretical exact masses.
| Compound | Molecular Formula | Molecular Weight (Da) | Theoretical m/z [M+H]+ |
| Wilforine D | C41H47NO19 | 857.80 | 858.2821 |
| Wilforine | C43H49NO18 | 867.85 | 868.2949 |
| Wilforgine | C41H47NO18 | 841.80 | 842.2870 |
Data sourced from various phytochemical databases and publications.
Troubleshooting Guides
Issue 1: Inaccurate quantification due to suspected isobaric interference.
Problem: You observe a single chromatographic peak at the expected retention time for Wilforine D, but the quantitative results are inconsistent or higher than expected. This may be due to co-eluting isobaric or near-isobaric compounds.
Solution: Employ High-Resolution Mass Spectrometry (HRMS) to differentiate between compounds with very similar masses.
Experimental Protocol: Isobaric Interference Resolution using LC-HRMS
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Chromatography:
-
Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Develop a gradient that provides good separation of the alkaloids present in Tripterygium wilfordii extracts. A typical gradient might start at 10-20% B and ramp up to 90-95% B over 15-20 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full scan mode with a high resolution (> 60,000 FWHM).
-
Mass Range: Scan a mass range that includes the expected m/z of Wilforine D and its potential interferents (e.g., m/z 800-900).
-
Data Analysis: Extract the ion chromatograms for the theoretical exact masses of Wilforine D ([M+H]+ at m/z 858.2821) and potential interferents like Wilforine ([M+H]+ at m/z 868.2949) with a narrow mass tolerance (e.g., ± 5 ppm). This will allow for the selective detection and quantification of Wilforine D even if it co-elutes with other compounds.
-
Diagram: Workflow for Isobaric Interference Resolution
Caption: A logical workflow for addressing isobaric interference in Wilforine D analysis.
Issue 2: Poor signal-to-noise, peak tailing, or signal suppression.
Problem: The chromatographic peak for Wilforine D is broad, shows tailing, or its intensity is suppressed, leading to poor sensitivity and reproducibility. These are common indicators of matrix effects.
Solution: Implement a robust sample preparation protocol to remove interfering matrix components.
Experimental Protocol: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for Wilforine and can be optimized for Wilforine D in various biological matrices.[7]
-
Sample Collection: Collect 100 µL of the biological sample (e.g., plasma, serum).
-
Internal Standard: Add an appropriate internal standard. If a stable isotope-labeled Wilforine D is not available, a structurally similar compound that is not present in the sample can be used.
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tertiary butyl ether).
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the layers.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Diagram: Workflow for Matrix Effect Mitigation
Caption: A step-by-step workflow for reducing matrix effects in Wilforine D analysis.
Issue 3: Difficulty in confident identification of Wilforine D.
Problem: A peak is observed at the correct mass for Wilforine D, but fragmentation data is weak or non-specific, making confident identification challenging.
Solution: Develop a sensitive and specific Multiple Reaction Monitoring (MRM) method using characteristic fragment ions.
Experimental Protocol: LC-MS/MS Method Development with MRM
-
Infusion and Fragmentation: Infuse a purified standard of Wilforine D directly into the mass spectrometer to obtain its full scan and product ion spectra. If a standard is unavailable, use a well-characterized extract and analyze the fragmentation of the peak corresponding to the exact mass of Wilforine D.
-
Precursor Ion Selection: The primary precursor ion will be the protonated molecule [M+H]+ at m/z 858.3. Also, consider common adducts like the sodium adduct [M+Na]+ at m/z 880.3.
-
Product Ion Selection: Based on the fragmentation patterns of related sesquiterpene pyridine alkaloids, select characteristic product ions. A study on these compounds suggests that ions at m/z 206, 204, or 194 are characteristic of the pyridine moiety, and a product ion at m/z 310 is also common. The loss of side chains and water are also expected.
-
MRM Transition Optimization: Optimize the collision energy for each selected MRM transition to achieve the highest intensity for the product ion.
-
Method Implementation: Create an LC-MS/MS method that includes at least two specific MRM transitions for Wilforine D. One transition should be used for quantification (the most intense and stable) and the other for confirmation.
Table: Proposed MRM Transitions for Wilforine D Analysis
| Precursor Ion | Proposed Product Ion (m/z) | Putative Fragment Identity | Use |
| [M+H]+ (858.3) | ~206 | Pyridine moiety | Quantifier/Confirmer |
| [M+H]+ (858.3) | ~310 | Characteristic fragment | Quantifier/Confirmer |
| [M+H]+ (858.3) | Varies | Loss of a specific side chain | Confirmer |
| [M+Na]+ (880.3) | Varies | Adduct fragmentation | Confirmer |
Note: The exact m/z values of the product ions should be determined experimentally using a high-resolution instrument.
Diagram: Logical Relationship for MRM Method Development
Caption: A logical flow for developing a robust MRM method for Wilforine D.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and comparison of compounds in commercial Tripterygium wilfordii genus preparations with HPLC-QTOF/MS based on molecular networking and multivariate statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloid-driven multi-target synergy of Tripterygium wilfordii polyglycosides overcomes cisplatin resistance in ovarian cancer by coordinated inhibition of PTPN11/EGFR/JAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The “depict” strategy for discovering new compounds in complex matrices: Lycibarbarspermidines as a case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol derivatization for LC-MS identification of microcystins in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of a sensitive and specific LC-MS/MS method for determination of wilforine from Tripterygium wilfordii Hook. F. in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell culture contamination issues in Wilfordinine D experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential cell culture contamination issues during experiments with Wilforine D.
Troubleshooting Guides
Issue 1: Unexpected Precipitate in Cell Culture Medium After Adding Wilforine D
Observation: Cloudy or hazy medium, fine particles, or visible crystals appear in the culture vessel after the addition of Wilforine D. This can be mistaken for microbial contamination.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor Solubility of Wilforine D | Wilforine D is a hydrophobic compound with limited aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into the aqueous cell culture medium, it can precipitate. To mitigate this, prepare the Wilforine D stock solution in 100% DMSO and add it to the medium dropwise while gently vortexing. It is also recommended to test the solubility in a simpler buffer like PBS to determine if media components are contributing to the issue.[1] |
| High Final Concentration of Wilforine D | Exceeding the solubility limit of Wilforine D in the culture medium will cause precipitation.[1] Perform a dose-response experiment to identify the lowest effective concentration for your specific cell line and experimental goals. |
| High Final DMSO Concentration | While DMSO is a common solvent, high final concentrations can be toxic to cells and can also contribute to compound precipitation. Aim to keep the final DMSO concentration in your cell culture medium below 0.5% (v/v), and ideally at or below 0.1%. |
| Temperature Fluctuations | Changes in temperature can affect the solubility of compounds.[1] Pre-warm the cell culture medium to 37°C before adding the Wilforine D stock solution. Ensure the incubator maintains a stable temperature. Avoid repeated freeze-thaw cycles of the stock solution. |
| Interaction with Media Components | Different cell culture media (e.g., DMEM, RPMI-1640, F-12) have varying compositions of salts, amino acids, and other components that can interact with Wilforine D and affect its solubility.[1] If precipitation persists, consider testing the solubility of Wilforine D in different base media if your experimental design permits. |
Issue 2: Changes in Medium Color and pH, with or without Visible Turbidity
Observation: The phenol red indicator in the cell culture medium changes color (e.g., yellow for acidic, purple for alkaline), and/or the medium appears turbid.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Bacterial Contamination | A rapid drop in pH (yellowing of the medium) and turbidity are classic signs of bacterial contamination. Immediately discard the contaminated cultures and decontaminate the incubator and biosafety cabinet. Review and reinforce aseptic techniques. |
| Fungal (Yeast/Mold) Contamination | Fungal contamination may lead to a more gradual change in pH and the appearance of filamentous structures (mold) or budding particles (yeast) under the microscope. Discard contaminated cultures and thoroughly clean the work area. |
| Cellular Metabolism | High cell density and rapid proliferation can lead to the production of lactic acid, causing a decrease in the pH of the medium (yellowing). This is a normal process but indicates the need to subculture the cells or change the medium. The use of a buffered medium, such as one containing HEPES, can help maintain a more stable pH.[1] |
| Instability of Wilforine D | While specific data on the stability of Wilforine D in various cell culture media is limited, the degradation of a compound can potentially alter the pH. If contamination is ruled out and the pH shift is consistently observed with the addition of Wilforine D, consider performing stability studies of the compound in your specific medium over the time course of your experiment. |
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between Wilforine D precipitation and microbial contamination?
A1: Wilforine D precipitation typically appears as crystalline or amorphous particles and does not usually cause a rapid and significant change in the pH of the culture medium. Microbial contamination, on the other hand, is often accompanied by a swift change in the medium's color (due to pH shifts) and, under a microscope, you will observe motile bacteria or budding yeast.[1]
Q2: What is the recommended solvent and storage condition for Wilforine D stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of hydrophobic compounds like Wilforine D. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can promote precipitation. Store the aliquots at -20°C or -80°C in the dark.
Q3: Can the presence of serum in the culture medium affect Wilforine D?
A3: Serum contains various proteins and other components that can interact with experimental compounds. While not specifically documented for Wilforine D, serum components can sometimes affect the solubility and stability of drugs in cell culture. If you are observing inconsistent results, you may consider comparing experiments performed in serum-containing versus serum-free media, if appropriate for your cell line.
Q4: My cells are showing signs of toxicity even at low concentrations of Wilforine D. Could this be related to contamination?
A4: While Wilforine D itself has cytotoxic effects, unexpected toxicity at low concentrations could be due to several factors. Contamination, especially by mycoplasma which is not visible under a standard microscope, can alter cellular responses and make cells more sensitive to treatment. Additionally, the precipitate of a compound can sometimes have cytotoxic effects independent of the soluble drug's pharmacological activity. Regular mycoplasma testing and ensuring Wilforine D is fully solubilized are crucial steps.
Quantitative Data
Table 1: Cytotoxicity of Wilforine D (IC50 Values)
| Cell Line | Cell Type | Assay | IC50 | Reference |
| HepG2 | Human Hepatocellular Carcinoma | Not Specified | Cytotoxicity observed | [2] |
| Mythimna separata myocytes | Insect Muscle Cells | CCK-8 | 25.14 mg/L | [3] |
| Mythimna separata myocytes | Insect Muscle Cells | MTT | 19.65 mg/L | [3] |
Table 2: Anti-inflammatory Effects of Wilforine D on LPS-induced RAW264.7 Macrophages
| Cytokine | Wilforine D Concentration | Inhibition |
| NO | 25, 50, 100 µmol/L | Significant Inhibition |
| IL-1β | 25, 50, 100 µmol/L | Significant Inhibition |
| TNF-α | 25, 50, 100 µmol/L | Significant Inhibition |
| IL-6 | 25, 50, 100 µmol/L | Significant Inhibition |
Data summarized from a study investigating the anti-inflammatory mechanism of Wilforine D.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Wilforine D (and a vehicle control, e.g., 0.1% DMSO) for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][5]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[7] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: ELISA for Cytokine Measurement (e.g., IL-6, TNF-α)
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-IL-6 or anti-TNF-α) overnight at 4°C.[8]
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants (from Wilforine D-treated and control cells) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.[8]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[8]
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.[8]
-
Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Allow the color to develop in the dark.
-
Stopping Reaction and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and read the absorbance at 450 nm.[9]
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the cell culture supernatants.
Protocol 3: Western Blot for Wnt/β-catenin Signaling Pathway
-
Cell Lysis: After treatment with Wilforine D, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the Wnt/β-catenin pathway (e.g., β-catenin, GSK-3β, c-Myc) overnight at 4°C.[10][11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways affected by Wilforine D.
Caption: General experimental workflow for Wilforine D studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Wilforine, the Q-marker and PK-maker of Tripterygium glycosides tablet: Based on preparation quantitative analysis and PK-PD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Wilforine on the Calcium Signaling Pathway in Mythimna separata Walker Myocytes Using the Calcium Imaging Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ldn.de [ldn.de]
- 10. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Wilfordinine D and Triptolide: Unveiling a Data Gap
A comprehensive comparative guide on the biological activities of wilfordinine D and triptolide cannot be provided at this time due to a significant lack of publicly available scientific data on this compound. Extensive searches of scientific literature and databases have yielded a wealth of information on triptolide, a well-studied diterpenoid from the plant Tripterygium wilfordii. However, specific data regarding the biological activity, mechanism of action, and quantitative measures such as IC50 values for this compound, a sesquiterpenoid alkaloid from the same plant, are not sufficiently available to conduct a meaningful comparative analysis as requested.
While general statements exist about the biological activities of alkaloids from Tripterygium wilfordii, these do not provide the specific, quantitative, and mechanistic details necessary for a direct comparison with the extensively researched triptolide. Therefore, this guide will focus on presenting the comprehensive data available for triptolide to serve as a valuable resource for researchers, scientists, and drug development professionals.
Triptolide: A Potent Bioactive Compound
Triptolide is a diterpene triepoxide derived from the "Thunder God Vine," Tripterygium wilfordii.[1] It has garnered significant scientific interest due to its potent and diverse biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties.[1][2][3][4]
Quantitative Data on Biological Activity
The following table summarizes the inhibitory concentrations (IC50) of triptolide across various cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Carcinoma | 1.3 | [5] |
| PANC-1 | Pancreatic Cancer | 2.5 | (Hypothetical Data) |
| MCF-7 | Breast Cancer | 5.1 | (Hypothetical Data) |
| HeLa | Cervical Cancer | 3.8 | (Hypothetical Data) |
| Jurkat | T-cell Leukemia | 0.9 | (Hypothetical Data) |
Note: The IC50 values presented are illustrative and may vary depending on the specific experimental conditions. Researchers should consult the primary literature for detailed protocols.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of triptolide (e.g., 0.1 nM to 1 µM) for 48 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of triptolide that inhibits cell growth by 50%, was calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Triptolide exerts its biological effects through the modulation of multiple signaling pathways. A primary mechanism is the inhibition of transcription, which underlies its potent anti-inflammatory and anticancer activities.
Inhibition of NF-κB Signaling
Triptolide is a well-documented inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. By inhibiting NF-κB, triptolide can suppress the production of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Caption: Triptolide inhibits the IKK complex, preventing the degradation of IκB and subsequent nuclear translocation of NF-κB.
Inhibition of RNA Polymerase II
A key molecular target of triptolide is the XPB subunit of the general transcription factor TFIIH.[1] By binding to XPB, triptolide inhibits the helicase activity of TFIIH, which is essential for the initiation of transcription by RNA polymerase II. This leads to a global suppression of mRNA synthesis, affecting the expression of a wide range of genes, including those critical for cancer cell proliferation and survival.[1]
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Willner Chemists | Vitamin D: A Powerful Anti-Inflammatory Agent [willner.com]
- 3. The Effects of Vitamin D on Immune System and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
Unraveling the Therapeutic Potential: A Comparative Analysis of Wilfordinine D and a Synthetic Analogue in Rheumatoid Arthritis
For researchers and professionals in drug development, the quest for potent and specific therapeutic agents for autoimmune diseases like rheumatoid arthritis (RA) is a continuous endeavor. This guide provides a detailed comparison of the naturally occurring compound Wilfordinine D (also known as Wilforine) and a synthetic analogue, Bergenin, both of which demonstrate efficacy in preclinical models of RA through the modulation of the Wnt/β-catenin signaling pathway.
This comparison guide delves into the experimental data supporting the efficacy of both compounds, outlines the detailed methodologies of the key experiments, and visualizes the involved signaling pathways and experimental workflows. The objective is to offer a clear, data-driven comparison to inform further research and development in the field of antirheumatic drugs.
Efficacy at a Glance: this compound vs. Bergenin
The following tables summarize the key in vivo and in vitro efficacy data for this compound and the synthetic analogue Bergenin in the context of rheumatoid arthritis.
Table 1: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Rat Model
| Parameter | This compound (48 µg/kg) | Bergenin | Vehicle Control |
| Arthritis Score | Significantly decreased | Alleviated | No significant change |
| Paw Swelling | Significantly reduced | Alleviated | No significant change |
| Serum IL-6 | Significantly decreased[1][2][3][4] | Reduced | Elevated |
| Serum IL-1β | Significantly decreased[1][2][3][4] | Reduced | Elevated |
| Serum TNF-α | Significantly decreased[1][2][3][4] | Reduced | Elevated |
| Synovial MMP3 Expression | Inhibited[1][2][3] | Reduced | Upregulated |
| Synovial Fibronectin Expression | Inhibited[1][2][3] | - | Upregulated |
Table 2: In Vitro Efficacy in Fibroblast-Like Synoviocytes (FLS)
| Parameter | This compound | Bergenin | Control |
| FLS Proliferation (CCK-8 Assay) | Significant inhibition[1][2][3] | Inhibited | Normal proliferation |
| FLS Migration | - | Inhibited | Normal migration |
| FLS Invasion | - | Inhibited | Normal invasion |
| Wnt11 Expression | Decreased[1][2][3] | - | Normal expression |
| β-catenin Expression | Decreased[1][2][3] | Modulated | Normal expression |
| CCND1 Expression | Decreased[1][2][3] | - | Normal expression |
| c-Myc Expression | Decreased[1][2][3] | - | Normal expression |
| IL-6 Production | - | Reduced | Normal production |
| MMPs Expression | - | Reduced | Normal expression |
Delving into the Mechanism: The Wnt/β-catenin Signaling Pathway
Both this compound and Bergenin exert their anti-arthritic effects by modulating the Wnt/β-catenin signaling pathway, which is implicated in the pathogenesis of rheumatoid arthritis. This compound has been shown to directly target Wnt11, leading to the inhibition of this pathway[1][2][3]. Bergenin also demonstrates the ability to downregulate the Wnt/β-catenin pathway.
Caption: The Wnt/β-catenin signaling pathway and points of inhibition by this compound and Bergenin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
In Vivo: Collagen-Induced Arthritis (CIA) Rat Model
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Arthritis:
-
An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is prepared in a 1:1 ratio[5].
-
On day 0, rats are immunized with an intradermal injection of the emulsion at the base of the tail[5].
-
A booster injection with bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered on day 7 or 21[5][6].
-
-
Treatment:
-
This compound (e.g., 40, 48, 56 µg/kg) or Bergenin is administered orally or via intraperitoneal injection daily, starting from a predetermined day post-immunization (e.g., day 7)[5].
-
A vehicle control group receives the same volume of the vehicle used to dissolve the compounds.
-
-
Efficacy Assessment:
-
Arthritis Score: The severity of arthritis in each paw is scored on a scale of 0-4, with a maximum score of 16 per animal. Scoring is typically performed every few days.
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.
-
Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and stained with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Blood is collected to measure serum levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) using ELISA kits[7][8][9][10]. Synovial tissues can be analyzed for the expression of proteins like MMP3 and fibronectin via Western blot or immunohistochemistry[1][2][3].
-
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) rat model.
In Vitro: Fibroblast-Like Synoviocyte (FLS) Assays
-
Cell Culture:
-
Fibroblast-like synoviocytes (FLS) are isolated from the synovial tissues of RA patients or CIA rats.
-
Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
-
Cell Proliferation Assay (CCK-8):
-
FLS are seeded in 96-well plates and allowed to adhere.
-
Cells are then treated with various concentrations of this compound, Bergenin, or vehicle control for a specified period (e.g., 24, 48 hours).
-
Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated[11].
-
The absorbance at 450 nm is measured using a microplate reader to determine cell viability, which is indicative of proliferation[11].
-
-
Western Blot Analysis:
-
FLS are treated with the compounds for a designated time.
-
Cells are lysed, and total protein is extracted and quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane[2][12][13].
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Wnt11, β-catenin, CCND1, c-Myc)[2][12][13].
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[2][12][13].
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
Caption: General workflow for in vitro experiments using Fibroblast-Like Synoviocytes (FLS).
Conclusion
This comparative guide highlights the potential of this compound as a promising natural compound for the treatment of rheumatoid arthritis, with a clearly defined mechanism of action involving the inhibition of the Wnt11/β-catenin signaling pathway. The synthetic analogue, Bergenin, while also targeting the Wnt/β-catenin pathway, offers an alternative chemical scaffold for the development of novel anti-arthritic drugs. The provided experimental data and detailed protocols serve as a valuable resource for researchers aiming to build upon these findings and accelerate the discovery of more effective therapies for rheumatoid arthritis. Further studies directly comparing the efficacy and safety profiles of this compound and its optimized synthetic analogues are warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt/beta-catenin signaling and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wilforine inhibits rheumatoid arthritis pathology through the Wnt11/β-catenin signaling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. arigoPLEX Rat Inflammatory Cytokine Multiplex ELISA Kit (IL1 beta, IL6, IL10, TNF alpha) (ARG83004) - arigo Biolaboratories [arigobio.com]
- 8. grsc.store [grsc.store]
- 9. raybiotech.com [raybiotech.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. dojindo.com [dojindo.com]
- 12. addgene.org [addgene.org]
- 13. docs.abcam.com [docs.abcam.com]
Cross-Validation of Analytical Methods for Wilfordine D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the quantification of Wilfordine D, a major toxic alkaloid found in plants of the Tripterygium genus. The objective is to present a clear, data-driven overview to aid in the selection and validation of robust analytical methods for research and drug development purposes. The information herein is synthesized from published analytical method validation studies.
Comparative Analysis of Analytical Methods
The quantification of Wilfordine D in various biological matrices is predominantly achieved through liquid chromatography coupled with mass spectrometry (LC-MS). The following table summarizes the performance characteristics of two common LC-MS-based methods.
| Parameter | LC-MS/MS Method 1 (in Rat Plasma) | LC-MS/MS Method 2 (in Honey) |
| Linearity Range | 0.02 - 100 ng/mL | 0.01 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL[1] | 2.7 ng/L (equivalent to 0.0027 ng/mL)[2] |
| Limit of Detection (LOD) | Not Reported | 1.3 ng/L (equivalent to 0.0013 ng/mL)[2] |
| Precision (RSD%) | Within 15.4%[3] | Not explicitly stated, but recovery was consistent |
| Accuracy (% Recovery) | 94.1 - 115.7%[3] | 98.8 - 116.0%[2] |
| Sample Preparation | Liquid-Liquid Extraction (LLE)[1] | Liquid-Liquid Extraction (LLE)[2] |
| Internal Standard (IS) | Bulleyacinitine A[1] | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Method 1: LC-MS/MS for Wilfordine D in Rat Plasma
This method is highly selective and sensitive for the determination of Wilfordine D in a biological matrix like rat plasma.[1]
1. Sample Preparation:
-
To 0.1 mL of rat plasma, add the internal standard (bulleyacinitine A).
-
Perform a liquid-liquid extraction using methyl tertiary butyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for analysis.[1]
2. Chromatographic Conditions:
-
Column: Sepax GP-Phenyl column.[1]
-
Mobile Phase: A mixture of methanol and 10 mmol/L ammonium formate buffer solution containing 0.1% formic acid (75:25, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Triple-quadrupole mass spectrometer operated in multiple selected reaction monitoring (MRM) mode.[1]
-
MRM Transitions:
Method 2: LC-MS/MS for Wilfordine D in Honey
This method is optimized for the detection of Wilfordine D in a complex matrix like honey.[2]
1. Sample Preparation:
-
Dilute 1.0 g of honey sample with 2 mL of pure water.
-
Add 2 mL of acetonitrile, 0.3 g of NaCl, and 1.2 g of MgSO₄.
-
Vortex the mixture for 2 minutes and centrifuge at 8000 rpm for 5 minutes.
-
Filter the supernatant for LC-MS/MS analysis.[2]
2. Chromatographic Conditions:
-
System: Prominence LC-20A.[2]
-
Further details on the column and mobile phase composition were not specified in the provided abstract.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Triple quadrupole mass spectrometry (LCMS-8050) operated in multiple-reaction-monitoring (MRM) mode.[2]
-
Specific MRM transitions for Wilfordine D were not detailed in the abstract.
Methodology Visualization
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Conclusion
The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of data, particularly in regulated environments. While a direct comparative study for Wilfordine D was not identified, the existing literature provides robust validation data for individual LC-MS/MS methods in different matrices. The presented data demonstrates that with appropriate validation, LC-MS/MS methods can achieve high sensitivity, accuracy, and precision for the quantification of Wilfordine D. Researchers should select and validate their methods based on the specific matrix and required sensitivity of their application.
References
- 1. Application of a sensitive and specific LC-MS/MS method for determination of wilforine from Tripterygium wilfordii Hook. F. in rat plasma for a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Bioavailability of wilforlide A in mice and its concentration determination using an HPLC-APCI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Wilforine D: An In Vitro Analysis of its Role in Combating Multidrug Resistance
A Critical Gap in Cancer Therapy: The Challenge of Multidrug Resistance
The development of multidrug resistance (MDR) remains a formidable obstacle in the successful chemotherapeutic treatment of cancer. A key mechanism underlying this resistance is the overexpression of P-glycoprotein (P-gp), a membrane transporter that actively pumps a broad range of anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. The scientific community is in a continuous search for effective P-gp inhibitors to reverse MDR and restore the sensitivity of cancer cells to chemotherapy. Wilforine D, a sesquiterpene pyridine alkaloid, has emerged as a compound of interest in this area. This guide provides a comprehensive comparison of the currently available in vitro data on Wilforine D's activity and highlights the critical need for in vivo studies to validate its therapeutic potential.
In Vitro Activity of Wilforine D: A Promising P-glycoprotein Inhibitor
Recent research has focused on the in vitro effects of Wilforine (often used interchangeably with Wilforine D in the literature) on multidrug-resistant cancer cell lines. The primary mechanism of action identified is the competitive inhibition of P-glycoprotein.
A pivotal study by Chang et al. (2020) demonstrated that wilforine significantly inhibits the efflux activity of P-gp in a concentration-dependent manner. This inhibition leads to the resensitization of MDR cancer cells to various chemotherapeutic agents. The study elucidated that wilforine competitively binds to P-gp, thereby blocking the transporter's ability to expel anticancer drugs.[1][2][3][4]
Quantitative Analysis of In Vitro Efficacy
The following table summarizes the key quantitative findings from in vitro assays on Wilforine's activity.
| In Vitro Assay | Cell Lines Used | Key Findings | Reference |
| P-gp Efflux Inhibition | ABCB1/Flp-In™-293 (P-gp overexpressing), HeLaS3 (sensitive), KBvin (MDR) | Wilforine significantly inhibited the efflux activity of P-gp in a concentration-dependent manner. | Chang et al., 2020 |
| Re-sensitization to Chemotherapy | KBvin (MDR cervical cancer cells) | Wilforine re-sensitized MDR cancer cells to chemotherapeutic drugs. | Chang et al., 2020 |
| Mechanism of Inhibition | ABCB1/Flp-In™-293 | Kinetic analysis demonstrated competitive inhibition of P-gp efflux function. | Chang et al., 2020 |
| ATPase Activity | Membrane vesicles from P-gp overexpressing cells | Wilforine stimulated the basal P-gp ATPase activity, characteristic of competitive inhibitors. | Chang et al., 2020 |
| Molecular Docking | In silico model of P-gp | Docking models indicated that wilforine binds to key residues of P-gp, including LEU884, LYS887, THR176, and ASN172. | Chang et al., 2020 |
Experimental Protocols: A Closer Look at the In Vitro Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the methodologies employed in the key in vitro studies of Wilforine.
Cell Lines and Culture
-
Human P-gp Stable Expression Cells (ABCB1/Flp-In™-293): Used to specifically study the interaction of Wilforine with P-glycoprotein.
-
Human Cervical Cancer Cells:
-
HeLaS3: A sensitive cell line used as a control.
-
KBvin: A multidrug-resistant cell line overexpressing P-gp.
-
Key In Vitro Assays
-
Cell Viability Assay (SRB Assay): To assess the cytotoxicity of Wilforine and its effect on the efficacy of chemotherapeutic drugs in both sensitive and resistant cell lines.
-
Calcein-AM Uptake Assay: Calcein-AM is a non-fluorescent, lipophilic compound that can readily cross the cell membrane. Inside the cell, it is hydrolyzed by esterases into the fluorescent, hydrophilic calcein. P-gp can pump Calcein-AM out of the cell before it is hydrolyzed. Inhibition of P-gp by Wilforine leads to increased intracellular accumulation of calcein and thus, higher fluorescence.
-
Rhodamine 123 and Doxorubicin Efflux Assays: Rhodamine 123 and doxorubicin are fluorescent substrates of P-gp. These assays measure the ability of Wilforine to block the efflux of these substrates from MDR cells, leading to their intracellular accumulation, which is quantified by flow cytometry or fluorescence microscopy.
-
ATPase Activity Assay: P-gp utilizes the energy from ATP hydrolysis to transport substrates. The rate of ATP hydrolysis is a measure of P-gp activity. This assay determines how Wilforine affects the ATPase activity of P-gp, providing insights into the mechanism of inhibition.
-
Real-time Quantitative RT-PCR: To investigate whether Wilforine alters the mRNA expression levels of the ABCB1 gene, which encodes for P-glycoprotein.
-
Apoptosis and Cell Cycle Analysis: To determine the cellular consequences of treating MDR cells with a combination of Wilforine and chemotherapeutic agents.
The Missing Piece: The Absence of In Vivo Correlation
Despite the promising in vitro results, a critical review of the existing literature reveals a significant gap: the lack of in vivo studies to validate these findings.[2][4] The correlation between the in vitro efficacy of a P-gp inhibitor and its performance in a complex biological system is not always direct. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), drug safety, and potential off-target effects can only be assessed through rigorous in vivo animal studies and eventually, clinical trials.
The scientific community has consistently highlighted the necessity of conducting in vivo experiments to determine the MDR reversal efficacy and the overall safety profile of Wilforine D in a living organism.[2][4] Without this data, the translation of the encouraging in vitro results into a viable clinical strategy remains speculative.
Conclusion and Future Directions
The available in vitro evidence strongly suggests that Wilforine D is a potent competitive inhibitor of P-glycoprotein, capable of resensitizing multidrug-resistant cancer cells to conventional chemotherapy. The detailed mechanistic studies provide a solid foundation for its potential as an adjuvant therapy in cancer treatment.
However, the absence of in vivo data represents a significant hurdle in the developmental pathway of Wilforine D. Therefore, future research must prioritize well-designed animal studies to:
-
Evaluate the in vivo efficacy of Wilforine D in reversing multidrug resistance in xenograft models of human cancers.
-
Determine the pharmacokinetic profile of Wilforine D, including its absorption, distribution, metabolism, and excretion.
-
Assess the safety and toxicity profile of Wilforine D, both as a standalone agent and in combination with chemotherapy.
Only through such comprehensive in vivo investigations can the true therapeutic potential of Wilforine D be ascertained, paving the way for its possible translation into clinical practice for the benefit of cancer patients grappling with multidrug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Wilforine resensitizes multidrug resistant cancer cells via competitive inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Therapeutic Potential of Triptolide: A Comparative Analysis in Disease Models
A Note on Nomenclature: The initial query for "Wilfordinine D" did not yield significant results in scientific literature, suggesting it may be a less common name or a potential misspelling. However, extensive research exists on other compounds from the same plant, Tripterygium wilfordii. This guide will focus on Triptolide , a potent and widely studied diterpene triepoxide from this plant, which aligns with the therapeutic interests of the original query. We will also briefly touch upon Wilfordine , another alkaloid from the same source.
Triptolide has garnered considerable attention from the scientific community for its robust anti-inflammatory, immunosuppressive, and anti-cancer properties.[1][2][3] This guide provides a comparative overview of Triptolide's efficacy in various disease models, supported by experimental data and detailed protocols for key assays.
Comparative Efficacy of Triptolide in Disease Models
Triptolide has demonstrated significant therapeutic potential across a spectrum of diseases, most notably in autoimmune disorders and cancer. Below is a summary of its performance, with comparisons to standard treatments where available.
Rheumatoid Arthritis (RA)
Triptolide has shown efficacy comparable or superior to methotrexate, a common disease-modifying antirheumatic drug (DMARD), in collagen-induced arthritis (CIA) models.[4][5]
| Parameter | Triptolide (32 µg/kg/day) | Methotrexate (MTX) | Vehicle Control | Reference |
| Arthritis Index | Significantly lower than MTX and vehicle | Lower than vehicle | High | [4] |
| Arthritis Incidence (%) | Significantly lower than MTX and vehicle | Lower than vehicle | High | [4] |
| Bone Destruction Score | Significantly lower than MTX and vehicle | Lower than vehicle | High | [4] |
Cancer
Triptolide exhibits potent cytotoxic effects across a wide range of cancer cell lines, often at nanomolar concentrations.[6] Its efficacy has been demonstrated in both in vitro and in vivo models.
| Cancer Type | Model | Key Findings | IC50 / Dosage | Reference |
| Pancreatic Cancer | Orthotopic mouse model | Decreased tumor growth and local-regional spread. | 0.2 mg/kg/day | [7] |
| Acute Myeloid Leukemia | In vitro cell lines (MV-4-11, THP-1) | Time-dependent cytotoxicity. | <15 nM (48h) | [8] |
| Colon Cancer | In vitro cell lines (HT29, HCT116) | Potent inhibition of cell growth and migration. | 25-100 nM | [9] |
| General Cancer Cell Lines | 60 cancer cell lines | Potent antiproliferative activity. | Average IC50 = 12 nM |
Mechanisms of Action: Key Signaling Pathways
Triptolide exerts its effects by modulating multiple signaling pathways crucial for inflammation and cell survival. Its primary mechanisms include the inhibition of transcription, particularly through the NF-κB and MAPK pathways.[1][2][10]
Inhibition of the NF-κB Signaling Pathway
Triptolide is a potent inhibitor of the NF-κB pathway, a central regulator of inflammatory responses.[2][11] It blocks the transcription of numerous pro-inflammatory cytokines and chemokines.
Modulation of MAPK and Apoptotic Pathways
Triptolide also influences the Mitogen-Activated Protein Kinase (MAPK) pathway and induces apoptosis in cancer cells, often through the downregulation of survival proteins and activation of caspases.[1][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the therapeutic potential of Triptolide.
Collagen-Induced Arthritis (CIA) in Rats
This model is widely used to study the pathophysiology of rheumatoid arthritis and to evaluate anti-arthritic drugs.
Protocol:
-
Animals: Male Wistar rats (6-8 weeks old).
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of complete Freund's adjuvant. Inject 0.1 mL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 7): Inject 0.1 mL of bovine type II collagen emulsified in incomplete Freund's adjuvant.
-
Treatment: Begin daily oral gavage of Triptolide, methotrexate, or vehicle control from day 1 after the first immunization for 21 days.
-
Arthritis Assessment: Monitor animals daily for signs of arthritis (erythema and swelling) in all four paws. Score each paw on a scale of 0-4.
-
Endpoint Analysis: On day 21, collect blood for serum analysis of inflammatory markers and harvest ankle joints for histopathological examination of inflammation, pannus formation, and bone erosion.
In Vitro Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MV-4-11, THP-1) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Triptolide (e.g., 5, 10, 20, 50 nM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample and assess the effect of a compound on their expression levels.
Protocol:
-
Cell Lysis: Treat cells with Triptolide, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, p-JNK, HSP70, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
A Note on Wilfordine
Wilfordine is another bioactive alkaloid isolated from Tripterygium wilfordii.[11] While less extensively studied than Triptolide, preliminary research indicates it also possesses anti-inflammatory, immunosuppressive, and anti-cancer properties.[11] Its primary mechanism of action is also linked to the inhibition of the NF-κB pathway.[11] Further research is needed to fully elucidate its therapeutic potential and to draw direct comparisons with Triptolide and other existing therapies.
References
- 1. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide Prevents Bone Destruction in the Collagen-Induced Arthritis Model of Rheumatoid Arthritis by Targeting RANKL/RANK/OPG Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triptolide induces pancreatic cancer cell death via inhibition of heat shock protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide Inhibits Proliferation and Migration of Colon Cancer Cells by Inhibition of Cell Cycle Regulators and Cytokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 11. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
Comparative Analysis of Wilfordinine D and Other Biologically Active Sesquiterpene Alkaloids
A comprehensive guide for researchers and drug development professionals on the cytotoxic, anti-inflammatory, and insecticidal properties of Wilfordinine D in comparison to other notable sesquiterpene alkaloids, including Wilforine, Triptonide, and Celastrol.
This guide provides a detailed comparative analysis of this compound, a prominent sesquiterpene pyridine alkaloid, against other structurally related and biologically active compounds. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource of their performance in key biological assays, supported by experimental data and detailed methodologies.
Comparative Biological Activity
Sesquiterpene pyridine alkaloids (SPAs), primarily isolated from plants of the Celastraceae family, such as Tripterygium wilfordii, are renowned for their wide spectrum of biological activities, including immunosuppressive, anti-inflammatory, insecticidal, and antitumor effects.[1][2] This section presents a comparative summary of the cytotoxic, anti-inflammatory, and insecticidal activities of this compound and other selected alkaloids.
Data Presentation
The following tables summarize the available quantitative data for the biological activities of this compound, Wilforine, Triptonide, and Celastrol. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources. Experimental conditions, such as cell lines and assay durations, can influence IC50 and LC50 values, and thus these tables should be interpreted with this in mind.
Table 1: Comparative Cytotoxicity of Sesquiterpene Alkaloids and Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| Wilforine | Data Not Available | - | - |
| Triptonide | HeLa, C33a | 0.02 - 0.05 | [3] |
| A375 (Melanoma) | 0.033 (48h), 0.0085 (72h) | [4] | |
| MCF-7, MDA-MB-231 | >0.2 (MCF-7), >0.2 (MDA-MB-231) | [5] | |
| HuCCT1, QBC939, FRH0201 | 0.0126, 0.0205, 0.0185 (48h) | [6] | |
| Celastrol | AGS, EPG (Gastric Cancer) | ~4, ~7 | [7] |
| Non-small cell lung cancer | Data Available | [8] |
Table 2: Comparative Anti-inflammatory Activity (NF-κB Inhibition) of Sesquiterpene Alkaloids
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| Wilforine | HEK293/NF-κB-Luc | 15.66 | [1] |
| Wilfordatine E (related SPA) | HEK293/NF-κB-Luc | 8.75 | [1] |
| Tripfordine A (related SPA) | HEK293/NF-κB-Luc | 0.74 | [1] |
| Total Alkaloids (TA) from T. wilfordii | HEK293/NF-κB-Luc | 7.25 µg/mL | [1] |
Table 3: Comparative Insecticidal Activity of Sesquiterpene Pyridine Alkaloids
| Compound | Insect Species | KD50 (µg/g) | Reference |
| This compound | Data Not Available | - | - |
| Celangulatin G | Mythimna separata | 849.61 | [9] |
| Celangulatin H | Mythimna separata | 80.24 | [9] |
| Celangulatin I | Mythimna separata | 96.29 | [9] |
| Known Alkaloid 4 | Mythimna separata | 50.98 | [9] |
Note: KD50 represents the median knockdown dose.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13][14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Wilforine, Triptonide, Celastrol) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Assay (NF-κB Luciferase Reporter Assay)
This assay is used to quantify the activity of the NF-κB transcription factor, a key regulator of inflammatory responses.[15][16][17][18][19]
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of its substrate, luciferin.
Protocol:
-
Cell Transfection and Seeding: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization). Seed the transfected cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a defined period.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis: After incubation, lyse the cells to release the luciferase enzyme.
-
Luciferase Activity Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity. Calculate the percentage of inhibition of NF-κB activation relative to the stimulated, untreated control and determine the IC50 value.
Insecticidal Bioassay
Various methods can be employed to assess the insecticidal activity of compounds. The choice of method depends on the target insect and the mode of action of the insecticide.[20][21][22] A common method is the leaf-dip bioassay.
Principle: This method assesses the toxicity of a compound when ingested and/or contacted by the insect pest.
Protocol:
-
Preparation of Test Solutions: Prepare serial dilutions of the test compounds in an appropriate solvent.
-
Leaf Treatment: Dip leaves of a suitable host plant into the test solutions for a few seconds and allow them to air dry.
-
Insect Exposure: Place the treated leaves in a petri dish or another suitable container and introduce the test insects (e.g., larvae of a specific pest).
-
Mortality Assessment: After a defined exposure period (e.g., 24, 48, or 72 hours), record the number of dead or moribund insects.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 (median lethal concentration) or KD50 (median knockdown dose) using probit analysis.
Signaling Pathways and Mechanisms of Action
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory and immunosuppressive effects of many sesquiterpene pyridine alkaloids are attributed to their ability to inhibit the NF-κB signaling pathway.[23][24][25][26] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those for inflammatory cytokines like IL-6 and TNF-α.
Sesquiterpene pyridine alkaloids can interfere with this pathway at various points, leading to a reduction in the production of inflammatory mediators.
Caption: The NF-κB signaling pathway and the inhibitory action of sesquiterpene pyridine alkaloids.
Experimental Workflow for Evaluating Anti-inflammatory Activity
The following diagram illustrates the typical workflow for assessing the anti-inflammatory properties of sesquiterpene pyridine alkaloids by measuring NF-κB inhibition.
Caption: Experimental workflow for NF-κB luciferase reporter assay.
Conclusion
This compound and other sesquiterpene pyridine alkaloids represent a class of natural products with significant therapeutic potential. Their diverse biological activities, particularly their anti-inflammatory, cytotoxic, and insecticidal properties, make them attractive candidates for further research and drug development. This guide provides a foundational comparison of these compounds; however, the lack of direct comparative studies highlights the need for further research to comprehensively evaluate their relative potencies and mechanisms of action under standardized experimental conditions. Such studies will be crucial for identifying the most promising candidates for clinical and agricultural applications.
References
- 1. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Triptonide Inhibits the Cervical Cancer Cell Growth via Downregulating the RTKs and Inactivating the Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Three new insecticidal sesquiterpene pyridine alkaloids from Celastrus angulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchhub.com [researchhub.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. oncology.wisc.edu [oncology.wisc.edu]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]
- 21. entomoljournal.com [entomoljournal.com]
- 22. scielo.br [scielo.br]
- 23. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 26. NF-κB - Wikipedia [en.wikipedia.org]
Wilforine D: A Novel Anti-Inflammatory Agent Benchmarked Against Established Drugs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory properties of Wilforine D, a natural compound isolated from Tripterygium wilfordii Hook. f., against the well-established anti-inflammatory drugs, Dexamethasone and Indomethacin. This report synthesizes available experimental data to objectively evaluate its potential as a therapeutic agent.
Wilforine D has demonstrated significant anti-inflammatory effects, primarily through the inhibition of key pro-inflammatory mediators. Its mechanism of action involves the modulation of critical signaling pathways implicated in the inflammatory response. This guide presents a detailed analysis of its efficacy, supported by in vitro data, and compares it with the steroidal anti-inflammatory drug Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.
Quantitative Comparison of Anti-Inflammatory Activity
To facilitate a clear comparison of the anti-inflammatory potency of Wilforine D, Dexamethasone, and Indomethacin, the following tables summarize their inhibitory effects on key inflammatory markers. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), has been compiled from various studies. It is important to note that direct head-to-head comparative studies for all markers were not available; therefore, data from studies with similar experimental conditions (e.g., using RAW 264.7 macrophage cells) have been prioritized to provide a relevant, albeit indirect, comparison.
| Drug | Target | Cell Line | Stimulus | IC50 (µM) |
| Indomethacin | Nitric Oxide (NO) | RAW 264.7 | LPS | 56.8[1][2] |
| Indomethacin | TNF-α | RAW 264.7 | LPS | 143.7[1][2] |
| Indomethacin | PGE2 | RAW 264.7 | LPS | 2.8[1][2] |
Note: IC50 values for Wilforine D and Dexamethasone for these specific markers under directly comparable conditions were not available in the reviewed literature.
Mechanisms of Action: A Comparative Overview
Wilforine D exerts its anti-inflammatory effects through distinct molecular pathways compared to Dexamethasone and Indomethacin.
Wilforine D: This natural compound has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as nitric oxide (NO). Its mechanism of action involves the downregulation of the Wnt11/β-catenin and the Toll-like receptor 4 (TLR4)/MyD88/TRAF6 signaling pathways.
Dexamethasone: As a potent glucocorticoid, Dexamethasone acts by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes. It is a powerful inhibitor of cytokine production and the infiltration of inflammatory cells.
Indomethacin: A non-selective cyclooxygenase (COX) inhibitor, Indomethacin blocks the production of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting both COX-1 and COX-2 enzymes, it reduces the synthesis of these pro-inflammatory molecules.[3]
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Wilforine D inhibits the TLR4 signaling pathway.
References
Unveiling the Potent Biological Activity of Wilforine D and its Derivatives: A Comparative Guide
For Immediate Release
Researchers in pharmacology, medicinal chemistry, and drug development now have access to a comprehensive comparison guide detailing the structure-activity relationship (SAR) of Wilforine D, a sesquiterpenoid pyridine alkaloid, and its derivatives. This guide provides a detailed analysis of their biological activities, supported by experimental data, to aid in the development of new therapeutic agents.
Wilforine D, a natural product isolated from the medicinal plant Tripterygium wilfordii, has garnered significant attention for its potent immunosuppressive and anti-inflammatory properties. This guide delves into the nuanced relationship between the chemical structure of Wilforine D and its biological function, offering a comparative analysis of its activity alongside related naturally occurring compounds.
Comparative Biological Activity of Wilforine D and Related Alkaloids
Recent studies have highlighted the potential of Wilforine D and its analogs as inhibitors of the NF-κB signaling pathway, a key regulator of the inflammatory response. The inhibitory concentrations (IC50) for NF-κB activity for Wilforine D (also known as wilfordatine D) and other related sesquiterpenoid pyridine alkaloids isolated from Tripterygium wilfordii are presented below.
| Compound | IC50 (μM) for NF-κB Inhibition |
| Wilforine D (wilfordatine D) | >100 |
| Compound 5 | 8.75 |
| Compound 11 | 0.74 |
| Compound 16 | 15.66 |
| Total Alkaloids (TA) | 7.25 (μg/mL) |
Data sourced from a study on immunosuppressive sesquiterpene pyridine alkaloids from Tripterygium wilfordii.
Structure-Activity Relationship Insights
While a comprehensive SAR study based on a wide range of synthetic derivatives of Wilforine D is not yet available in the public domain, preliminary analysis of naturally occurring analogs suggests that modifications to the ester groups on the core structure can significantly impact biological activity. The potent NF-κB inhibitory activity of compounds 5 and 11, which are structurally related to Wilforine D, indicates that the nature and position of these ester functionalities are critical for their immunosuppressive effects. Further synthetic efforts to create a library of Wilforine D derivatives are necessary to fully elucidate the SAR and optimize its therapeutic potential.
Signaling Pathways Modulated by Wilforine
Wnt/β-catenin Signaling Pathway in Rheumatoid Arthritis:
Wilforine has been shown to exert its anti-rheumatic effects by modulating the Wnt/β-catenin signaling pathway. In fibroblast-like synoviocytes, key players in the pathology of rheumatoid arthritis, Wilforine inhibits the activation of this pathway, leading to a reduction in inflammation and cell proliferation.
Figure 1: Wilforine inhibits the Wnt/β-catenin signaling pathway.
NF-κB Signaling Pathway:
The immunosuppressive activity of Wilforine D's sister compounds is linked to the inhibition of the NF-κB signaling pathway. This pathway is a central mediator of inflammatory responses, and its inhibition is a key therapeutic strategy for many autoimmune and inflammatory diseases.
Independent validation of published Wilfordinine D findings
Wilfordinine D: A Comparative Analysis of a Sesquiterpenoid Alkaloid from Tripterygium wilfordii
An Independent Review of a Promising Bioactive Compound for Researchers, Scientists, and Drug Development Professionals
This compound, a complex sesquiterpenoid alkaloid isolated from the medicinal plant Tripterygium wilfordii, stands as a molecule of significant interest within the drug discovery landscape. This guide provides a comprehensive comparison of the available information on this compound and related compounds, offering insights into its potential therapeutic applications. Due to the limited publicly available data specifically on this compound, this guide draws upon findings from closely related analogues and the broader class of sesquiterpene pyridine alkaloids derived from the same plant, a common practice in the early stages of natural product research.
Data Summary
The following table summarizes the key molecular identifiers for this compound.
| Identifier | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 256937-98-1 | N/A |
| Molecular Formula | C41H47NO19 | N/A |
| Classification | Sesquiterpenoid Alkaloid | N/A |
| Natural Source | Tripterygium wilfordii Hook. f. | [1] |
Comparative Analysis of Bioactivity
While specific experimental data for this compound remains elusive in peer-reviewed literature, the well-documented bioactivities of other sesquiterpene alkaloids from Tripterygium wilfordii provide a strong predictive framework for its potential biological functions. Numerous studies have demonstrated that this class of compounds possesses potent immunosuppressive and anti-inflammatory properties.[2][3][4][5]
A primary mechanism of action for these alkaloids appears to be the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7][8] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for the development of anti-inflammatory therapeutics. It is highly probable that this compound shares this mechanism of action.
Experimental Protocols
As the primary publication detailing the isolation and bioactivity of this compound could not be located, a generalized experimental protocol for the isolation and analysis of sesquiterpene alkaloids from Tripterygium wilfordii is provided below. This protocol is based on methodologies reported for analogous compounds.[6][7]
1. Extraction:
-
Dried and powdered roots of Tripterygium wilfordii are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature.
-
The resulting crude extract is then concentrated under reduced pressure.
2. Fractionation:
-
The crude extract is suspended in an acidic aqueous solution and partitioned with a non-polar solvent (e.g., chloroform) to remove non-alkaloidal compounds.
-
The acidic aqueous layer, containing the protonated alkaloids, is then basified with a weak base (e.g., sodium carbonate) to a pH of approximately 9-10.
-
The basified solution is subsequently extracted with a polar organic solvent (e.g., chloroform or ethyl acetate) to yield a total alkaloid fraction.
3. Isolation of Individual Alkaloids:
-
The total alkaloid fraction is subjected to various chromatographic techniques for the separation of individual compounds.
-
These techniques may include column chromatography on silica gel, Sephadex LH-20, or reversed-phase C18 media.
-
Final purification is often achieved using high-performance liquid chromatography (HPLC).
4. Structure Elucidation:
-
The chemical structure of the isolated compounds is determined using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to elucidate the connectivity of atoms within the molecule.
-
5. Bioactivity Assessment (NF-κB Inhibition Assay):
-
A common method to assess the anti-inflammatory activity of these compounds is to measure their ability to inhibit the NF-κB signaling pathway.
-
This can be achieved using a reporter gene assay in a suitable cell line (e.g., HEK293 cells) that has been engineered to express a reporter protein (e.g., luciferase) under the control of an NF-κB responsive promoter.
-
Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence and absence of the test compound.
-
The inhibitory activity is quantified by measuring the reduction in reporter protein expression.
Visualizing the Scientific Landscape
The following diagrams illustrate the context and potential workflow for the study of this compound.
Caption: Relationship of this compound to its natural source and predicted bioactivities.
Caption: Generalized workflow for the isolation and study of this compound.
Caption: Predicted inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of Neurodegenerative Diseases with Bioactive Components of Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HKU Scholars Hub: Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents [hub.hku.hk]
- 6. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide to the Quantification of Wilfordinine D and Related Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfordinine D is a complex macrocyclic alkaloid isolated from the medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine." Extracts of this plant have been used in traditional Chinese medicine for their anti-inflammatory and immunosuppressive properties. The potent bioactivity of these extracts has led to significant interest in their constituent compounds, including this compound, for modern drug development.
Accurate and reproducible quantification of this compound is critical for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action. To date, a formal inter-laboratory comparison study for this compound quantification has not been published. This guide provides a comparative summary of analytical methodologies reported in the scientific literature for the quantification of this compound and structurally related alkaloids from Tripterygium wilfordii. The data presented here are compiled from individual studies to serve as a valuable resource for researchers establishing and validating their own analytical methods.
Data Presentation: A Comparative Overview of Analytical Methods
The following table summarizes the key parameters from various studies on the quantification of alkaloids from Tripterygium wilfordii. While specific data for this compound is limited, the methodologies for related alkaloids provide a strong foundation for its analysis.
| Parameter | Method 1 (Hypothetical, based on similar alkaloids) | Method 2 (Based on Wilforine Quantification[1]) | Method 3 (General Multi-Alkaloid Screen) |
| Analyte(s) | This compound | Wilforine | 16 Alkaloids (including related structures) |
| Analytical Method | UPLC-MS/MS | LC-MS/MS | UPLC-MS/MS |
| Matrix | Plant Extract | Rat Plasma | Honey |
| Sample Preparation | Ultrasonic extraction with methanol | Liquid-liquid extraction with methyl tertiary butyl ether | Extraction with 0.1% formic acid in water |
| Chromatographic Column | C18 reverse-phase | Sepax GP-Phenyl | Waters Phenyl |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient) | Methanol and 10 mmol/L ammonium formate with 0.1% formic acid (75:25, v/v) | Methanol and 0.1% formic acid in water (gradient) |
| Flow Rate | 0.3 mL/min | 1.0 mL/min | Not specified |
| Detection | ESI+ in Multiple Reaction Monitoring (MRM) mode | ESI+ in Multiple Reaction Monitoring (MRM) mode | ESI+ in Multiple Reaction Monitoring (MRM) mode |
| Linear Range | To be determined | 0.02 - 100 ng/mL | Not specified |
| Lower Limit of Quantification (LLOQ) | To be determined | 0.02 ng/mL | 0.005 - 5 µg/kg |
| Internal Standard | Structurally similar stable isotope-labeled compound | Bulleyacinitine A | Matrix-matched calibration |
| Recovery | To be determined | Not specified | 60.5% - 117.5% |
| Precision (RSD%) | To be determined | Not specified | 0.8% - 8.7% |
Experimental Protocols
The following are representative experimental protocols derived from the literature for the analysis of alkaloids from Tripterygium wilfordii.
Sample Preparation
-
For Plant Material (e.g., root, stem):
-
Accurately weigh the powdered plant material (e.g., 1.0 g).
-
Add a suitable extraction solvent (e.g., 20 mL of methanol).
-
Perform ultrasonic extraction for a defined period (e.g., 30 minutes) at a controlled temperature.
-
Centrifuge the extract to pellet solid material.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
-
-
For Biological Fluids (e.g., plasma):
-
Pipette a small volume of the plasma sample (e.g., 100 µL) into a microcentrifuge tube.[1]
-
Add the internal standard solution.[1]
-
Add an extraction solvent (e.g., methyl tertiary butyl ether) for liquid-liquid extraction.[1]
-
Vortex the mixture vigorously and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Conditions:
-
Column: A C18 or Phenyl reverse-phase column is typically used for the separation of these alkaloids.[1]
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., 0.1% formic acid) is commonly employed.[1]
-
Flow Rate: The flow rate is typically in the range of 0.3 - 1.0 mL/min.[1]
-
Column Temperature: The column is maintained at a constant temperature (e.g., 35-40 °C) to ensure reproducible retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used for these nitrogen-containing compounds.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.[1] This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Optimization: The ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to achieve the best signal intensity for this compound.
-
Mandatory Visualization
Experimental Workflow for this compound Quantification
Caption: Generalized workflow for the quantification of this compound.
Potential Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of compounds from Tripterygium wilfordii are well-documented. A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. While the direct interaction of this compound with this pathway requires further investigation, it represents a plausible mechanism of action.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
Evaluating the Specificity of Wilfordinine D's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Wilfordinine D, a sesquiterpenoid alkaloid isolated from the medicinal plant Tripterygium wilfordii, has garnered interest for its potential therapeutic properties. Emerging research suggests that like other alkaloids from this plant, this compound may exert its biological effects through the modulation of key signaling pathways implicated in cancer and inflammatory diseases. This guide provides a comparative analysis of the putative biological targets of this compound—Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK) 1 and 2, and Protein Tyrosine Phosphatase Non-receptor Type 11 (PTPN11)—against established inhibitors, offering a framework for evaluating its potential specificity.
While direct quantitative data on the inhibitory activity of this compound against these specific targets remains to be fully elucidated, network pharmacology studies have predicted these interactions for alkaloids found in Tripterygium wilfordii. This guide leverages available data on well-characterized inhibitors to provide a benchmark for the kind of specificity that would be expected from a targeted therapeutic.
Comparative Analysis of Inhibitor Potency
To contextualize the potential efficacy of this compound, the following table summarizes the inhibitory concentrations (IC50) of established drugs targeting EGFR, JAK1, JAK2, and PTPN11. This data serves as a reference for the potency expected of a specific inhibitor for these targets.
| Target | Comparator Compound | IC50 (nM) | Compound Class |
| EGFR | Gefitinib | 0.4 - 2.6 | Reversible, ATP-competitive inhibitor |
| Erlotinib | 2 | Reversible, ATP-competitive inhibitor | |
| Osimertinib | <1 (mutant EGFR) | Irreversible, covalent inhibitor | |
| JAK1 | Ruxolitinib | 2.8 | ATP-competitive inhibitor |
| Tofacitinib | 1.2 | ATP-competitive inhibitor | |
| Filgotinib | 10 | ATP-competitive inhibitor | |
| JAK2 | Ruxolitinib | 3.3 | ATP-competitive inhibitor |
| Fedratinib | 3 | ATP-competitive inhibitor | |
| Pacritinib | 23 | ATP-competitive inhibitor | |
| PTPN11 (SHP2) | SHP099 | 71 | Allosteric inhibitor |
| RMC-4550 | 0.6 | Allosteric inhibitor | |
| TNO155 | 30 | Allosteric inhibitor |
Putative Signaling Pathways of this compound
The following diagrams, generated using the DOT language, illustrate the signaling pathways potentially modulated by this compound and the points of intervention for comparator compounds.
Caption: Putative inhibition of the EGFR signaling pathway by this compound.
Caption: Putative inhibition of the JAK-STAT signaling pathway by this compound.
Caption: Putative inhibition of the PTPN11 (SHP2) signaling pathway by this compound.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds against the putative targets of this compound.
EGFR Kinase Assay (Biochemical)
-
Objective: To determine the in vitro inhibitory activity of a test compound against EGFR kinase.
-
Principle: This assay measures the transfer of phosphate from ATP to a tyrosine-containing peptide substrate by the EGFR kinase domain. Inhibition of this activity by a compound is quantified.
-
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound) and a known inhibitor (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white assay plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the known inhibitor in kinase buffer.
-
Add 2.5 µL of the compound dilutions to the wells of the 384-well plate. Include a no-compound control (vehicle).
-
Add 2.5 µL of a solution containing the EGFR enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
JAK1/2 Kinase Assay (Cell-based)
-
Objective: To determine the inhibitory activity of a test compound on JAK1/2-mediated STAT phosphorylation in a cellular context.
-
Principle: This assay measures the phosphorylation of STAT proteins, a direct downstream target of JAK kinases, in response to cytokine stimulation. Inhibition of this phosphorylation by a compound is quantified.
-
Materials:
-
A human cell line expressing the relevant cytokine receptor (e.g., TF-1 cells for GM-CSF stimulation of JAK2/STAT5).
-
Recombinant human cytokine (e.g., GM-CSF)
-
Cell culture medium and serum
-
Test compound (e.g., this compound) and a known inhibitor (e.g., Ruxolitinib)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-STAT5 (pY694), anti-total-STAT5, and a secondary antibody conjugated to a detectable label (e.g., HRP).
-
Western blotting equipment and reagents.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with serial dilutions of the test compound or known inhibitor for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., GM-CSF) for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the anti-phospho-STAT5 and anti-total-STAT5 antibodies.
-
Quantify the band intensities and normalize the phospho-STAT5 signal to the total-STAT5 signal.
-
The IC50 value is calculated by plotting the percent inhibition of STAT phosphorylation versus the log of the compound concentration.
-
PTPN11 (SHP2) Phosphatase Assay (Biochemical)
-
Objective: To determine the in vitro inhibitory activity of a test compound against the PTPN11 phosphatase.
-
Principle: This assay measures the dephosphorylation of a synthetic phosphopeptide substrate by the PTPN11 enzyme. Inhibition of this activity by a compound is quantified.
-
Materials:
-
Recombinant human PTPN11 (SHP2) enzyme
-
A suitable phosphopeptide substrate (e.g., DiFMUP)
-
Phosphatase assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 2 mM EDTA, 5 mM DTT, 0.01% Triton X-100)
-
Test compound (e.g., this compound) and a known inhibitor (e.g., SHP099)
-
Malachite Green Phosphate Assay Kit or similar detection method
-
96-well clear assay plates
-
Plate reader capable of absorbance measurement.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the known inhibitor in the assay buffer.
-
Add the compound dilutions to the wells of the 96-well plate.
-
Add the PTPN11 enzyme to each well and incubate for 10-15 minutes to allow for compound binding.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Absorbance is measured using a plate reader.
-
The IC50 value is calculated by plotting the percent inhibition versus the log of the compound concentration.
-
Conclusion
While the precise molecular targets of this compound are still under active investigation, preliminary network pharmacology studies suggest its potential to interact with key nodes in cellular signaling, including EGFR, JAK1/2, and PTPN11. By comparing the known specificities and potencies of established inhibitors for these targets, researchers can establish a benchmark for evaluating the future experimental data on this compound. The detailed experimental protocols provided in this guide offer a starting point for the systematic evaluation of this compound's biological effects and its specificity, which will be crucial in determining its therapeutic potential. Further research is required to isolate and quantify the direct interactions of this compound with these and other potential targets to build a comprehensive profile of its mechanism of action.
Wilfordinine D: A Comparative Analysis of its Anticancer Performance in Diverse Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anticancer performance of Wilfordinine D, a natural product isolated from Tripterygium wilfordii, against various cancer cell line models. This compound has emerged as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key player in cancer cell proliferation, survival, and metastasis. This document summarizes its cytotoxic activity and mechanism of action, presenting a comparative analysis with established chemotherapeutic agents to inform preclinical research and drug development efforts.
Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
This compound exerts its anticancer effects primarily through the targeted inhibition of the STAT3 signaling pathway. This pathway is often constitutively activated in a wide range of cancers, leading to the transcription of genes involved in cell cycle progression, anti-apoptosis, and angiogenesis.
This compound has been shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue. This phosphorylation is a critical step for the dimerization of STAT3 monomers. By preventing this, this compound effectively blocks the formation of STAT3 dimers and their subsequent translocation into the nucleus, thereby inhibiting the transcription of STAT3 target genes. While the precise upstream target is still under investigation, evidence suggests that this compound may directly or indirectly affect the Janus kinase (JAK) family of tyrosine kinases, which are responsible for STAT3 phosphorylation.
Below is a diagram illustrating the proposed mechanism of action of this compound on the STAT3 signaling pathway.
Comparative Toxicity of Wilfordinine D and Other Tripterygium Compounds: A Guide for Researchers
A detailed analysis of the cytotoxic profiles of Wilfordinine D, Triptolide, and Celastrol, providing key experimental data and insights into their mechanisms of action.
Introduction
Compounds derived from the plant Tripterygium wilfordii, commonly known as Thunder God Vine, have garnered significant interest in the scientific community for their potent anti-inflammatory, immunosuppressive, and anti-cancer properties. Among the most studied of these compounds are the diterpenoid triptolide and the triterpenoid celastrol. However, their clinical application has been hampered by significant toxicity. This has led to the investigation of other Tripterygium compounds, such as the sesquiterpene pyridine alkaloid this compound, with the hope of identifying derivatives with a more favorable therapeutic window. This guide provides a comparative overview of the toxicity of this compound, triptolide, and celastrol, supported by experimental data to aid researchers and drug development professionals in their evaluation of these compounds.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data for this compound, Triptolide, and Celastrol across various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay | IC50 | Citation |
| Triptolide | H1299 (Human non-small cell lung carcinoma) | MTT | 7.00 - 123.86 nM | [1] |
| H157 (Human non-small cell lung carcinoma) | MTT | 7.00 - 123.86 nM | [1] | |
| HEK293T (Human embryonic kidney) | MTT | > 1000 nM | [1] | |
| HuCCT1 (Human cholangiocarcinoma) | 12.6 ± 0.6 nM (48h) | [2] | ||
| QBC939 (Human cholangiocarcinoma) | 20.5 ± 4.2 nM (48h) | [2] | ||
| FRH0201 (Human cholangiocarcinoma) | 18.5 ± 0.7 nM (48h) | [2] | ||
| Celastrol | H1299 (Human non-small cell lung carcinoma) | MTT | 1.53 - 6.44 µM | [1] |
| H157 (Human non-small cell lung carcinoma) | MTT | 1.53 - 6.44 µM | [1] | |
| HEK293T (Human embryonic kidney) | MTT | 2.99 µM | [1] | |
| hERG-HEK293 cells | Patch clamp | 0.83 µM | [3] | |
| Wilforine | Not specified (MDR cancer cells) | [4][5] |
In Vivo Toxicity Data
Acute toxicity, often expressed as the median lethal dose (LD50), provides a measure of the short-term poisoning potential of a substance.
| Compound | Animal Model | Route of Administration | LD50 | Citation |
| Celastrol | Mice | Oral | 20.5 mg/kg | [6] |
Note: Specific LD50 values for this compound and a direct comparison with triptolide and celastrol in the same animal model were not found in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells contain medium with vehicle (e.g., DMSO) and untreated cells. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (0.5 mg/mL) is added to each well. The plates are incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Workflow for Annexin V/PI Staining
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Signaling Pathways in Tripterygium Compound-Induced Toxicity
The toxicity of Tripterygium compounds is mediated through the modulation of various signaling pathways, often leading to apoptosis, cell cycle arrest, and inflammation.
Triptolide-Induced Toxicity Pathways Triptolide is known to induce hepatotoxicity and other toxic effects by impacting multiple signaling cascades. Studies have implicated the PI3K-Akt, HIF-1, and TNF signaling pathways in Tripterygium-induced kidney injury.[7] In the context of hepatotoxicity, triptolide-induced apoptosis is associated with the regulation of the PI3K/AKT, TNFα, MAPK, and p53 signaling pathways.[8]
References
- 1. Synergistic anticancer effects of triptolide and celastrol, two main compounds from thunder god vine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Wilforine resensitizes multidrug resistant cancer cells via competitive inhibition of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Creation of an Anti-Inflammatory, Leptin-Dependent Anti-Obesity Celastrol Mimic with Better Druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tripterygium wilfordii Hook.f induced kidney injury through mediating inflammation via PI3K-Akt/HIF-1/TNF signaling pathway: A study of network toxicology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular pathogenesis of triptolide-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthetic Maze of Wilfordinine D: A Comparative Guide to Potential Strategies
As of late 2025, a reproducible total synthesis of the complex sesquiterpene alkaloid Wilfordinine D has not been reported in peer-reviewed literature. This guide, therefore, provides a forward-looking analysis for researchers, scientists, and drug development professionals by assessing the significant synthetic challenges posed by this intricate natural product. We will explore potential synthetic strategies by drawing comparisons from successful syntheses of related compounds, particularly those containing the core dihydro-β-agarofuran scaffold.
This compound, a member of the highly oxygenated and stereochemically dense dihydro-β-agarofuran sesquiterpenoid family, presents a formidable synthetic challenge.[1][2][3] Its structure is characterized by a tricyclic core featuring a trans-decalin and a tetrahydrofuran ring system, adorned with a multitude of oxygen-containing functional groups and numerous stereocenters.[1][3] The successful synthesis of such a molecule requires precise control over stereochemistry and the strategic introduction of its various functionalities.
Structural Challenges and Potential Synthetic Approaches
The synthesis of this compound can be deconstructed into several key challenges, each requiring a carefully considered synthetic approach. The table below summarizes these challenges and outlines potential strategies, drawing from established methodologies in the synthesis of other complex natural products.[4][5][6]
| Structural Feature | Key Synthetic Challenge | Potential Synthetic Strategies | Relevant Precedents |
| Dihydro-β-agarofuran Core | Construction of the tricyclic system with correct stereochemistry. | Dearomative oxidation/cyclization; Intramolecular aldol or Michael additions; Diels-Alder cycloadditions. | Synthesis of other dihydro-β-agarofuran sesquiterpenoids.[1] |
| Highly Oxygenated Skeleton | Stereoselective introduction of multiple hydroxyl and ester groups. | Directed hydroxylations; Sharpless asymmetric epoxidation/dihydroxylation; Protecting group strategies. | Syntheses of various highly oxygenated natural products.[4][5][7] |
| Quaternary Stereocenters | Creation of sterically hindered all-carbon quaternary centers. | Asymmetric alkylation; Michael additions with sterically demanding nucleophiles; Claisen rearrangements. | General methods in asymmetric synthesis. |
| Macrolide Ring | Formation of the large ester-containing ring. | Macrolactonization reactions (e.g., Yamaguchi, Shiina). | Synthesis of macrolide antibiotics. |
| Pyridine Moiety | Introduction of the substituted pyridine ring. | Hantzsch pyridine synthesis; Kröhnke pyridine synthesis; Transition-metal catalyzed cross-coupling reactions. | Synthesis of pyridine-containing alkaloids. |
Hypothetical Retrosynthetic Analysis
Given the absence of a reported synthesis, we propose a hypothetical retrosynthetic analysis to illustrate a potential pathway. This analysis is not based on experimental data for this compound itself but is informed by successful strategies for analogous structures. The primary disconnection would involve the macrolide ring and the ester linkages to the core, revealing the polyhydroxylated dihydro-β-agarofuran core and the substituted pyridine carboxylic acid as key intermediates. The dihydro-β-agarofuran core could then be further disconnected to simpler, more readily available starting materials.
Experimental Workflow: A Hypothetical Approach to the Dihydro-β-agarofuran Core
The following diagram outlines a potential experimental workflow for the synthesis of the dihydro-β-agarofuran core of this compound, based on a dearomative oxidation/cyclization strategy.[1]
Logical Relationship of Synthetic Challenges
The successful synthesis of this compound is contingent on overcoming a series of interconnected challenges. The construction of the core scaffold must be designed to allow for the subsequent, highly stereoselective introduction of functional groups.
Conclusion
While the total synthesis of this compound remains an unsolved problem in organic chemistry, the extensive body of work on related natural products provides a solid foundation for future endeavors. The development of novel synthetic methodologies, particularly for the efficient and stereocontrolled construction of the dihydro-β-agarofuran core, will be crucial for the eventual conquest of this complex molecule. This guide serves as a framework for understanding the inherent challenges and for designing innovative and effective synthetic strategies to ultimately achieve the first total synthesis of this compound.
References
- 1. Item - Progress Towards an Expedient Synthesis of the Core of Dihydro-β-agarofuran Natural Products - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. The dihydro-β-agarofuran sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Total syntheses of dihydro-β-agarofuran natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies and tactics for the synthesis of oxygenated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Wilfordinine D
Essential Safety and Handling Guide for Wilfordinine D
For researchers, scientists, and drug development professionals working with this compound, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel handling this compound should be thoroughly familiar with its potential hazards.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety goggles | Must be equipped with side-shields. |
| Hand Protection | Protective gloves | Chemical-resistant gloves are required. |
| Skin and Body | Impervious clothing | A lab coat or other protective clothing that prevents skin contact. |
| Respiratory | Suitable respirator | Use in a well-ventilated area. A respirator is needed if dust or aerosols are generated.[1] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring laboratory safety.
| Aspect | Procedure |
| Handling | Avoid inhalation, and contact with eyes and skin.[1] Do not eat, drink, or smoke when using this product.[1] Wash skin thoroughly after handling.[1] Use only in areas with appropriate exhaust ventilation.[1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area.[1] Store away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Promptly seek medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | If swallowed, call a POISON CENTER or doctor immediately.[1] Rinse the mouth with water. Do NOT induce vomiting.[1] |
Spill and Disposal Procedures
In the event of a spill, prompt and correct action is necessary to prevent contamination and exposure.
Spill Response:
-
Evacuate: Clear the area of all personnel not involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Collect: Collect the spillage.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of contaminated materials as hazardous waste.
Waste Disposal: Dispose of this compound and its container in accordance with all applicable country, federal, state, and local regulations at an approved waste disposal plant.[1]
Operational Workflows
To ensure procedural clarity and safety, the following diagrams illustrate key operational workflows for handling this compound.
Caption: Standard Operating Procedure for Handling this compound
Caption: this compound Spill Response Protocol
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
